Product packaging for Glucosylsphingosine(Cat. No.:CAS No. 52050-17-6)

Glucosylsphingosine

货号: B128621
CAS 编号: 52050-17-6
分子量: 461.6 g/mol
InChI 键: HHJTWTPUPVQKNA-JIAPQYILSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glucosylsphingosine (also known as Lyso-Gb1 and Glucopsychosine) is a vital sphingolipid metabolite and the deacylated form of glucosylceramide. It serves as a highly sensitive and specific biomarker for Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GBA1) . In GD, glucosylceramide accumulates and is converted to this compound, leading to its significant elevation in patient plasma, where levels can be several hundred-fold higher than in healthy individuals . This makes it a superior biomarker compared to traditional options like chitotriosidase, as it is directly involved in the disease's pathophysiology . Beyond its diagnostic value, this compound is a critical compound for investigating disease mechanisms. Research shows it contributes to cellular pathology by negatively impacting mitochondrial function and cellular energy metabolism. Studies demonstrate that exposure to physiological concentrations of this compound disrupts the TCA cycle, reduces ATP production via oxidative phosphorylation, and forces a compensatory shift towards glycolysis in neuronal cell models . It also induces oxidative stress and specifically increases the ubiquitination of tubulin proteins, which may contribute to broader cellular dysfunction . In vivo studies have confirmed its direct pathophysiological role, where sustained elevation in mice led to hallmark hematological and visceral symptoms of GD, including anemia and splenomegaly . Furthermore, its involvement extends to the realm of neurodegeneration; mutations in GBA1 are the greatest known genetic risk factor for Parkinson's disease, and this compound has been shown to promote α-synuclein aggregation and toxicity, providing a critical link between the two disorders . As such, this compound is an essential tool for advanced research in lipid metabolism, lysosomal biology, neurodegenerative diseases, and for the development of novel therapeutic strategies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO7 B128621 Glucosylsphingosine CAS No. 52050-17-6

属性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-JIAPQYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315465
Record name Glucosylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52050-17-6
Record name Glucosylsphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52050-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Glucosylsphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), a lysosphingolipid derived from glucosylceramide, has emerged as a critical biomarker and a key player in the pathophysiology of Gaucher disease. Its accumulation is directly linked to the clinical manifestations of the disease, making it a focal point for diagnostic, prognostic, and therapeutic research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed methodologies for its preparation and analysis.

This compound Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. The choice of method depends on the desired quantity, purity, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile route to this compound, allowing for the preparation of various analogs and isotopically labeled standards. A common strategy involves the glycosylation of a protected sphingosine derivative with a protected glucose donor, followed by deprotection. The Koenigs-Knorr reaction is a classical and effective method for forming the glycosidic bond.

Experimental Protocol: Chemical Synthesis of β-D-Glucosylsphingosine via Koenigs-Knorr Glycosylation

Materials:

  • N-trichloroethoxycarbonyl-sphingosine (Troc-sphingosine)

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Silver carbonate (Ag₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) in Methanol

  • Zinc dust

  • Acetic acid

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Glycosylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-trichloroethoxycarbonyl-sphingosine (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous toluene (1:1 v/v).

    • Add silver carbonate (2.0 eq) to the solution.

    • Slowly add a solution of acetobromoglucose (1.5 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol, 95:5).

  • Work-up and Purification of Protected this compound:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield the protected this compound derivative.

  • Deprotection:

    • Deacetylation: Dissolve the purified protected this compound in methanol and add a catalytic amount of sodium methoxide in methanol. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Neutralize the reaction with a few drops of acetic acid and evaporate the solvent.

    • De-Troc-ylation: Dissolve the deacetylated intermediate in a mixture of acetic acid and methanol. Add activated zinc dust portion-wise while stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Final Purification:

    • Filter the reaction mixture to remove the zinc residue and wash with methanol.

    • Evaporate the combined filtrates under reduced pressure.

    • Purify the final product, β-D-Glucosylsphingosine, by silica gel column chromatography using a chloroform:methanol:water solvent system to obtain the pure compound.

Table 1: Representative Yields for Chemical Synthesis Steps

StepProductTypical Yield
Glycosylation & PurificationProtected this compound60-70%
DeacetylationDeacetylated Intermediate>90%
De-Troc-ylation & Final Purificationβ-D-Glucosylsphingosine70-80%
Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to β-D-Glucosylsphingosine, avoiding the need for extensive protecting group chemistry. This can be achieved through the reverse hydrolysis reaction of a β-glucosidase or by using a glycosyltransferase. Chemoenzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic reactions.

Experimental Protocol: Chemoenzymatic Synthesis of this compound

This approach often involves the enzymatic glycosylation of a chemically synthesized, modified sphingosine acceptor.

Materials:

  • Sphingosine or a suitable derivative

  • UDP-glucose

  • Glucosylceramide synthase (GCS) or a suitable glycosyltransferase

  • Buffer solution (e.g., Tris-HCl with appropriate cofactors like Mg²⁺)

  • Enzyme-compatible detergent (e.g., Triton X-100)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a buffered solution containing the sphingosine acceptor.

    • Add UDP-glucose (as the glucose donor) and the glycosyltransferase enzyme.

    • Include a detergent to aid in the solubilization of the lipid substrate.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours to days, depending on the enzyme's activity.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an organic solvent like methanol or by heat inactivation.

    • Purify the resulting this compound using C18 SPE cartridges. Elute with a gradient of methanol in water to separate the product from unreacted substrates and other reaction components.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and characterization of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

Materials:

  • Synthesized or extracted this compound sample

  • Internal standard (e.g., isotopically labeled this compound)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable HPLC column (e.g., C18 or HILIC)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in an appropriate solvent (e.g., methanol).

    • For quantitative analysis, add a known amount of the internal standard.

    • For biological samples, perform a lipid extraction (e.g., Bligh-Dyer or a simplified single-phase extraction) prior to analysis.

  • LC Separation:

    • Inject the sample onto the HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid to achieve chromatographic separation.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is typically [M+H]⁺ at m/z 462.3.

    • Monitor specific product ions resulting from the fragmentation of the precursor ion (e.g., m/z 282.3, corresponding to the sphingosine backbone).

Table 2: Key Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 462.3
Major Product Ionm/z 282.3
Internal Standarde.g., [¹³C₆]-Glucosylsphingosine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used for complete structural elucidation.

Experimental Protocol: NMR Analysis of this compound

Materials:

  • Purified this compound sample (5-10 mg)

  • Deuterated solvent (e.g., CD₃OD or a mixture like CDCl₃:CD₃OD)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Acquire a 2D COSY spectrum to identify proton-proton correlations within the same spin system.

    • Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.

    • Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the glucose and sphingosine moieties.

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CD₃OD)

MoietyAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucose H-1' (anomeric)~4.2-4.4 (d)~104-105
H-2' - H-6'~3.2-3.9~62-78
Sphingosine H-1~3.6-4.1~69-70
H-2~2.8-3.0~54-55
H-3~3.9-4.1~72-73
H-4, H-5 (olefinic)~5.4-5.8~129-131
-(CH₂)n-~1.2-1.4~23-33
-CH₃~0.9 (t)~14

This compound Signaling Pathways

Elevated levels of this compound are not merely a biomarker but an active pathogenic molecule that disrupts cellular homeostasis. One of the key signaling pathways affected is the mTORC1 (mammalian target of rapamycin complex 1) pathway.

GlcSph_mTOR_Pathway cluster_lysosome GlcSph This compound (elevated) mTORC1 mTORC1 (activated) GlcSph->mTORC1 activates Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Lysosomal_Dysfunction Lysosomal Dysfunction Neuroinflammation Neuroinflammation Lysosomal_Dysfunction->Neuroinflammation promotes Synthesis_Workflow Start Choose Synthesis Route (Chemical or Enzymatic) Synthesis Synthesis of GlcSph Start->Synthesis Purification Purification (Column Chromatography / SPE) Synthesis->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (LC-MS/MS) Characterization->MS NMR NMR Spectroscopy (1D and 2D) Characterization->NMR End Pure, Characterized This compound MS->End NMR->End

The Pathogenic Role of Glucosylsphingosine in Gaucher Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its primary substrate, glucosylceramide. However, a growing body of evidence unequivocally points to the deacylated form of glucosylceramide, glucosylsphingosine (lyso-Gb1), as a key pathogenic mediator in the development and progression of Gaucher disease.[1] This technical guide provides a comprehensive overview of the role of this compound in GD pathogenesis, including its biochemical synthesis, downstream cellular effects, and its utility as a biomarker for disease severity and therapeutic response. This document is intended to serve as a resource for researchers and drug development professionals in the field of lysosomal storage disorders.

The Biochemical Origin of this compound

In a healthy individual, glucosylceramide is hydrolyzed by GCase into glucose and ceramide. However, in Gaucher disease, the deficiency in GCase activity leads to the accumulation of glucosylceramide within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells". This accumulation drives an alternative metabolic pathway where glucosylceramide is deacylated by the enzyme acid ceramidase to form this compound.[2] Another proposed mechanism for this compound formation is the glucosylation of sphingosine by glucosylceramide synthase.

Below is a diagram illustrating the metabolic pathways leading to the formation of this compound in Gaucher disease.

cluster_0 Normal Pathway cluster_1 Gaucher Disease Pathways Glucosylceramide Glucosylceramide GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Deacylation (Alternative Pathway) Glucose Glucose GCase->Glucose Ceramide Ceramide GCase->Ceramide This compound This compound (lyso-Gb1) AcidCeramidase->this compound Sphingosine Sphingosine GlucosylceramideSynthase Glucosylceramide Synthase Sphingosine->GlucosylceramideSynthase GlucosylceramideSynthase->this compound Glucosylation UDP_Glucose UDP-Glucose UDP_Glucose->GlucosylceramideSynthase This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound NFkB NF-κB This compound->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription Inflammation Inflammation Proinflammatory_Cytokines->Inflammation start Start patient_samples Patient Plasma/Tissue Samples start->patient_samples cell_culture Cell Culture Model (e.g., Neuronal Cells, Macrophages) start->cell_culture lcms LC-MS/MS Quantification of this compound patient_samples->lcms correlation Correlate with Clinical Severity lcms->correlation data_analysis Data Analysis and Interpretation correlation->data_analysis treatment Treatment with this compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity signaling Signaling Pathway Analysis (Western Blot for p-mTOR) treatment->signaling lysosomal_analysis Lysosomal/Autophagy Analysis (LysoTracker, LC3 Turnover) treatment->lysosomal_analysis cytotoxicity->data_analysis signaling->data_analysis lysosomal_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Glucosylsphingosine: A Core Biomarker in the Diagnosis and Management of Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), a deacylated metabolite of glucosylceramide, has emerged as a pivotal biomarker for several lysosomal storage disorders (LSDs), most notably Gaucher disease. Its accumulation is a direct consequence of the enzymatic defects underlying these debilitating genetic conditions. This technical guide provides a comprehensive overview of this compound and related lysosphingolipids as biomarkers, detailing their clinical utility, the analytical methodologies for their quantification, and their role in the pathophysiology of specific LSDs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for these rare diseases.

This compound and its Analogs as Key Biomarkers

The deficiency of specific lysosomal enzymes leads to the accumulation of their respective substrates. In several sphingolipidoses, the deacylated forms of these accumulating glycosphingolipids, known as lysosphingolipids, have proven to be highly sensitive and specific biomarkers.

  • Gaucher Disease: Caused by a deficiency of the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide and its cytotoxic metabolite, this compound (GlcSph).[1][2][3] Plasma levels of GlcSph are massively elevated in untreated Gaucher disease patients and correlate with disease severity and response to therapy.[4]

  • Krabbe Disease: A devastating neurodegenerative disorder resulting from a deficiency of the enzyme galactocerebrosidase (GALC). This leads to the accumulation of galactosylceramide and its toxic metabolite, galactosylsphingosine (psychosine).[5][6] Elevated levels of psychosine in dried blood spots (DBS) are a key indicator for infantile Krabbe disease.[5]

  • Fabry Disease: An X-linked disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), resulting in the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[2][3] Plasma lyso-Gb3 is a sensitive biomarker for both classic and later-onset Fabry disease.[7][8]

Quantitative Data on Lysosphingolipid Biomarkers

The following tables summarize the typical concentrations of these key biomarkers in affected individuals compared to healthy controls. These values are primarily determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: this compound (GlcSph) Levels in Gaucher Disease

PopulationGlcSph Concentration (ng/mL)Notes
Healthy Controls1.3 - 1.7Average of 1.5 ng/mL.[4]
Untreated Gaucher Disease (Type 1)145.4 - 216.5Massively elevated levels.[4]
ERT-Treated Gaucher Disease (Type 1)69.2 - 129.4Marked reduction with therapy.[4]
Gaucher Disease (N370S mutation)Median: 143.1Milder phenotype.[9]
Gaucher Disease (L444P mutation)Median: 184.5More severe phenotype.[9]

Table 2: Psychosine (Galactosylsphingosine) Levels in Krabbe Disease (Dried Blood Spot)

PopulationPsychosine Concentration (nmol/L)Notes
Healthy Controls< 8
Early Infantile Krabbe Disease (EIKD)24 (median); Range: 1.7 - 52Substantially elevated.[10]
Late Infantile Krabbe Disease (LIKD)4.7 (median); Range: 1.3 - 50[10]
Juvenile-Onset Krabbe Disease1.5 (median); Range: 0.64 - 2.3[10]
High-risk (for early-onset)> 10 nM[11]
Later-onset2 - 10 nM[11]
Very low risk< 2 nM[11]

Table 3: Globotriaosylsphingosine (Lyso-Gb3) Levels in Fabry Disease

PopulationLyso-Gb3 Concentration (ng/mL)Notes
Healthy Controls< 0.81Cut-off for distinguishing patients.[8]
Male Fabry Patients (Classic)195 - 407 nMMarkedly elevated.[3]
Female Fabry PatientsModerately increased[2]
Later-Onset Fabry (IVS4+919G>A)Elevated compared to controls[7]

Experimental Protocols

The gold standard for the quantification of this compound and its analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized protocols for plasma and dried blood spot (DBS) samples.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is based on established methods for the sensitive and robust quantification of GlcSph.[4][12]

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of an isotope-labeled internal standard (e.g., ¹³C₅-GlcSph).[12]

  • Precipitate proteins by adding an organic solvent such as methanol or acetone/methanol.[8]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Utilize a reversed-phase C18 column or a HILIC column for separation.[13]

    • Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid.[1][14]

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GlcSph and its internal standard.[14]

3. Quality Control:

  • Prepare a calibration curve using a series of known concentrations of GlcSph spiked into a surrogate matrix (e.g., control plasma).

  • Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor accuracy and precision.

  • The intra- and inter-assay variation should be within acceptable limits (e.g., <15%).[12]

Protocol 2: Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS

This protocol is adapted from methods developed for newborn screening of Krabbe disease.[10]

1. Sample Preparation:

  • Punch a small disc (e.g., 3 mm) from the dried blood spot.

  • Place the disc in a well of a microtiter plate.

  • Add an extraction solution containing an appropriate internal standard (e.g., d₅-psychosine) in a solvent like methanol.[11]

  • Elute the psychosine from the DBS by agitation.

  • Transfer the eluate to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve separation of psychosine from its isomers, such as this compound.

    • The mobile phase and gradient conditions are optimized for the separation of these polar analytes.

  • Tandem Mass Spectrometry:

    • Operate in positive ESI mode with MRM to monitor the specific transitions for psychosine and its internal standard.

3. Quality Control:

  • Prepare DBS calibrators by spotting blood spiked with known concentrations of psychosine onto filter paper.[11]

  • Run control DBS samples with known low and high levels of psychosine in each assay.

  • Monitor for potential matrix effects and ensure consistent extraction recovery.

Signaling Pathways and Experimental Workflows

This compound-Induced mTORC1 Signaling Pathway

Elevated levels of this compound have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to downstream pathological effects, particularly in neurons.[1][5] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegeneration seen in neuronopathic Gaucher disease.[1][5]

GlcSph_mTOR_Pathway GBA1_mutation GBA1 Mutation GCase_deficiency GCase Deficiency GBA1_mutation->GCase_deficiency GlcCer_accumulation Glucosylceramide Accumulation GCase_deficiency->GlcCer_accumulation GlcSph_accumulation This compound (GlcSph) Accumulation GlcCer_accumulation->GlcSph_accumulation Acid_Ceramidase Acid Ceramidase Acid_Ceramidase->GlcCer_accumulation mTORC1_activation mTORC1 Activation GlcSph_accumulation->mTORC1_activation Lysosomal_biogenesis_inhibition Inhibition of Lysosomal Biogenesis mTORC1_activation->Lysosomal_biogenesis_inhibition Autophagy_inhibition Inhibition of Autophagy mTORC1_activation->Autophagy_inhibition Neuronal_dysfunction Neuronal Dysfunction & Neurodegeneration Lysosomal_biogenesis_inhibition->Neuronal_dysfunction Autophagy_inhibition->Neuronal_dysfunction

GlcSph-induced mTORC1 signaling cascade.
Experimental Workflow for Biomarker Quantification

The following diagram illustrates the typical workflow for the quantification of lysosphingolipid biomarkers from patient samples in a clinical or research laboratory setting.

Biomarker_Workflow Sample_Collection Sample Collection (Plasma or DBS) Sample_Login Sample Login & Accessioning Sample_Collection->Sample_Login Extraction Biomarker Extraction & Internal Standard Spiking Sample_Login->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Report_Generation Report Generation & Review Data_Processing->Report_Generation Clinical_Interpretation Clinical Interpretation Report_Generation->Clinical_Interpretation

Typical biomarker analysis workflow.

Conclusion

This compound and its analogs have revolutionized the diagnostic and monitoring landscape for several lysosomal storage disorders. Their high sensitivity and specificity, coupled with robust and precise quantification by LC-MS/MS, make them invaluable tools for clinicians and researchers. A thorough understanding of their pathophysiology, particularly the signaling cascades they trigger, is crucial for the development of targeted therapies. The detailed protocols and workflows presented in this guide are intended to facilitate further research and the clinical implementation of these critical biomarkers, ultimately improving the lives of patients affected by these rare diseases.

References

Glucosylsphingosine and Neurodegeneration: A Foundational Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper on the Core Mechanisms, Experimental Approaches, and Therapeutic Implications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide, has emerged as a critical player in the pathophysiology of neurodegenerative disorders, particularly those associated with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] Once considered merely a biomarker for Gaucher disease (GD), a lysosomal storage disorder, GlcSph is now recognized as a potent neurotoxic molecule that actively drives key pathological processes in the central nervous system.[4][5] Its accumulation, resulting from deficient GCase activity, disrupts fundamental cellular functions, including lysosomal homeostasis, autophagy, and protein aggregation, thereby contributing to neuronal dysfunction and death.[1][2][3] This whitepaper provides a comprehensive overview of the foundational research on GlcSph and neurodegeneration, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

The Biochemical Origin and Pathological Accumulation of this compound

Mutations in the GBA1 gene lead to a deficiency in GCase, the enzyme responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide within the lysosome.[6] This deficiency results in the accumulation of GlcCer, which can be subsequently deacylated by acid ceramidase to form GlcSph.[1][2][3] Unlike the highly lipophilic GlcCer which is primarily retained within the lysosome, the more soluble GlcSph can exit the lysosome and exert cytotoxic effects throughout the cell.[7]

Elevated levels of GlcSph are a hallmark of both neuronopathic forms of Gaucher disease (nGD) and are increasingly recognized as a significant risk factor for Parkinson's disease (PD).[8][9][10][11][12] Brains from patients with nGD can have up to a 1000-fold increase in GlcSph levels compared to healthy individuals.[1]

Core Pathogenic Mechanisms of this compound in Neurodegeneration

Lysosomal-Autophagic Dysfunction via mTORC1 Hyperactivation

One of the central mechanisms by which GlcSph exerts its neurotoxic effects is through the hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] Elevated cytoplasmic GlcSph activates mTORC1, a master regulator of cell growth and metabolism.[13] This sustained activation disrupts the delicate balance of lysosomal biogenesis and autophagy, a critical cellular process for clearing damaged organelles and misfolded proteins.[1][2][3] The consequences include a depletion of functional lysosomes and a blockage of the autophagic flux, leading to the accumulation of toxic cellular waste and ultimately neuronal cell death.[13]

GlcSph_mTOR_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GCase GCase (deficient) GlcCer Glucosylceramide AC Acid Ceramidase GlcCer->AC deacylation GlcSph_lyso This compound GlcSph_cyto This compound GlcSph_lyso->GlcSph_cyto exit AC->GlcSph_lyso mTORC1 mTORC1 GlcSph_cyto->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Lysosome_Bio Lysosomal Biogenesis mTORC1->Lysosome_Bio inhibits Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration leads to Lysosome_Bio->Neurodegeneration leads to

This compound-mediated hyperactivation of mTORC1, leading to lysosomal and autophagic dysfunction.
Promotion of α-Synuclein Aggregation

A critical link between GBA1 mutations and Parkinson's disease is the role of GlcSph in promoting the aggregation of α-synuclein, the primary component of Lewy bodies.[8][9][12] In vitro studies have demonstrated that GlcSph can directly interact with α-synuclein, accelerating its aggregation into toxic oligomeric species.[8][9][14] These oligomers are capable of seeding further aggregation in a prion-like manner, contributing to the spread of pathology in the brain.[14] The accumulation of GlcSph has been observed in the brains of young Gaucher disease mouse models, preceding the widespread aggregation of α-synuclein, suggesting it is an early trigger in the disease process.[8][9]

GlcSph_AlphaSyn_Pathway GlcSph This compound AlphaSyn_oligo Toxic Oligomeric α-Synuclein GlcSph->AlphaSyn_oligo promotes aggregation AlphaSyn_mono Monomeric α-Synuclein AlphaSyn_mono->AlphaSyn_oligo AlphaSyn_fibril α-Synuclein Fibrils (Lewy Bodies) AlphaSyn_oligo->AlphaSyn_fibril aggregation Neuron_dys Neuronal Dysfunction AlphaSyn_oligo->Neuron_dys induces AlphaSyn_fibril->Neuron_dys contributes to

The role of this compound in promoting the pathological aggregation of α-synuclein.
Neuroinflammation and Neuronal Toxicity

GlcSph is a pro-inflammatory molecule that contributes to the chronic neuroinflammation observed in neurodegenerative diseases.[15][16] The accumulation of GlcSph activates microglia and astrocytes, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines and reactive oxygen species.[17] This sustained inflammatory environment is directly toxic to neurons and exacerbates the ongoing neurodegenerative processes.[15] In vitro studies have shown that direct exposure of cultured neuronal cells to GlcSph leads to neurite retraction, reduced cell viability, and decreased activity of lysosomal enzymes.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on GlcSph.

Table 1: this compound Levels in Health and Disease

Sample TypeConditionThis compound ConcentrationReference(s)
PlasmaHealthy ControlsMedian: 1.3 nM (Range: 0.8-2.7 nM)[18]
PlasmaType 1 Gaucher Disease (untreated)Median: 230.7 nM (Range: 15.6-1035.2 nM)[18]
PlasmaHealthy ControlsAverage: 1.5 ng/mL (95% CI: 1.3-1.7)[7][19]
PlasmaType 1 Gaucher Disease (untreated)Average: 180.9 ng/mL (95% CI: 145.4-216.5)[7][19]
Cerebrospinal Fluid (CSF)Healthy ControlsMean: 1.07 pg/mL[20][21]
Cerebrospinal Fluid (CSF)Type 1 Gaucher DiseaseAverage: 94 pmol/L (Range: 57.1-157.9)[22]

Table 2: Effects of this compound on Neuronal Cells in vitro

Cell TypeGlcSph ConcentrationObservationReference(s)
LA-N-2 (cholinergic neuron-like)1, 5, or 10 µMShriveled cells, suppressed neurite outgrowth, dose-dependent reduction in lysosomal enzyme activities.[4]
SH-SY5Y (neuroblastoma)Physiological plasma concentrations in moderate/severe GDNegative effects on TCA cycle, mitochondrial function, and glycolysis; reduced ATP production and increased oxidative stress.[23][24]

Key Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcSph in biological matrices.[25][26]

  • Sample Preparation:

    • Cerebrospinal Fluid (CSF): Samples are typically mixed with an internal standard (e.g., d5-GalSph or 13C6-GlcSph) and subjected to solid-phase extraction, often using a cationic exchange column, to concentrate the analyte and remove interfering substances.[25]

    • Plasma and Brain Homogenates: Proteins are precipitated and lipids are extracted using organic solvent mixtures (e.g., methanol-acetonitrile-water).[7][25] The supernatant is then evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[25]

  • Chromatographic Separation:

    • Due to the presence of the isobaric isomer galactosylsphingosine, which can interfere with accurate quantification, chromatographic separation is crucial.[25] This is often achieved using hydrophilic interaction liquid chromatography (HILIC) columns.[25][26] Connecting two HILIC columns in tandem can enhance separation.[25]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for GlcSph and the internal standard are monitored.

LCMSMS_Workflow Sample Biological Sample (CSF, Plasma, Brain) Extraction Lipid Extraction & Internal Standard Spiking Sample->Extraction Chromatography HILIC Separation (to separate from isobars) Extraction->Chromatography MS Tandem Mass Spectrometry (MRM Detection) Chromatography->MS Quantification Data Analysis & Quantification MS->Quantification

General workflow for the quantification of this compound by LC-MS/MS.
In Vitro Neuronal Cell Models

  • Cell Culture and Treatment:

    • Human neuroblastoma cell lines (e.g., SH-SY5Y) or cholinergic neuron-like cells (e.g., LA-N-2) are cultured under standard conditions.[4][23][24]

    • Cells are exposed to varying concentrations of GlcSph (e.g., 1-10 µM) for a defined period (e.g., 18 hours).[4]

  • Assessment of Neurotoxicity:

    • Morphological Changes: Cellular morphology, including cell shrinkage and neurite outgrowth, is assessed using microscopy.[4]

    • Cell Viability Assays: Assays such as MTT or LDH release are used to quantify cell death.

    • Mitochondrial Function: ATP production and the generation of reactive oxygen species are measured to assess mitochondrial health.[23][24]

    • Lysosomal Enzyme Activity: The activity of lysosomal enzymes, such as GCase, sphingomyelinase, and β-galactosidase, is measured using fluorogenic substrates.[4]

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction and Quantification:

    • Following treatment, cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated mTOR, p62, LC3-II) and a loading control (e.g., actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. This allows for the semi-quantitative analysis of protein expression and phosphorylation status.[1]

Therapeutic Implications and Future Directions

The central role of GlcSph in driving neurodegeneration presents a compelling therapeutic target. Strategies aimed at reducing GlcSph levels or mitigating its downstream effects hold significant promise. These include:

  • Substrate Reduction Therapy (SRT): Inhibitors of glucosylceramide synthase, the enzyme that produces GlcCer, can reduce the substrate available for GlcSph formation.[1]

  • Acid Ceramidase Inhibition: As acid ceramidase catalyzes the conversion of GlcCer to GlcSph, its inhibition is a direct approach to lowering GlcSph levels.[1][2][3]

  • mTOR Inhibition: The use of mTOR inhibitors can restore lysosomal and autophagic function in the presence of elevated GlcSph.[1][2][3]

Future research should focus on further elucidating the precise molecular interactions of GlcSph with cellular components, developing more sensitive biomarkers for tracking the progression of GlcSph-mediated neurodegeneration, and advancing therapeutic strategies that specifically target the GlcSph-driven pathological cascade.

Conclusion

This compound is a key pathogenic molecule in the neurodegenerative processes associated with GBA1 mutations. Its ability to disrupt lysosomal function, promote α-synuclein aggregation, and induce neuroinflammation places it at a critical nexus of cellular dysfunction. A thorough understanding of its biochemical pathways and pathological mechanisms, facilitated by robust experimental methodologies, is essential for the development of effective therapies for a range of devastating neurodegenerative disorders.

References

Glucosylsphingosine in Parkinson's Disease: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the emerging role of glucosylsphingosine in the pathogenesis and biomarker discovery of Parkinson's disease, with a focus on GBA1-associated parkinsonism.

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to the accumulation of its substrates, primarily glucosylceramide and its deacylated metabolite, this compound (GlcSph). Emerging evidence strongly suggests that GlcSph is not merely a bystander metabolite but an active participant in the molecular pathogenesis of GBA1-associated PD (GBA-PD). This technical guide synthesizes the current understanding of GlcSph in PD, presenting key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways to support ongoing research and therapeutic development.

The Role of this compound in Parkinson's Disease Pathogenesis

Glucocerebrosidase 1 (GBA1) mutations, responsible for Gaucher disease (GD), are the most common genetic risk factor for Parkinson's disease.[1][2][3] While the precise mechanisms linking GBA1 mutations to PD are still under investigation, the accumulation of the cytotoxic lipid this compound (GlcSph) has emerged as a key area of research.[1][2][3]

Studies have shown that GlcSph can promote the aggregation of α-synuclein, a protein central to the pathology of PD.[1][2][3] Specifically, GlcSph has been found to trigger the formation of soluble oligomeric α-synuclein species, which are considered highly toxic to neurons.[1][2][3] This suggests a direct role for GlcSph in the initiation and propagation of the hallmark Lewy body pathology seen in PD brains.[1]

Furthermore, research indicates that GlcSph accumulation is not limited to individuals with Gaucher disease but is also observed in heterozygous GBA1 mutation carriers, who are at an increased risk for developing PD.[4][5] This accumulation has been documented in both plasma and brain tissue of animal models.[1][2][3] The accumulation of GlcSph due to dysfunctional GCase activity is thought to contribute to neurodegeneration.[6] In mouse models of neuronopathic Gaucher disease, GlcSph accumulation precedes neuroinflammation and neuron loss.[6]

The neurotoxic effects of GlcSph extend to various cellular processes. It has been shown to interfere with lysosomal biogenesis, cause the loss of dopaminergic neurons, and impact mitochondrial function. Studies using neuronal cell models have demonstrated that GlcSph can impair mitochondrial respiration, leading to reduced ATP production and increased oxidative stress, both of which are implicated in PD pathogenesis.[7]

This compound as a Biomarker in Parkinson's Disease

The potential of GlcSph as a biomarker for GBA1-associated Parkinson's disease is an active area of investigation. Elevated levels of GlcSph have been consistently observed in patients with Gaucher disease and have been shown to be a reliable marker for disease severity and response to therapy.[8][9] More recently, studies have focused on whether GlcSph can serve as a biomarker for PD, particularly in individuals carrying GBA1 mutations.

Several studies have reported significantly higher plasma GlcSph levels in GBA1 mutation carriers, both with and without a diagnosis of PD, compared to non-carriers.[4][5][10] This suggests that elevated GlcSph may be an early indicator of the biochemical consequences of GBA1 mutations, preceding the onset of clinical PD symptoms. However, there is a debate in the scientific community regarding the utility of GlcSph as a biomarker for idiopathic PD or for predicting the development of PD in asymptomatic GBA1 carriers.[8][11] Some argue that the observed increases in GlcSph levels in heterozygous carriers are modest and show overlap with healthy controls, questioning its standalone diagnostic or prognostic value.[8]

Despite these debates, the strong association between GlcSph levels and α-synuclein pathology, irrespective of mutation status, suggests its potential as a marker of disease progression, particularly in relation to cognitive decline.[12][13] Further large-scale and longitudinal studies are needed to fully establish the clinical utility of GlcSph as a biomarker for GBA-PD.[4][14]

Quantitative Data on this compound Levels

The following tables summarize quantitative data on GlcSph levels from various studies, providing a comparative overview of its concentrations in different patient populations.

Study Cohort Sample Type This compound Concentration (ng/mL) Key Findings
Healthy Controls Plasma~0.73 - 1.71[8][15]Baseline levels are generally low.
Idiopathic PD PlasmaNo significant difference from healthy controls[5]GlcSph may not be a reliable biomarker for idiopathic PD.
GBA1 N370S Heterozygotes (without PD) PlasmaSignificantly higher than non-carriers[4][5]Elevated GlcSph reflects the biochemical impact of the mutation.
GBA1 N370S Heterozygotes (with PD) PlasmaSignificantly higher than non-carriers; less than 2-fold higher than controls[4][5]Levels are elevated but with some overlap with control ranges.
Gaucher Disease Patients (Type 1) PlasmaMildly affected: ~17.1; Severely affected: ~319[15][16]Dramatically elevated levels correlate with disease severity.
Gaucher Disease/PD (N370S homozygotes) PlasmaMarkedly increased compared to heterozygotes and controls[4][5]Confirms the strong impact of biallelic mutations on GlcSph levels.

Experimental Protocols

Quantification of this compound by LC-MS/MS

A prevalent method for the sensitive and specific quantification of GlcSph in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation (from Plasma/Dried Blood Spots):

  • Extraction: GlcSph is extracted from the biological matrix (e.g., plasma, dried blood spot punches) using an organic solvent, typically an acetonitrile/water mixture.[16][18] An isotope-labeled internal standard is added to the extraction solution to account for matrix effects and variations in extraction efficiency and mass spectrometric performance.[19]

  • Protein Precipitation: The organic solvent also serves to precipitate proteins, which are then removed by centrifugation.

  • Supernatant Collection: The supernatant containing the lipids is collected for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted lipids are separated using a hydrophilic interaction liquid chromatography (HILIC) column.[17] This technique is effective for separating polar lipids like GlcSph.

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GlcSph and the internal standard are monitored for quantification.

In Vitro α-Synuclein Aggregation Assay

To investigate the effect of GlcSph on α-synuclein aggregation, in vitro assays are employed.[1][2][3]

  • Recombinant α-Synuclein: Purified recombinant human α-synuclein protein is used.

  • Incubation: α-synuclein is incubated in the presence or absence of different concentrations of GlcSph and other related sphingolipids (e.g., glucosylceramide, sphingosine) as controls.[1][2][3]

  • Aggregation Monitoring: The aggregation process is monitored over time using techniques such as Thioflavin T (ThT) fluorescence, which binds to amyloid fibrils and emits a characteristic fluorescence signal.

  • Analysis of Aggregates: The morphology of the resulting α-synuclein aggregates (oligomers, fibrils) can be characterized using techniques like transmission electron microscopy (TEM) or atomic force microscopy (AFM).

Signaling Pathways and Experimental Workflows

Proposed Pathogenic Cascade of this compound in GBA-PD

The following diagram illustrates the proposed mechanism by which GBA1 mutations and subsequent GlcSph accumulation contribute to the pathology of Parkinson's disease.

GBA_PD_Pathway cluster_0 Genetic Predisposition cluster_1 Molecular Pathogenesis cluster_2 Cellular Dysfunction cluster_3 Clinical Manifestation GBA1 GBA1 Gene Mutation GCase Reduced GCase Activity GBA1->GCase Leads to GlcSph Increased this compound (GlcSph) GCase->GlcSph Results in AlphaSyn α-Synuclein Aggregation (Oligomers) GlcSph->AlphaSyn Promotes Mitochondrial Mitochondrial Dysfunction GlcSph->Mitochondrial Lysosomal Lysosomal Dysfunction AlphaSyn->Lysosomal Neuroinflammation Neuroinflammation AlphaSyn->Neuroinflammation NeuronLoss Dopaminergic Neuron Loss Lysosomal->NeuronLoss Mitochondrial->NeuronLoss Neuroinflammation->NeuronLoss PD Parkinson's Disease NeuronLoss->PD

Caption: Pathogenic cascade in GBA-associated Parkinson's disease.

Experimental Workflow for this compound Analysis

This diagram outlines a typical experimental workflow for the analysis of GlcSph as a biomarker in patient samples.

Biomarker_Workflow cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Analytical Measurement cluster_3 Data Analysis Sample Patient Blood Sample (Plasma or DBS) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of GlcSph LCMS->Quantification Comparison Comparison between Patient Groups Quantification->Comparison

Caption: Workflow for GlcSph biomarker analysis.

This compound's Impact on Cellular Pathways

This diagram illustrates the downstream cellular effects of elevated GlcSph levels, including its impact on mitochondrial function and mTORC1 signaling.

Cellular_Impact cluster_0 Mitochondrial Effects cluster_1 Lysosomal & Autophagy Regulation cluster_2 Neurotoxicity GlcSph Elevated This compound ATP Reduced ATP Production GlcSph->ATP ROS Increased Oxidative Stress GlcSph->ROS mTORC1 mTORC1 Activation GlcSph->mTORC1 Activates Neurodegeneration Neurodegeneration ATP->Neurodegeneration ROS->Neurodegeneration Lysosome Deregulated Lysosomal Compartment mTORC1->Lysosome Leads to Lysosome->Neurodegeneration

Caption: Cellular pathways affected by elevated this compound.

Future Directions and Therapeutic Implications

The growing body of evidence implicating GlcSph in the pathogenesis of GBA-PD highlights its potential as a therapeutic target. Strategies aimed at reducing GlcSph levels, either by enhancing GCase activity or by inhibiting the enzymes responsible for GlcSph production, such as acid ceramidase (ASAH1) and non-lysosomal glucocerebrosidase (GBA2), are being explored.[1][2][3][20]

Further research is needed to:

  • Clarify the precise mechanisms by which GlcSph promotes α-synuclein aggregation and neurotoxicity.

  • Validate GlcSph as a robust biomarker for identifying at-risk individuals and for monitoring disease progression and therapeutic response in GBA-PD.

  • Investigate the role of GlcSph in the broader context of sporadic PD, beyond those with known GBA1 mutations.

References

The Role of Glucosylsphingosine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylsphingosine (GlcSph), a deacylated metabolite of glucosylceramide, has emerged as a critical bioactive lipid that plays a significant role in the pathophysiology of Gaucher disease (GD) and associated neurodegenerative conditions like Parkinson's disease (PD).[1][2][3] Normally present at very low levels, its accumulation due to mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), triggers a cascade of pathological events.[4][5][6][7] This technical guide provides an in-depth exploration of the functions of this compound in key cellular signaling pathways, including mTOR signaling, calcium homeostasis, neuroinflammation, and α-synuclein pathology. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Introduction: The Rise of a Pathogenic Glycosphingolipid

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide and its cytotoxic metabolite, this compound.[4][5][7] While glucosylceramide is the primary storage lipid, it is the soluble nature of this compound that allows it to exit the lysosome and interact with various cellular components, thereby initiating a cascade of signaling events that contribute to the diverse clinical manifestations of the disease, particularly the neurological symptoms.[1][8] Understanding the precise mechanisms by which this compound exerts its effects is paramount for the development of effective therapeutic strategies for Gaucher disease and related synucleinopathies.

This compound and the mTOR Signaling Pathway

A significant body of evidence points to the hyperactivation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) as a key consequence of elevated this compound levels.[6][7][8][9] This aberrant activation disrupts fundamental cellular processes, including lysosomal biogenesis and autophagy, contributing to the cellular pathology observed in neuronopathic Gaucher disease (nGD).[6][7][8]

Mechanism of mTORC1 Activation

In Gaucher disease, the deficiency in GCase leads to the accumulation of glucosylceramide within the lysosome. This is followed by the deacylation of glucosylceramide by acid ceramidase to form this compound.[7][8] this compound, being more soluble, can then translocate from the lysosome to the cytoplasm where it activates mTORC1.[8] The exact mechanism of this activation is still under investigation, but it is a critical event in the pathogenesis of nGD.[6][7][8]

GlcSph_mTOR_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GlcCer Glucosylceramide (GlcCer) GCase Mutant GCase GlcCer->GCase Deficient Hydrolysis AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation GlcSph_lyso This compound (GlcSph) AcidCeramidase->GlcSph_lyso GlcSph_cyto This compound (GlcSph) GlcSph_lyso->GlcSph_cyto Translocation mTORC1 mTORC1 GlcSph_cyto->mTORC1 Activation Autophagy Autophagy mTORC1->Autophagy Inhibition LysosomalBiogenesis Lysosomal Biogenesis mTORC1->LysosomalBiogenesis Inhibition CellularDysfunction Cellular Dysfunction Autophagy->CellularDysfunction LysosomalBiogenesis->CellularDysfunction

This compound-mediated activation of mTORC1 signaling.
Quantitative Data on mTOR Pathway Activation

Cell TypeThis compound ConcentrationEffect on mTORC1 ActivityReference
Wild-type iPSC-derived neuronsNot specifiedRecapitulated mTOR hyperactivation seen in nGD neurons[7][8]
nGD iPSC-derived neuronsEndogenously elevatedIncreased mTORC1 activity[6][7][8]
Experimental Protocol: Assessing mTORC1 Activity

Objective: To determine the effect of this compound on mTORC1 activity in cultured neurons.

Methodology:

  • Cell Culture: Culture human iPSC-derived neurons from both healthy controls and neuronopathic Gaucher disease patients.

  • Treatment: Treat wild-type neurons with exogenous this compound. For nGD neurons, mTOR inhibitors (e.g., rapamycin) can be used to confirm the role of mTOR hyperactivation.

  • Western Blotting:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated S6 kinase (p-S6K), a downstream target of mTORC1, and total S6K.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the bands corresponding to p-S6K and total S6K. The ratio of p-S6K to total S6K indicates the level of mTORC1 activity.

This compound and Calcium Homeostasis

Disturbances in intracellular calcium (Ca²⁺) signaling are another critical aspect of this compound-induced cellular dysfunction.

This compound-Induced Calcium Release

Studies have shown that this compound can stimulate the release of Ca²⁺ from intracellular stores, particularly from brain microsomes.[10] This effect is distinct from that of its precursor, glucosylceramide, which augments agonist-stimulated Ca²⁺ release via ryanodine receptors (RyaRs) but does not directly trigger it.[10] The dysregulation of Ca²⁺ homeostasis can have far-reaching consequences, including altered neuronal excitability and activation of cell death pathways.[11]

GlcSph_Calcium_Signaling cluster_cytoplasm Cytoplasm cluster_microsomes Brain Microsomes (Intracellular Stores) GlcSph This compound (GlcSph) Ca_micro Ca²⁺ GlcSph->Ca_micro Stimulates Release Ca_cyto Cytosolic Ca²⁺ CellularEffects Altered Neuronal Excitability & Cell Death Pathways Ca_cyto->CellularEffects Leads to Ca_micro->Ca_cyto Increased Influx

This compound's impact on intracellular calcium release.
Experimental Protocol: Measuring Calcium Mobilization

Objective: To measure the effect of this compound on Ca²⁺ release from brain microsomes.

Methodology:

  • Microsome Preparation: Isolate microsomes from rat brain tissue by differential centrifugation.

  • Calcium Loading: Load the microsomes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

  • Fluorometric Assay:

    • Place the loaded microsomes in a cuvette within a fluorometer.

    • Establish a baseline fluorescence reading.

    • Add this compound to the cuvette and continuously monitor the fluorescence signal.

    • An increase in fluorescence indicates a release of Ca²⁺ from the microsomes into the buffer.

  • Data Analysis: Quantify the change in fluorescence to determine the extent of Ca²⁺ release.

This compound in Neuroinflammation

Neuroinflammation is a key feature of neuronopathic Gaucher disease, and this compound is a major driver of this process.[11][12]

Microglial Activation and Cytokine Release

The accumulation of this compound leads to the activation of microglia, the resident immune cells of the central nervous system.[12] Activated microglia release pro-inflammatory cytokines, such as IFN-γ and Pro-IL-1β, which create a neurotoxic environment leading to neuronal injury and death.[12]

GlcSph_Neuroinflammation GlcSph This compound Accumulation Microglia Microglia GlcSph->Microglia Activates Astrocytes Astrocytes GlcSph->Astrocytes Activates Macrophages Macrophages GlcSph->Macrophages Activates Cytokines Pro-inflammatory Cytokines (IFN-γ, Pro-IL-1β) Microglia->Cytokines Release Astrocytes->Cytokines Release Macrophages->Cytokines Release Neurons Neurons Cytokines->Neurons Act on NeuronalInjury Neuronal Injury & Death Neurons->NeuronalInjury Leads to

The role of this compound in driving neuroinflammation.
Experimental Protocol: Assessing Neuroinflammation in a Mouse Model

Objective: To evaluate the neuroinflammatory response to this compound accumulation in a mouse model of Gaucher disease.

Methodology:

  • Animal Model: Use a GBA1-deficient mouse model that exhibits features of neuronopathic Gaucher disease.

  • Tissue Collection: Harvest brain tissue from both wild-type and GBA1-deficient mice at various ages.

  • Immunohistochemistry:

    • Prepare brain sections and stain for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP).

    • Quantify the number and morphology of activated microglia and astrocytes.

  • Cytokine Analysis:

    • Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex cytokine assay.

  • Quantitative PCR:

    • Extract RNA from brain tissue and perform quantitative real-time PCR to measure the expression of genes encoding inflammatory mediators.

This compound and α-Synuclein Pathology

A well-established genetic link exists between Gaucher disease and Parkinson's disease, with mutations in GBA1 being a significant risk factor for PD.[2][13][14] this compound is implicated in mediating this link by promoting the pathological aggregation of α-synuclein, a key component of Lewy bodies, the hallmark of PD.[2][13][14]

Promotion of α-Synuclein Aggregation

In vitro studies have demonstrated that this compound can trigger the formation of oligomeric α-synuclein species.[13][14] These oligomers are capable of templating further aggregation in cells and neurons, suggesting a direct role for this compound in the initiation and propagation of α-synuclein pathology.[13][14]

GlcSph_AlphaSynuclein GlcSph This compound AlphaSyn_Monomer α-Synuclein Monomers GlcSph->AlphaSyn_Monomer Promotes aggregation of AlphaSyn_Oligomer Oligomeric α-Synuclein AlphaSyn_Monomer->AlphaSyn_Oligomer Forms AlphaSyn_Fibril α-Synuclein Aggregates (Lewy Bodies) AlphaSyn_Oligomer->AlphaSyn_Fibril Further aggregation PD_Pathology Parkinson's Disease Pathology AlphaSyn_Fibril->PD_Pathology Contributes to

Proposed mechanism of this compound-induced α-synuclein pathology.
Quantitative Data on α-Synuclein Aggregation

Experimental SystemThis compound ConcentrationEffect on α-SynucleinReference
In vitro assay34.5 µMPromoted α-synuclein aggregation[13]
Human cells and neuronsNot specifiedTriggered the formation of oligomeric α-synuclein species capable of templating[13][14]
GD/PD mouse modelEndogenously elevatedCo-localization of glucosylceramide accumulation with α-synuclein pathology with age[13]
Experimental Protocol: Monitoring α-Synuclein Aggregation

Objective: To assess the effect of this compound on α-synuclein aggregation in a cellular model.

Methodology:

  • Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) that overexpresses wild-type or mutant α-synuclein.

  • Treatment: Treat the cells with various concentrations of this compound for different durations.

  • Immunofluorescence:

    • Fix and permeabilize the cells.

    • Stain for α-synuclein using a specific antibody.

    • Visualize and quantify the formation of intracellular α-synuclein aggregates using fluorescence microscopy.

  • Filter Retardation Assay:

    • Lyse the cells and filter the lysates through a cellulose acetate membrane.

    • Probe the membrane with an anti-α-synuclein antibody to detect aggregated species.

  • Thioflavin T (ThT) Assay:

    • For in vitro studies, incubate purified α-synuclein with this compound.

    • Monitor the increase in ThT fluorescence, which is indicative of amyloid fibril formation.

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for both research and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][5][15][16]

Experimental Protocol: LC-MS/MS Quantification of this compound

Objective: To quantify this compound levels in plasma or tissue samples.

Methodology:

  • Sample Preparation:

    • For plasma, precipitate proteins using an organic solvent (e.g., methanol).

    • For tissues, homogenize the tissue in a suitable buffer.

    • Perform a lipid extraction, for example, using the Bligh-Dyer method.[17]

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C₅]-GlcSph) to the samples for accurate quantification.[15][16]

  • LC Separation:

    • Inject the extracted lipids onto a liquid chromatography column (e.g., a HILIC column) to separate this compound from other lipids, including its isobaric isomer galactosylsphingosine.[4][5]

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and its internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of this compound to calculate the concentration in the unknown samples.

GlcSph_Quantification_Workflow Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard ([¹³C₅]-GlcSph) Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) LC Liquid Chromatography (HILIC) Extraction->LC IS->Extraction MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

References

The Emergence of Glucosylsphingosine: A Key Bioactive Lipid in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide, has emerged from relative obscurity to become a focal point in the study of lysosomal storage disorders and beyond. Initially identified as a minor lysosphingolipid, its profound bioactivity and clinical relevance, particularly as a sensitive and specific biomarker in Gaucher disease, have garnered significant scientific interest.[1][2][3] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted roles of GlcSph as a bioactive lipid. It details the signaling pathways it modulates, presents key quantitative data, and outlines the experimental protocols crucial for its study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic and diagnostic potential.

Biosynthesis and Metabolism of this compound

This compound is not merely a metabolic byproduct; its synthesis is a regulated process with significant pathophysiological implications. There are two primary pathways for its formation:

  • Deacylation of Glucosylceramide (GlcCer): In the lysosome, GlcCer can be deacylated by the enzyme acid ceramidase to form GlcSph.[4][5] This pathway becomes particularly significant in conditions of glucocerebrosidase (GCase) deficiency, such as Gaucher disease, where GlcCer accumulates.[4][5]

  • Glucosylation of Sphingosine: Glucosylceramide synthase can catalyze the transfer of a glucose moiety to sphingosine, directly forming GlcSph.[6][7]

The catabolism of GlcSph is primarily mediated by the lysosomal enzyme glucocerebrosidase (GCase), which hydrolyzes it into glucose and sphingosine.[8] A deficiency in GCase activity leads to the pathological accumulation of both GlcCer and GlcSph.[9][10][11][12]

GlcCer Glucosylceramide (GlcCer) GlcSph This compound (GlcSph) GlcCer->GlcSph Deacylation Glucose_Ceramide Glucose + Ceramide GlcCer->Glucose_Ceramide Hydrolysis AcidCeramidase Acid Ceramidase GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Sphingosine Sphingosine Sphingosine->GlcSph Glucosylation GlcCerSynthase Glucosylceramide Synthase Glucose_Sphingosine Glucose + Sphingosine GlcSph->Glucose_Sphingosine Hydrolysis

Biosynthesis and catabolism of this compound.

This compound as a Bioactive Lipid and Biomarker

The discovery of markedly elevated levels of GlcSph in the plasma of symptomatic Gaucher disease patients was a pivotal moment in understanding its significance.[9][10] Unlike its precursor, glucosylceramide, which shows some overlap in plasma concentrations between Gaucher patients and healthy controls, GlcSph levels provide a clear distinction, establishing it as a highly sensitive and specific biomarker for the disease.[1][2][3][9][13][14][15][16]

Quantitative Data on this compound Levels

The following tables summarize key quantitative data regarding GlcSph concentrations in various biological matrices.

Table 1: Plasma this compound Concentrations in Type 1 Gaucher Disease Patients and Healthy Controls.

PopulationNumber of Subjects (n)Median GlcSph Concentration (nM)Range of GlcSph Concentration (nM)Reference
Symptomatic Type 1 Gaucher Patients64230.715.6 - 1035.2[9][10]
Healthy Controls281.30.8 - 2.7[9][10]

Table 2: Urinary this compound Concentrations in Type 1 Gaucher Disease Patients and Healthy Controls.

PopulationNumber of Subjects (n)Median GlcSph Concentration (nM)Range of GlcSph Concentration (nM)Reference
Type 1 Gaucher Patients (pre-therapy)301.200.11 - 8.92[17][18]
Healthy Controls-Below limit of quantification-[17][18]

Table 3: Correlation of Plasma this compound with Other Gaucher Disease Biomarkers.

BiomarkerCorrelation Coefficient (ρ or r)p-valueReference
Chitotriosidase0.66< 0.001[10][14]
CCL180.40< 0.001[10][14]

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms through which GlcSph exerts its cytotoxic and pathological effects. One of the most significant discoveries is its role in the hyperactivation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to lysosomal dysfunction.[4][5][19][20][21]

Elevated intracellular levels of GlcSph have been shown to activate mTORC1, which in turn interferes with lysosomal biogenesis and autophagy.[4][5][19][20] This disruption of the autophagy-lysosomal pathway is a key pathogenic mechanism in neuronopathic Gaucher disease.[4][5][19][20] Furthermore, inhibition of acid ceramidase, which reduces the production of GlcSph, has been shown to prevent mTOR hyperactivity and rescue lysosomal function in neuronal models of Gaucher disease.[4][5][20]

cluster_Gaucher Gaucher Disease Pathophysiology GCase_deficiency Glucocerebrosidase (GCase) Deficiency GlcCer_accumulation Glucosylceramide (GlcCer) Accumulation GCase_deficiency->GlcCer_accumulation GlcSph_accumulation This compound (GlcSph) Accumulation GlcCer_accumulation->GlcSph_accumulation Acid Ceramidase mTORC1 mTORC1 Hyperactivation GlcSph_accumulation->mTORC1 Lysosomal_dysfunction Lysosomal Dysfunction mTORC1->Lysosomal_dysfunction Autophagy_inhibition Inhibition of Autophagy mTORC1->Autophagy_inhibition Neuronal_damage Neuronal Damage Lysosomal_dysfunction->Neuronal_damage Autophagy_inhibition->Neuronal_damage

GlcSph-induced mTORC1 hyperactivation and lysosomal dysfunction.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and robust quantification of GlcSph in plasma.

1. Materials and Reagents:

  • Plasma samples

  • This compound (GlcSph) analytical standard

  • Isotopically labeled internal standard (e.g., [13C5]-GlcSph)[17]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of methanol containing the internal standard (concentration to be optimized).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC column is often used for better separation from isobaric compounds.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous mobile phase is typically used.

    • Flow Rate: To be optimized based on the column dimensions.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • GlcSph: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

4. Data Analysis:

  • Generate a standard curve using the analytical standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of GlcSph in the samples by interpolating from the standard curve.

start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep extraction Supernatant Evaporation & Reconstitution sample_prep->extraction lc_separation Liquid Chromatography (HILIC Separation) extraction->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Workflow for this compound quantification by LC-MS/MS.
Cell-Based Assays for Studying this compound Bioactivity

This protocol outlines a general procedure for treating cultured cells with GlcSph to investigate its effects on cellular pathways.

1. Cell Culture:

  • Culture the desired cell line (e.g., neuronal cells, fibroblasts) in appropriate growth medium and conditions.

  • Seed cells in multi-well plates at a density that allows for optimal growth and treatment.

2. This compound Treatment:

  • Prepare a stock solution of GlcSph in a suitable solvent (e.g., DMSO).

  • Dilute the GlcSph stock solution in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of solvent).

  • Remove the growth medium from the cells and replace it with the GlcSph-containing medium or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

3. Downstream Analysis:

  • After the incubation period, cells can be harvested for various analyses, including:

    • Western Blotting: To assess the phosphorylation status of proteins in signaling pathways (e.g., mTORC1 substrates like p-S6K).

    • Immunofluorescence: To visualize changes in subcellular localization of proteins or organelle morphology.

    • Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of GlcSph.

    • Gene Expression Analysis (e.g., qPCR, RNA-seq): To investigate changes in gene transcription.

Animal Models for Studying this compound

Several animal models have been instrumental in elucidating the in vivo roles of GlcSph.

  • Chemically-induced models: Administration of conduritol-β-epoxide (CBE), an irreversible inhibitor of GCase, to mice leads to the accumulation of both GlcCer and GlcSph, mimicking some aspects of Gaucher disease.[8]

  • Genetic models:

    • GBA knockout mice: These mice have a null mutation in the GBA gene and exhibit a severe neuronopathic phenotype with early lethality.[8]

    • GBA point mutation knock-in mice: Mice carrying specific human GBA mutations (e.g., L444P, N370S) have been developed to model different subtypes of Gaucher disease. These models have been crucial for studying the pathological consequences of GlcSph accumulation in various tissues.[11][12]

Conclusion

The discovery of this compound as a potent bioactive lipid has fundamentally advanced our understanding of Gaucher disease and opened new avenues for research into other neurodegenerative and metabolic disorders. Its reliability as a biomarker is transforming the diagnosis and monitoring of Gaucher disease, while the elucidation of its signaling pathways, particularly the mTORC1-lysosomal axis, is providing novel therapeutic targets. The continued application of advanced analytical techniques and the development of more sophisticated in vitro and in vivo models will undoubtedly further unravel the complex biology of this fascinating molecule, paving the way for innovative diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of Plasma Glucosylsphingosine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucosylsphingosine (GlcSph), also known as lyso-GL1, is a deacylated metabolite of glucosylceramide. It has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase.[1][2] In healthy individuals, GlcSph is present at very low levels, but in patients with Gaucher disease, its concentration in plasma is markedly elevated.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of GlcSph in plasma due to its high selectivity and accuracy.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma samples.

Experimental Workflow

The overall experimental process, from sample preparation to data acquisition, is outlined in the diagram below. This workflow ensures efficient and reproducible quantification of plasma this compound.

Fig. 1: Workflow for LC-MS/MS analysis of plasma this compound.

Detailed Experimental Protocol

This protocol is intended for researchers and scientists familiar with LC-MS/MS instrumentation.

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound (GlcSph) analytical standard

  • [3][4][5][6][7]-¹³C₅-Glucosylsphingosine (¹³C₅-GlcSph) or other suitable stable isotope-labeled internal standard (IS)[1]

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC-MS grade acetonitrile

  • Dichloromethane (optional, for liquid-liquid extraction)

  • 96-well collection plates

  • Centrifuge capable of handling microplates

2. Preparation of Standards and Solutions

  • GlcSph Stock Solution (1 mg/mL): Dissolve GlcSph standard in methanol.

  • GlcSph Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a solution of ¹³C₅-GlcSph in methanol at an appropriate concentration.

3. Sample Preparation (Protein Precipitation Method)

  • Pipette 100 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

  • Add the internal standard working solution to each well.

  • Add 5 volumes (e.g., 500 µL) of cold methanol to each well to precipitate proteins.

  • Vortex the plate for 5 minutes to ensure thorough mixing.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Seal the plate and vortex briefly before placing it in the autosampler for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column can be used.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate GlcSph from other plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (SRM Mode):

  • Analyte Transitions: The protonated analytes are measured by Selected Reaction Monitoring (SRM).

    • This compound: m/z 462.3 → 282.3

    • ¹³C₅-Glucosylsphingosine (IS): m/z 467.3 → 287.3

  • Note: These transitions should be optimized on the specific instrument being used.

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of GlcSph in the unknown samples is then interpolated from this curve.

Method Performance Characteristics

The following table summarizes the performance characteristics of LC-MS/MS methods for GlcSph analysis as reported in the literature.

ParameterReported PerformanceSource(s)
Intra-Assay Precision (%CV) 1.8% - 3.1%[1][2]
Inter-Assay Precision (%CV) 4.9% - 11.5%[1][2]
Linearity (Upper Limit) Up to 1000 ng/mL[2]
Recovery > 96%[2]
Extraction Efficiency 73% - 87%
Sensitivity & Specificity 100% for distinguishing GD patients[2]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction protocol and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in clinical research and for monitoring the efficacy of therapies for Gaucher disease. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1]

References

Application Notes and Protocols for the Quantification of Glucosylsphingosine in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (Lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a crucial biomarker for the diagnosis and monitoring of Gaucher disease (GD).[1][2][3] Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme β-glucosidase (GCase), leading to the accumulation of glucosylceramide and consequently this compound.[2][4][5] The quantification of this compound in dried blood spots (DBS) offers a minimally invasive, simple, and effective method for screening, diagnosis, and therapeutic monitoring of GD.[4][5] This document provides detailed application notes and protocols for the quantification of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pathophysiology of this compound Accumulation in Gaucher Disease

In healthy individuals, the enzyme β-glucosidase, located within the lysosomes, is responsible for the breakdown of glucosylceramide into glucose and ceramide. In Gaucher disease, a genetic deficiency in this enzyme leads to the accumulation of glucosylceramide within the lysosomes of macrophages, which are then referred to as Gaucher cells. A secondary metabolic pathway then deacylates the accumulated glucosylceramide to form this compound (Lyso-Gb1), which is released into the circulation.[2] Elevated levels of this compound are therefore a direct and specific indicator of the metabolic disruption in Gaucher disease.[1][2][6]

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_gaucher Gaucher Disease cluster_cell Macrophage (Gaucher Cell) Glucosylceramide Glucosylceramide Glucose_Ceramide Glucose + Ceramide Glucosylceramide->Glucose_Ceramide β-Glucosidase (GCase) (Functional in Health) This compound This compound (Lyso-Gb1) Glucosylceramide->this compound Deacylation (Alternative Pathway) This compound->Lysosome_exit GCase_deficient Deficient β-Glucosidase Bloodstream Bloodstream Lysosome_exit->Bloodstream Release

Caption: Metabolic pathway disruption in Gaucher disease leading to this compound accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (Lyso-Gb1) analysis in dried blood spots.

Table 1: Method Validation Parameters

ParameterResultReference
LinearityGood linearity demonstrated[7][8]
Intra-assay Precision (%CV)2.0% - 8.2%[4][5]
Inter-assay Precision (%CV)3.8% - 10.2%[4][5]
Accuracy93.5% - 112.6%[4][5]
Lower Limit of Quantification (LLOQ)1 ng/mL[4][5]

Table 2: this compound Concentrations in Dried Blood Spots

PopulationConcentration Range (ng/mL)Median Concentration (ng/mL)Reference
Healthy Controls2.1 - 9.9Not Reported[4][5]
Gaucher Disease Patients (Type 1)190.5 - 2380.6614.8[4][5]
Gaucher Disease Patients (Untreated)15.6 - 1035.2 (plasma)230.7 (plasma)[6]

Note: Plasma concentrations are included for context as DBS levels show a high correlation.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in DBS by LC-MS/MS.

Experimental Workflow

experimental_workflow start Start dbs_collection 1. Dried Blood Spot Collection & Preparation start->dbs_collection punching 2. DBS Punching (3.2 mm disc) dbs_collection->punching extraction 3. Extraction with Internal Standard punching->extraction centrifugation 4. Centrifugation extraction->centrifugation transfer 5. Supernatant Transfer centrifugation->transfer evaporation 6. Solvent Evaporation transfer->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 9. Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for this compound quantification from Dried Blood Spots.

Materials and Reagents
  • This compound (Lyso-Gb1) standard: Purity ≥98%

  • Isotope-labeled internal standard (IS): e.g., this compound-d5

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Additives: Formic acid

  • Blood collection cards: Whatman 903 or equivalent

  • DBS puncher: 3.2 mm diameter

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Dried Blood Spot Collection and Preparation
  • Collect whole blood via venipuncture or finger prick.

  • Spot the blood onto the designated circles on the filter paper card. Ensure the circle is completely filled and the blood soaks through to the other side.

  • Allow the DBS cards to air dry at room temperature in a horizontal position for at least 4 hours, away from direct sunlight.[8]

  • Once completely dry, store the DBS cards in a sealed bag with a desiccant at -20°C until analysis.[8]

Sample Preparation and Extraction
  • Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well plate.[9]

  • Prepare a stock solution of the this compound standard and the internal standard.

  • Prepare an extraction solution. A common solution is a mixture of methanol:acetonitrile:water (e.g., 80:15:5, v/v/v) containing the isotope-labeled internal standard.[4] Another reported extraction solvent is 50% acetonitrile in water.[4][5]

  • Add 150 µL of the extraction solution containing the internal standard to each well containing a DBS punch.[9]

  • Seal the plate and agitate (e.g., 800 rpm) at room temperature for 30 minutes.[9]

  • Centrifuge the plate for 5 minutes at 2,500 rpm to pellet the filter paper.[9]

  • Carefully transfer 100 µL of the supernatant (extract) to a new 96-well plate.[9]

  • Evaporate the solvent to dryness under a stream of nitrogen.[9]

  • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., mobile phase B).[9]

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in 80% acetonitrile and 20% methanol[8]

    • Flow Rate: 0.50 mL/min[8]

    • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.[8]

    • Injection Volume: 10 µL

    • Total Run Time: Approximately 4-5 minutes[4][8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be monitored. These will be instrument-dependent and require optimization.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the calibrators.

  • Use the calibration curve to determine the concentration of this compound in the unknown DBS samples.

  • The final concentration is typically reported in ng/mL.

Conclusion

The quantification of this compound in dried blood spots by LC-MS/MS is a robust, sensitive, and specific method for the diagnosis and monitoring of Gaucher disease.[4][7][8] The use of DBS simplifies sample collection and transport, making it an ideal tool for both clinical and research settings. The detailed protocols and quantitative data presented in these application notes provide a comprehensive resource for laboratories looking to establish and validate this important assay.

References

Development of a Competitive ELISA for Glucosylsphingosine (Lyso-Gb1) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylsphingosine (Lyso-Gb1) is a deacylated form of glucosylceramide that accumulates in individuals with Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase[1][2]. Elevated levels of Lyso-Gb1 are a hallmark of Gaucher disease and correlate with disease severity, making it a critical biomarker for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy[1][2][3]. This document provides a detailed protocol for the development and execution of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of this compound in biological samples.

Principle of the Assay

This competitive ELISA is designed for the detection of small molecules like this compound. The assay involves a competition between the this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of anti-Glucosylsphingosine antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Representative Competitive ELISA Standard Curve Data
This compound (ng/mL)Optical Density (OD) at 450 nm% Inhibition
01.8500%
0.11.62812%
0.51.20335%
1.00.83355%
5.00.37080%
10.00.18590%
50.00.09395%
Table 2: Assay Performance Characteristics
ParameterSpecification
Assay Range 0.1 - 10 ng/mL
Sensitivity (LOD) < 0.1 ng/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Spike Recovery 85-115%
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates

Experimental Protocols

Preparation of Hapten-Carrier Conjugate for Immunization

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound

  • Carrier protein (e.g., BSA, KLH)

  • Crosslinking agent (e.g., EDC/NHS)

  • Conjugation buffer (e.g., MES buffer, pH 4.7)

  • Dialysis tubing or desalting column

Protocol:

  • Dissolve this compound in an appropriate organic solvent and then add to the conjugation buffer containing the carrier protein.

  • Activate the carboxyl groups on the carrier protein by adding EDC and NHS.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine.

  • Remove unconjugated this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Characterize the conjugate to determine the hapten-to-carrier ratio.

Antibody Production and Purification

Polyclonal or monoclonal antibodies against the this compound-carrier conjugate can be generated in a suitable host animal (e.g., rabbit, mouse).

Protocol:

  • Immunize animals with the this compound-carrier conjugate mixed with an appropriate adjuvant.

  • Administer booster injections at regular intervals to enhance the immune response.

  • Collect serum and test for antibody titer using an indirect ELISA with plates coated with the this compound conjugate.

  • Once a high titer is achieved, purify the antibodies from the serum using affinity chromatography with a column coupled with the this compound-hapten.

Competitive ELISA Protocol

Materials:

  • Anti-Glucosylsphingosine antibody

  • This compound standard

  • This compound-HRP conjugate (or other enzyme conjugate)

  • 96-well microplate

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Plate Coating:

    • Dilute the anti-Glucosylsphingosine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard in Assay Buffer.

    • Prepare samples for analysis, diluting them in Assay Buffer as necessary.

    • In a separate plate or in tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the this compound-HRP conjugate (at a predetermined optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coating 1. Plate Coating (Anti-Glucosylsphingosine Ab) wash1 Wash coating->wash1 blocking 2. Blocking (e.g., BSA) wash1->blocking wash2 Wash blocking->wash2 preincubation 3. Pre-incubation (Sample/Standard + Lyso-Gb1-HRP) addition 4. Add to Plate preincubation->addition incubation Incubate addition->incubation wash3 5. Wash incubation->wash3 substrate 6. Add TMB Substrate wash3->substrate stop 7. Add Stop Solution substrate->stop read 8. Read at 450 nm stop->read

Caption: Experimental workflow for the competitive ELISA of this compound.

Glucosylsphingosine_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GlcCer Glucosylceramide (GlcCer) GCase Glucocerebrosidase (GBA1) (Deficient in Gaucher Disease) GlcCer->GCase Hydrolysis AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation GlcSph_lysosome This compound (Lyso-Gb1) AcidCeramidase->GlcSph_lysosome GlcSph_cyto This compound GlcSph_lysosome->GlcSph_cyto Exits Lysosome mTORC1 mTORC1 GlcSph_cyto->mTORC1 Activates LysosomalBiogenesis Lysosomal Biogenesis mTORC1->LysosomalBiogenesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Simplified signaling pathway of this compound in Gaucher disease.

Conclusion

The described competitive ELISA method provides a sensitive and specific tool for the quantification of this compound in various biological samples. This assay is valuable for both basic research into the pathophysiology of Gaucher disease and for the development of novel therapeutic interventions. Proper optimization and validation are crucial to ensure the accuracy and reliability of the results. The understanding of this compound's role in cellular signaling, such as the activation of the mTORC1 pathway, further underscores the importance of its accurate measurement[4][5].

References

Using CRISPR-Cas9 to Unravel the Functions of Glucosylsphingosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), a lysosphingolipid, has emerged as a critical bioactive molecule implicated in the pathophysiology of Gaucher Disease (GD), the most common lysosomal storage disorder.[1][2] GD is caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase) and the subsequent accumulation of its substrates, glucosylceramide and GlcSph.[3][4] Elevated levels of GlcSph are not only a sensitive and specific biomarker for GD but are also thought to contribute directly to the disease's diverse clinical manifestations, including neurodegeneration.[2][5][6] The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to precisely model GD in vitro and in vivo, enabling detailed investigation into the cellular and molecular functions of GlcSph.[7][8][9] By creating specific isogenic cell lines with GBA1 gene knockout or mutations, researchers can study the direct consequences of GCase deficiency and GlcSph accumulation.[7][8][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the function of this compound.

Key Applications of CRISPR-Cas9 in this compound Research

  • Disease Modeling: Generating isogenic cell lines (e.g., neuronal, microglial, monocytic) with GBA1 knockout or specific mutations to mimic Gaucher Disease.[7][8][10]

  • Functional Studies: Investigating the downstream cellular pathways affected by GlcSph accumulation, such as neuroinflammation, lysosomal dysfunction, and α-synuclein pathology.[10][11]

  • Drug Screening: Utilizing GBA1-edited cell lines for high-throughput screening of therapeutic compounds aimed at reducing GlcSph levels or mitigating its cytotoxic effects.[8]

  • Target Identification: Uncovering novel proteins and pathways that interact with GlcSph, providing new therapeutic targets for Gaucher Disease and other related neurodegenerative disorders like Parkinson's disease.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to generate GBA1 knockout cell lines, demonstrating the impact on GCase activity and this compound levels.

Table 1: Glucocerebrosidase (GCase) Activity in GBA1 Knockout Cell Lines

Cell LineMethod of GCase Activity MeasurementGCase Activity in Wild-Type (WT)GCase Activity in GBA1 Knockout (KO)Percentage of Residual Activity in KO
H4 Human NeurogliomaResorufin-β-D-glucopyranoside in vitro assayNot specifiedUndetectable<1%
THP-1 Human MonocyticNot specifiedNot specifiedNot specified<1%
HAP1 Cells4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) assay8.9 pmol/μg of protein/hNot specifiedSignificantly reduced

Data compiled from multiple sources.[10][11][12]

Table 2: this compound (GlcSph) Levels in GBA1 Knockout Cell Lines

Cell LineMethod of GlcSph MeasurementGlcSph Level in Wild-Type (WT) (pmol/mg of protein)GlcSph Level in GBA1 Knockout (KO) (pmol/mg of protein)Fold Increase in KO
H4 Human NeurogliomaMass SpectrometryUndetectable/very lowSubstantial accumulationNot applicable
HEK 293TMass Spectrometry~1~15~15
A549Mass Spectrometry~0.5~10~20
THP-1 Human MonocyticMass SpectrometryNot specifiedMassive accumulationNot specified

Data compiled from multiple sources.[10][11][13]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of GBA1 in a Mammalian Cell Line (e.g., SH-SY5Y Human Neuroblastoma Cells)

This protocol provides a step-by-step guide for generating a GBA1 knockout cell line using the CRISPR-Cas9 system.

1. Guide RNA (gRNA) Design and Cloning:

  • Design two gRNAs targeting an early exon of the GBA1 gene to increase the likelihood of a frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego) to identify gRNAs with high on-target and low off-target scores. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed oligos into a suitable gRNA expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP) using appropriate restriction enzymes or a ligation-independent cloning method.[14]

  • Verify the sequence of the gRNA inserts by Sanger sequencing.

2. Transfection of Mammalian Cells:

  • Culture SH-SY5Y cells in appropriate media and conditions to ~70-80% confluency.

  • Co-transfect the cells with the two validated GBA1-targeting gRNA/Cas9 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) or electroporation.[15]

  • Include a negative control (e.g., a non-targeting gRNA) and a positive control (e.g., a gRNA targeting a gene known to be efficiently knocked out).

3. Single-Cell Cloning:

  • 48-72 hours post-transfection, harvest the cells.

  • If using a fluorescent reporter vector, enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS).

  • Plate the cells at a very low density (e.g., by serial dilution) in 96-well plates to obtain single-cell derived colonies.[9]

4. Screening and Validation of Knockout Clones:

  • Expand the single-cell clones.

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the GBA1 gene by PCR. Screen for insertions or deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing of the PCR products.[9]

  • Western Blot Analysis: Lyse a subset of cells from each potential knockout clone and perform a Western blot to confirm the absence of the GCase protein.

  • Functional Validation: Perform a GCase activity assay to confirm the loss of enzyme function.[2][4]

Protocol 2: Measurement of Glucocerebrosidase (GCase) Activity

This protocol describes a common method for measuring GCase activity in cell lysates using a fluorogenic substrate.[16][17]

1. Cell Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzyme Assay:

  • Prepare a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate/phosphate buffer at an acidic pH (e.g., pH 5.4) to favor lysosomal enzyme activity.[17]

  • Add a known amount of cell lysate to the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Generate a standard curve using known concentrations of 4-methylumbelliferone.

  • Calculate the GCase activity in the cell lysates and normalize it to the total protein concentration. Express the activity in units such as nmol/h/mg of protein.[16]

Protocol 3: Quantification of Inflammatory Cytokines

This protocol outlines the measurement of pro-inflammatory cytokines released from GBA1 knockout and wild-type glial or monocytic cells.[18][19]

1. Cell Culture and Treatment:

  • Plate an equal number of wild-type and GBA1 knockout cells (e.g., microglial or differentiated THP-1 cells).

  • If desired, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce cytokine production.[20]

  • Collect the cell culture supernatant at a specific time point post-stimulation.

2. Cytokine Measurement:

  • Use a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of specific pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the culture supernatant.[19]

3. Data Analysis:

  • Generate standard curves for each cytokine using recombinant standards.

  • Calculate the concentration of each cytokine in the samples.

  • Compare the cytokine levels between wild-type and GBA1 knockout cells, both at baseline and after stimulation.

Visualizations

Signaling Pathways and Experimental Workflows

GSL_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GBA1 GBA1 (GCase) (Deficient in GD) GlcCer Glucosylceramide GBA1->GlcCer Blocks GlcCer->GBA1 Hydrolysis GlcSph This compound (GlcSph) GlcCer->GlcSph Deacylation mTORC1 mTORC1 GlcSph->mTORC1 Activates Alpha_Syn α-synuclein Aggregation GlcSph->Alpha_Syn Neuroinflammation Neuroinflammation GlcSph->Neuroinflammation Autophagy Autophagy mTORC1->Autophagy Inhibits Lysosome_Biogenesis Lysosomal Biogenesis mTORC1->Lysosome_Biogenesis Inhibits

Caption: this compound Signaling Cascade.

CRISPR_Workflow A 1. gRNA Design & Cloning - Target GBA1 Exon - Clone into Cas9 vector B 2. Transfection - Deliver gRNA/Cas9 into cells (e.g., SH-SY5Y) A->B C 3. Single-Cell Cloning - Isolate individual cells - Expand into clonal populations B->C D 4. Screening & Validation - Genotyping (PCR, Sequencing) - Western Blot (GCase protein) - Enzyme Activity Assay C->D G GBA1 Knockout (KO) Cells D->G Identified KO Clone E 5. Functional Analysis - Measure GlcSph levels - Analyze downstream pathways (e.g., mTORC1, inflammation) F Wild-Type (WT) Cells F->E G->E

Caption: CRISPR-Cas9 Workflow for GBA1 Knockout.

Logical_Relationship GBA1_KO GBA1 Knockout GCase_Deficiency GCase Deficiency GBA1_KO->GCase_Deficiency Leads to GlcSph_Accumulation GlcSph Accumulation GCase_Deficiency->GlcSph_Accumulation Causes Cellular_Dysfunction Cellular Dysfunction (e.g., Neuroinflammation, Autophagy Block) GlcSph_Accumulation->Cellular_Dysfunction Induces Disease_Phenotype Disease Phenotype (Gaucher Disease) Cellular_Dysfunction->Disease_Phenotype Contributes to

Caption: Logical Flow from Gene to Phenotype.

References

Application Notes and Protocols for In Vitro Models of Glucosylsphingosine Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current in vitro models used to study Glucosylsphingosine (GlcSph) accumulation, a key pathological event in Gaucher disease and a significant risk factor for Parkinson's disease. This document includes experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to facilitate research and therapeutic development in this area.

Introduction to this compound and its Pathological Relevance

This compound (GlcSph) is a cytotoxic lysosphingolipid that accumulates due to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. This accumulation is a hallmark of Gaucher disease (GD), the most common lysosomal storage disorder. In neuronopathic forms of GD, GlcSph is believed to be a primary driver of neurodegeneration. Furthermore, mutations in GBA1 are the most significant genetic risk factor for Parkinson's disease (PD), and GlcSph accumulation is implicated in the pathogenesis of GBA1-associated PD. Understanding the mechanisms of GlcSph-induced toxicity is crucial for the development of effective therapies.

In Vitro Models for Studying this compound Accumulation

A variety of in vitro models have been developed to recapitulate the key features of GlcSph accumulation observed in Gaucher disease. These models can be broadly categorized into three types: patient-derived cells, pharmacologically induced models, and genetically engineered cell lines.

Patient-Derived Cell Models

Fibroblasts and induced pluripotent stem cells (iPSCs) sourced from Gaucher disease patients carrying GBA1 mutations are invaluable for studying the disease in a patient-specific genetic context.

  • Patient-Derived Fibroblasts: These cells are readily accessible and have been used to demonstrate the fundamental biochemical defects in Gaucher disease, including reduced GCase activity. However, they do not always exhibit significant accumulation of GlcCer or GlcSph under standard culture conditions[1].

  • iPSC-Derived Models: A significant advancement in the field has been the use of iPSCs generated from patient fibroblasts. These iPSCs can be differentiated into disease-relevant cell types, such as macrophages and neurons, which recapitulate the pathological hallmarks of Gaucher disease, including significant GlcSph accumulation and downstream cellular dysfunction[2][3]. iPSC-derived neurons from neuronopathic GD patients show elevated levels of GlcSph, which has been linked to the activation of the mTORC1 signaling pathway and subsequent lysosomal dysfunction[2][4][5].

Pharmacologically Induced Models

A common and effective method to induce GlcSph accumulation in wild-type cells is through the use of the irreversible GCase inhibitor, conduritol-B-epoxide (CBE). This approach allows for the study of the direct consequences of GCase inhibition and subsequent substrate accumulation in various cell types.

  • CBE-Treated Fibroblasts and Neurons: Treatment of cultured fibroblasts and neurons with CBE leads to a dose- and time-dependent increase in both glucosylceramide (GlcCer) and GlcSph[1][6][7]. Studies have shown that CBE treatment of wild-type iPSC-derived neurons can mimic the GlcSph accumulation and downstream pathological phenotypes observed in patient-derived neurons, such as mTOR hyperactivation[4].

Genetically Engineered Models

The advent of CRISPR/Cas9 gene-editing technology has enabled the creation of specific GBA1 knockout or mutant cell lines. These models provide a clean genetic background to study the effects of GCase deficiency without the variability inherent in patient-derived lines.

  • GBA1 Knockout Cell Lines: Researchers have successfully used CRISPR/Cas9 to generate GBA1 knockout (KO) in various cell lines, including human embryonic kidney (HEK293T) cells and the human neuroblastoma cell line SH-SY5Y[8][9]. These GBA1-KO cells exhibit a near-complete loss of GCase activity and a significant accumulation of GlcSph[10].

Quantitative Analysis of this compound Accumulation

The following table summarizes the reported levels of this compound (GlcSph) accumulation in various in vitro models. This data is compiled from multiple studies and highlights the degree of accumulation that can be achieved with each model system.

Model SystemCell TypeMethod of GCase DeficiencyGlcSph Accumulation (Fold Change or Concentration)Reference
Patient-Derived iPSC-derived Neuronal Progenitor Cells (NPCs)L444P/RecNcil (Type 2 GD)~300-fold increase vs. control[4]
iPSC-derived NeuronsL444P/RecNcil (Type 2 GD)Significantly increased vs. control[2]
FibroblastsL444P/L444P (Type 3 GD)~60% increase in GM1 (downstream effect)[11]
Pharmacologically Induced Wild-type iPSC-derived NPCs1 mM CBE for 24 hours~40-fold increase vs. untreated[4]
Mouse Cerebellar Granule Neurons0.5 mM CBE for 14 days~10-fold increase in GlcCer, with subsequent GlcSph increase[7]
Human iPSC-derived Dopaminergic Neurons0.5 mM CBE for 29 daysIncreased production of GlcSph[7]
Genetically Engineered GBA1 Knockout Mouse Embryonic FibroblastsHomozygous Gba1 knockoutSignificant increase in total cholesterol, a downstream effect[10]
GBA1 Knockdown SH-SY5Y cellssiRNA-mediated knockdownNot directly quantified, but GCase activity reduced[10]

Experimental Protocols

Protocol 1: Induction of this compound Accumulation in iPSC-Derived Neurons using Conduritol-B-Epoxide (CBE)

This protocol describes the chemical inhibition of GCase in wild-type iPSC-derived neurons to induce GlcSph accumulation.

Materials:

  • Wild-type iPSC-derived neurons in culture

  • Conduritol-B-epoxide (CBE) (Sigma-Aldrich, C5424)

  • Sterile water

  • Cell culture medium appropriate for neurons

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 10 mM stock solution of CBE in sterile water.

  • Culture wild-type iPSC-derived neurons to the desired stage of differentiation.

  • On the day of treatment, dilute the 10 mM CBE stock solution in fresh cell culture medium to a final concentration of 1 mM.

  • Remove the existing medium from the neuronal cultures and replace it with the CBE-containing medium.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • After the 24-hour incubation, wash the cells twice with sterile PBS.

  • The cells are now ready for downstream analysis, such as lipid extraction for GlcSph quantification by LC-MS/MS or immunofluorescence staining for pathway analysis.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of GlcSph from cultured cells.

Materials:

  • Cell pellet from in vitro model

  • Internal standard (e.g., d5-GlcSph)

  • Acetonitrile

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system equipped with a C18 or HILIC column

Procedure:

  • Lipid Extraction:

    • To a cell pellet, add a known amount of the internal standard (d5-GlcSph).

    • Add acetonitrile to precipitate proteins and extract lipids.

    • Vortex the mixture vigorously and centrifuge to pellet the protein debris.

    • Transfer the supernatant containing the lipid extract to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable gradient of Mobile Phase A and B to separate GlcSph from other lipids. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for GlcSph (e.g., m/z 462.3 -> 282.2) and the internal standard should be monitored.

  • Data Analysis:

    • Quantify the amount of GlcSph in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of GlcSph.

Protocol 3: Generation of a GBA1 Knockout Cell Line using CRISPR/Cas9

This protocol outlines the key steps for creating a GBA1 knockout cell line.

Materials:

  • Mammalian cell line of choice (e.g., SH-SY5Y, HEK293T)

  • CRISPR/Cas9 plasmid system (e.g., pSpCas9(BB)-2A-GFP)

  • gRNA design tool (e.g., CHOPCHOP)

  • Oligonucleotides for gRNA cloning

  • Lipofectamine or other transfection reagent

  • Fluorescence-activated cell sorting (FACS) instrument or limiting dilution supplies

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

Procedure:

  • gRNA Design:

    • Use a gRNA design tool to identify and select 2-3 gRNAs targeting an early exon of the GBA1 gene. Choose gRNAs with high predicted on-target efficiency and low predicted off-target effects.

  • gRNA Cloning:

    • Synthesize and anneal complementary oligonucleotides encoding the chosen gRNA sequence.

    • Clone the annealed oligos into the CRISPR/Cas9 vector according to the manufacturer's protocol.

  • Transfection:

    • Transfect the chosen mammalian cell line with the gRNA-containing CRISPR/Cas9 plasmid using a suitable transfection reagent. Include a GFP-only plasmid as a control.

  • Clonal Selection:

    • FACS-based sorting: 48-72 hours post-transfection, use FACS to sort single GFP-positive cells into individual wells of a 96-well plate.

    • Limiting dilution: Alternatively, perform serial dilutions of the transfected cells to seed, on average, less than one cell per well in a 96-well plate.

  • Clonal Expansion and Screening:

    • Expand the single-cell clones.

    • Extract genomic DNA from each clone.

    • Perform PCR using primers that flank the gRNA target site in the GBA1 gene.

    • Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Validation:

    • Confirm the absence of GBA1 protein expression in the knockout clones by Western blot.

    • Measure GCase enzyme activity to confirm functional knockout.

    • Quantify GlcSph accumulation by LC-MS/MS to verify the desired phenotype.

Signaling Pathways and Experimental Workflows

This compound-Induced mTORC1 Signaling Pathway

Accumulated GlcSph has been shown to activate the mTORC1 signaling pathway, leading to downstream effects on lysosomal biogenesis and autophagy[4][5]. The proposed mechanism involves the exit of GlcSph from the lysosome into the cytoplasm, where it can then influence mTORC1 activity.

GlcSph_mTOR_Pathway GlcCer Glucosylceramide (GlcCer) GCase GCase (mutant/inhibited) GlcCer->GCase Hydrolysis Blocked AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation GlcSph_lyso This compound (GlcSph) AcidCeramidase->GlcSph_lyso GlcSph_cyto This compound (GlcSph) GlcSph_lyso->GlcSph_cyto Exit from Lysosome mTORC1 mTORC1 (activated) GlcSph_cyto->mTORC1 Activates Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Experimental_Workflow Model_Selection Select In Vitro Model (Patient-derived, CBE-treated, or GBA1-KO) Induce_Accumulation Induce GlcSph Accumulation (e.g., CBE treatment) Model_Selection->Induce_Accumulation Sample_Collection Harvest Cells/Lysates Induce_Accumulation->Sample_Collection Lipid_Analysis LC-MS/MS for GlcSph Quantification Sample_Collection->Lipid_Analysis Pathway_Analysis Pathway Analysis (e.g., Western Blot for p-mTOR) Sample_Collection->Pathway_Analysis Functional_Assays Functional Assays (e.g., Lysotracker for lysosomal function) Sample_Collection->Functional_Assays Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Pathway_Analysis->Data_Analysis Functional_Assays->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GSL), also known as Lyso-Gb1, and its isomer galactosylsphingosine (psychosine), are bioactive lysosphingolipids that accumulate in two major lysosomal storage disorders: Gaucher disease and Krabbe disease, respectively. In Gaucher disease, deficient activity of the enzyme glucocerebrosidase (GCase) leads to the accumulation of glucosylceramide and its deacylated form, this compound.[1] Similarly, in Krabbe disease, a deficiency in galactocerebrosidase (GALC) results in the accumulation of galactosylceramide and the highly cytotoxic galactosylsphingosine (psychosine).[2]

This compound is now recognized as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[3] Its accumulation is not merely a biomarker but is pathologically significant, contributing to neuroinflammation, immune dysregulation, skeletal abnormalities, and neuronal damage.[4][5][6] Animal models that recapitulate the accumulation of these lipids are therefore indispensable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies, such as enzyme replacement therapy (ERT) and gene therapy.[7]

These application notes provide an overview of commonly used animal models for this compound-related diseases, quantitative data on GSL accumulation, and detailed protocols for key experimental procedures.

Animal Models of this compound-Related Diseases

A variety of animal models have been developed to study Gaucher and Krabbe diseases, ranging from chemically-induced models to genetically engineered mice, as well as larger animals that more closely mimic human physiology.

Gaucher Disease Models:

  • Chemically-Induced Models: Administration of the GCase inhibitor, conduritol-β-epoxide (CBE), can create a transient Gaucher-like phenotype in wild-type mice, leading to the accumulation of glucosylceramide and this compound.[8][9]

  • Genetically Engineered Mouse Models (GEMMs):

    • Knockout Models: Complete GCase knockout mice (Gba1-/-) are not viable and die shortly after birth.[10]

    • Knock-in Models: Mice with specific point mutations in the Gba1 gene, corresponding to human mutations (e.g., L444P, D409V, N370S), have been developed. These models exhibit varying degrees of GSL accumulation and disease phenotypes.[1][10][11]

    • Conditional Knockout Models: These models allow for the tissue-specific or time-dependent deletion of the Gba1 gene, overcoming the neonatal lethality of full knockout models and allowing for the study of disease progression in adult animals.[9]

  • Non-Human Primate Models: Treatment of monkeys with CBE can induce a Gaucher-like state, providing a model with closer phylogenetic similarity to humans for preclinical studies.[12]

Krabbe Disease Models:

  • The Twitcher Mouse: This is a naturally occurring mouse model with a mutation in the Galc gene that closely mimics the severe infantile form of human Krabbe disease.[8] It is the most widely used model for studying the pathophysiology of the disease and for testing new therapies.

  • Canine Models: Naturally occurring Krabbe disease in certain dog breeds, such as West Highland White Terriers and Cairn Terriers, provides a large animal model with a brain size and complexity more comparable to human infants.[13][14]

Quantitative Data on this compound and Psychosine Accumulation

The following tables summarize the levels of this compound (in Gaucher models) and psychosine (in Krabbe models) in various animal models and tissues. These data are compiled from multiple studies and are intended for comparative purposes.

Table 1: this compound Levels in Gaucher Disease Mouse Models

Mouse ModelTissueAgeThis compound Level (pmol/mg tissue)Fold Increase vs. Wild-TypeReference(s)
D409V/null Liver3 months~1.5~15x[15]
Spleen3 months~4.0~40x[15]
Lung3 months~2.5~25x[15]
L444P/L444P Brain52 weeks~0.1~5x[10][11]
D409H/D409H Brain52 weeks~0.05~2.5x[10][11]
V394L/V394L Brain52 weeks~0.04~2x[10][11]
9V/null Liver52 weeks~1.2~60x[10]
Lung52 weeks~3.8~190x[10]
Spleen52 weeks~2.0~100x[10]
4L;C Brain52 weeks~0.25~12.5x[10]
Spleen52 weeks~0.5~25x[10]
9H;C Brain52 weeks~0.15~7.5x[10]

Note: 4L;C* and 9H;C* denote mouse models with the respective Gba1 mutations combined with saposin C deficiency.

Table 2: Psychosine (Galactosylsphingosine) Levels in Twitcher Mouse Model

TissueAge (Postnatal Days)Psychosine Level (ng/100mg wet weight)Fold Increase vs. Wild-TypeReference(s)
Sciatic Nerve 4764High[16]
375,910High[16]
Brain 30~2,200~44x[17]
40~3,450~69x[17]
Kidney 30~60~12x[17]
40~70~14x[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Accumulating evidence suggests that this compound and psychosine are not inert storage products but actively trigger pathological signaling cascades. One key pathway implicated in Gaucher disease is the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway . This compound accumulation leads to the activation of mTORC1, which in turn disrupts lysosomal biogenesis and autophagy, contributing to neuronal dysfunction.[18][19]

In Krabbe disease, psychosine is known to induce a potent inflammatory response, leading to the production of pro-inflammatory cytokines and subsequent demyelination. This is thought to involve the activation of transcription factors such as AP-1 and C/EBP .

Below are graphical representations of these pathways generated using the DOT language.

Glucosylsphingosine_mTORC1_Pathway GBA1_mutation GBA1 Mutation GCase_deficiency GCase Deficiency GBA1_mutation->GCase_deficiency GlcCer_accumulation Glucosylceramide Accumulation GCase_deficiency->GlcCer_accumulation GlcSph_accumulation This compound (GSL) Accumulation GlcCer_accumulation->GlcSph_accumulation mTORC1_activation mTORC1 Activation GlcSph_accumulation->mTORC1_activation Lysosomal_dysfunction Lysosomal Dysfunction & Autophagy Block mTORC1_activation->Lysosomal_dysfunction Neuronal_damage Neuronal Damage Lysosomal_dysfunction->Neuronal_damage

Caption: this compound-mediated mTORC1 signaling pathway in Gaucher disease.

Psychosine_Inflammation_Pathway GALC_mutation GALC Mutation GALC_deficiency GALC Deficiency GALC_mutation->GALC_deficiency Psychosine_accumulation Psychosine Accumulation GALC_deficiency->Psychosine_accumulation AP1_CEBP_activation AP-1 & C/EBP Activation Psychosine_accumulation->AP1_CEBP_activation Cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) AP1_CEBP_activation->Cytokine_production Neuroinflammation Neuroinflammation Cytokine_production->Neuroinflammation Demyelination Oligodendrocyte Death & Demyelination Neuroinflammation->Demyelination

Caption: Psychosine-induced neuroinflammatory pathway in Krabbe disease.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for preclinical studies using animal models of GSL-related diseases.

Preclinical_Testing_Workflow Model_Generation Animal Model Generation (e.g., breeding, genotyping) Treatment_Administration Therapeutic Intervention (e.g., ERT, Gene Therapy, SRT) Model_Generation->Treatment_Administration Behavioral_Analysis Behavioral & Phenotypic Analysis Treatment_Administration->Behavioral_Analysis Sample_Collection Sample Collection (Blood, Tissues) Behavioral_Analysis->Sample_Collection Biochemical_Analysis Biochemical Analysis (GSL Quantification, Enzyme Activity) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for preclinical therapeutic testing.

Experimental Protocols

Protocol 1: Quantification of this compound/Psychosine in Animal Tissues by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of lysosphingolipids in biological samples.[20]

Materials:

  • Tissue homogenizer

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., N,N-Dimethylsphingosine or a stable isotope-labeled GSL analog)

  • LC-MS/MS system (e.g., Waters Acquity UPLC with an API-5000 triple-quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Nitrogen gas evaporator

  • Microcentrifuge tubes

Procedure:

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (e.g., 10-50 mg).

    • Homogenize the tissue in an appropriate volume of phosphate-buffered saline (PBS).

  • Lipid Extraction (Bligh-Dyer Method):

    • To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8).

    • Vortex thoroughly and incubate at room temperature for 15-30 minutes.

    • Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water (2:2:1.8).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Re-extract the upper aqueous phase with chloroform and combine the lower organic phases.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard to the collected organic phase.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL of methanol:water 9:1).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a C18 column with a gradient elution of Mobile Phase A and B.

    • Perform mass spectrometry in positive ion mode using selected reaction monitoring (SRM) for the specific transitions of this compound (m/z 462.5 > 282.4) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound/psychosine.

    • Calculate the concentration of the analyte in the tissue sample based on the peak area ratio to the internal standard and the standard curve.

Protocol 2: Enzyme Replacement Therapy (ERT) in a Gaucher Disease Mouse Model

This protocol is a generalized procedure based on preclinical studies of ERT.[15][21]

Materials:

  • Gaucher disease mouse model (e.g., D409V/null)

  • Recombinant human glucocerebrosidase (e.g., imiglucerase)

  • Sterile saline

  • Insulin syringes or other appropriate injection equipment

Procedure:

  • Animal Preparation:

    • House the Gaucher disease mice under standard laboratory conditions.

    • At the desired age for initiation of therapy (e.g., 3 months), randomly assign mice to treatment and control groups.

  • ERT Formulation:

    • Reconstitute the lyophilized recombinant GCase in sterile saline to the desired concentration. The dose will depend on the specific study design but can range from 1 to 20 mg/kg.

  • Administration:

    • Administer the reconstituted GCase solution to the mice via intravenous (tail vein) injection.

    • The frequency of administration can vary, for example, once or twice weekly.

  • Monitoring:

    • Monitor the mice regularly for changes in body weight, general health, and any adverse reactions.

    • Behavioral assessments can be performed to evaluate motor function and other neurological parameters.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and tissues (liver, spleen, lung, brain) for analysis.

    • Measure GSL levels in the collected tissues using the LC-MS/MS protocol described above.

    • Perform histological analysis to assess the reduction of Gaucher cells and overall tissue pathology.

Protocol 3: Intracerebroventricular (ICV) Injection in Neonatal Mice for Gene Therapy

This protocol is crucial for delivering gene therapy vectors directly to the central nervous system and is based on established methods.[16][17][22][23]

Materials:

  • Neonatal mouse pups (P0-P2)

  • Viral vector (e.g., AAV carrying the GBA1 or GALC gene)

  • Cryoanesthesia (ice)

  • Stereotaxic apparatus for neonatal mice (optional, but recommended for precision)

  • Hamilton syringe with a 33-gauge needle or a pulled glass capillary

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Anesthesia:

    • Induce hypothermic anesthesia by placing the neonatal pup on a bed of crushed ice for 2-3 minutes until it becomes immobile and unresponsive to a gentle tail pinch.

  • Positioning:

    • Secure the anesthetized pup in the stereotaxic apparatus or on a cooled platform.

  • Injection Site Identification:

    • Identify the injection site, which is typically located approximately halfway between the eye and the sagittal suture.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Carefully insert the needle perpendicular to the skull to a depth of about 2-3 mm to target the lateral ventricle.

    • Slowly inject the viral vector solution (typically 1-2 µL per ventricle) over 1-2 minutes.

    • Leave the needle in place for an additional minute to prevent backflow upon withdrawal.

    • Slowly retract the needle.

  • Recovery:

    • Place the pup on a warming pad until it recovers normal color and mobility.

    • Return the pup to its mother.

  • Post-procedural Monitoring:

    • Monitor the pups for survival and normal development.

    • At the desired time points, perform analyses to assess vector expression, enzyme activity, GSL levels, and therapeutic efficacy.

Conclusion

Animal models are critical for advancing our understanding of this compound-related diseases and for the development of effective therapies. The quantitative data and detailed protocols provided in these application notes are intended to serve as a valuable resource for researchers in this field. Careful selection of the appropriate animal model and rigorous experimental design are essential for obtaining reproducible and translatable results that will ultimately benefit patients with Gaucher and Krabbe diseases.

References

Application Notes and Protocols for Glucosylsphingosine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide, has emerged as a crucial biomarker for Gaucher disease, an inherited metabolic disorder caused by the deficiency of the lysosomal enzyme glucocerebrosidase.[1][2] Elevated levels of GlcSph in tissues are associated with the pathophysiology of the disease, particularly the neuronopathic forms.[1][3] Accurate and reliable quantification of GlcSph in various tissues is therefore essential for diagnostic purposes, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

These application notes provide detailed protocols for the extraction of this compound from tissue samples, followed by its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are applicable to a range of tissue types, including the spleen, liver, and brain.

Experimental Protocols

Protocol 1: Selective Extraction of this compound using Acetone

This method offers a facile and effective separation of GlcSph from other glycosphingolipids, minimizing contamination.[4][5][6]

Materials:

  • Lyophilized tissue sample (e.g., brain, spleen)

  • Acetone

  • Chloroform/Methanol (C/M) solution (2:1, v/v)

  • Polytron homogenizer

  • Büchner funnel

  • Evaporator

  • Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge[5]

  • Methanol

  • LC-MS grade water with 50 mM formic acid

  • Acetonitrile/acetone (1:1, v/v) with 50 mM formic acid

Procedure:

  • Homogenization: Homogenize 200 mg of lyophilized tissue in 150 ml of acetone using a Polytron homogenizer.[5]

  • Filtration: Filter the extract through a Büchner funnel to separate the supernatant from the tissue debris.

  • Evaporation: Evaporate the filtrate to dryness.

  • Resuspension: Dissolve the dried residue in 2 ml of C/M (2:1) solution.[5]

  • Solid-Phase Extraction (SPE):

    • Equilibrate a Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge with C/M (2:1).[5]

    • Apply the resuspended sample to the cartridge.

    • Wash the cartridge to remove neutral lipids.

    • Elute GlcSph using an appropriate solvent (e.g., a methanol gradient).

  • Sample Preparation for LC-MS/MS: Evaporate the eluted fraction and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction using Chloroform/Methanol

This is a classic lipid extraction method that can be adapted for GlcSph.[7]

Materials:

  • Tissue homogenate

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized water (MQ-H2O)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Lipid Extraction (Bligh and Dyer method):

    • To 10 µL of plasma (or an equivalent amount of tissue homogenate), add 500 µL of a 2:3 (v/v) mixture of CHCl3/MeOH.[7]

    • Vortex thoroughly and centrifuge to precipitate proteins.[7]

    • Transfer the supernatant to a new tube.

    • Add 100 µL of CHCl3 and 260 µL of MQ-H2O to induce phase separation.[7]

    • Vortex and centrifuge.

    • Collect the lower organic phase.[7]

    • Re-extract the upper aqueous phase with 300 µL of CHCl3.[7]

    • Pool the lower organic phases.

  • Sample Preparation for LC-MS/MS: Dry the pooled organic phase under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

  • Column: ACE 3 C8, 50 x 2.1 mm[8] or a BEH amide column.[9]

  • Mobile Phase A: 50 mM formic acid in H2O.[8]

  • Mobile Phase B: 50 mM formic acid in MeCN/acetone (1:1 v/v).[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 60 °C.[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Selected Reaction Monitoring (SRM): Monitor the transition for this compound (e.g., m/z 462 → 282).[8]

  • Internal Standard: Use an isotope-labeled internal standard for accurate quantification.[9]

Data Presentation

The following tables summarize quantitative data on this compound levels in various tissues from patients with Gaucher disease and mouse models, as reported in the literature.

Table 1: this compound Levels in Human Tissues from Gaucher Disease Patients

TissueGaucher Disease TypeThis compound Concentration (ng/mg protein)Reference
Spleen Type 154 - 728[3]
Type 2133 - 1200[3]
Type 3109 - 1298[3]
Liver -Lower than in spleen[3]
Brain Type 11.0 (in the normal range)[3]
Type 224 - 437[3]
Type 314 - 32[3]

Table 2: this compound Levels in Tissues from Gba1 Mutant Mice

TissueMouse ModelThis compound LevelsReference
Brain 4L;CGreatly increased[10]
9H;CMildly elevated[10]
Liver 9V/nullSignificantly increased[10]
Lung 9V/nullSignificantly increased[10]
Spleen 9V/null and 4L;C*Significantly increased[10]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis Tissue Tissue Sample (e.g., Spleen, Brain) Lyophilize Lyophilization Tissue->Lyophilize Homogenize Homogenization in Acetone Lyophilize->Homogenize Filter Filtration Homogenize->Filter Evaporate1 Evaporation Filter->Evaporate1 Resuspend Resuspend in C/M (2:1) Evaporate1->Resuspend SPE Solid-Phase Extraction (Cation Exchange) Resuspend->SPE Elute Elution of GlcSph SPE->Elute Evaporate2 Evaporation Elute->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound Extraction and Analysis.

This compound Metabolism in Gaucher Disease

G cluster_0 Lysosomal Lipid Metabolism cluster_1 Pathological Pathway in Gaucher Disease GC Glucosylceramide GCase Glucocerebrosidase (GBA) GC->GCase Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GC_accum Accumulated Glucosylceramide GCase->GC_accum Deficiency in Gaucher Disease AcidCer Acid Ceramidase GC_accum->AcidCer GlcSph This compound AcidCer->GlcSph FattyAcid Fatty Acid AcidCer->FattyAcid

Caption: Simplified pathway of this compound formation in Gaucher Disease.

References

Application of Metabolomics in Glucosylsphingosine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in understanding the role of Glucosylsphingosine (GlcSph). GlcSph, the deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for Gaucher disease (GD), a lysosomal storage disorder caused by the deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This deficiency leads to the accumulation of glucosylceramide and subsequently GlcSph.[1][3] Metabolomic approaches, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been pivotal in the accurate quantification of GlcSph in various biological matrices, facilitating early diagnosis, disease monitoring, and assessment of therapeutic efficacy.[4][5][6]

The application of metabolomics extends beyond simple quantification. It enables the discovery of related biomarkers, such as GlcSph analogs, and provides deeper insights into the pathological mechanisms of GlcSph toxicity.[5][7] Research has shown that elevated GlcSph levels are not only central to the pathophysiology of Gaucher disease but are also implicated in associated conditions like Parkinson's disease.[2][8] Metabolomic studies are crucial for exploring how GlcSph affects cellular pathways, such as mitochondrial function and mTOR signaling, thereby opening avenues for novel therapeutic strategies.[9][10][11]

Key Applications
  • Diagnosis and Biomarker Discovery: Metabolomics is used to identify and quantify biomarkers for lysosomal storage disorders.[4][12] GlcSph is a reliable and specific biomarker for Gaucher disease, with its levels being significantly elevated in patients.[13][14] Metabolomic profiling has also successfully identified GlcSph analogs and other lipids like sphingosylphosphorylcholine as part of a biomarker profile for GD.[5]

  • Disease Severity and Monitoring: Plasma GlcSph concentrations correlate with the severity of Gaucher disease.[2][13] Levels are notably higher in patients with neuronopathic forms of the disease compared to non-neuronopathic types.[13] Furthermore, GlcSph serves as a pharmacodynamic biomarker, showing a significant decrease upon initiation of enzyme replacement therapy (ERT), making it invaluable for monitoring treatment response.[6][13][15]

  • Understanding Pathophysiology: Metabolomic approaches are employed to investigate the molecular mechanisms of GlcSph-induced toxicity. Studies have revealed that elevated GlcSph can activate the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which disrupts lysosomal biogenesis and autophagy.[9][11] It is also linked to mitochondrial dysfunction and altered protein homeostasis.[10]

  • Preclinical and Translational Research: The development of robust LC-MS/MS methods for GlcSph quantification is critical for preclinical studies using animal models.[1][3][16] These methods help to understand the relationship between GlcSph accumulation and the progression of neurological pathology, and to evaluate potential therapeutic agents.[1][3]

Quantitative Data

Metabolomic analyses have provided crucial quantitative data on this compound levels across various biological samples and disease states.

Table 1: this compound (GlcSph) Concentrations in Human Plasma/Blood

ConditionSample TypeGlcSph ConcentrationReference
Gaucher Disease (GD) Patients at DiagnosisPlasma> 5.4 ng/mL[6]
Neuronopathic GD (Neonates <20 days)Plasma1070–2620 nmol/L[13]
Non-neuronopathic GD (Neonate, 1 day)Plasma70 nmol/L[13]
Healthy ControlsPlasmaBelow 5.4 ng/mL[6]
Gaucher Disease PatientsDried Blood Spots (DBS)Significantly higher than unaffected individuals[13]

Table 2: this compound (GlcSph) Concentrations in Other Biological Matrices

ConditionSample TypeGlcSph ConcentrationReference
Gaucher Disease Patients (pre-therapy)24h UrineMedian: 1.20 nM (Range: 0.11–8.92 nM)[15]
Healthy ControlsUrineBelow Limit of Quantification[15]
Normal Monkey (Baseline)Cerebrospinal Fluid (CSF)0.635 ± 0.177 pg/mL[16]
Gaucher Disease Model (Monkey, post-CBE)Cerebrospinal Fluid (CSF)Increased to levels comparable to GD patients[16]
In vitro Cell Model (SH-Sy5y cells)Cell CultureTreated with 20 ng/mL and 200 ng/mL GlcSph[10]

Diagrams

Metabolic and Signaling Pathways

The following diagrams illustrate the key metabolic and signaling pathways involving this compound.

cluster_lysosome Lysosome cluster_cytosol Cytosol GBA1 GBA1 (Acid β-glucosidase) DEFICIENT Ceramide Ceramide GBA1->Ceramide Glucose Glucose GBA1->Glucose GlcCer Glucosylceramide (GlcCer) GlcCer->GBA1 Normal Catabolism AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Alternative Pathway GlcSph This compound (GlcSph) AcidCeramidase->GlcSph GlcSph_cyto This compound (GlcSph) GlcSph->GlcSph_cyto Exits Lysosome Pathology Cellular Pathology GlcSph_cyto->Pathology

Caption: Metabolic pathway of this compound formation in Gaucher disease.

GlcSph Elevated Cytosolic This compound mTORC1 mTORC1 Activation GlcSph->mTORC1 TFEB TFEB Inhibition mTORC1->TFEB phosphorylates & inhibits nuclear translocation Autophagy Autophagy Block mTORC1->Autophagy inhibits Lysosome Lysosomal Biogenesis (Decreased) TFEB->Lysosome normally promotes CellDysfunction Neuronal Dysfunction & Cell Death Lysosome->CellDysfunction Autophagy->CellDysfunction

Caption: this compound-induced mTORC1 signaling cascade.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (Plasma, DBS, CSF, Tissue) Homogenization 2. Homogenization (for tissues) Sample->Homogenization Extraction 3. Metabolite Extraction (e.g., Protein Precipitation with Methanol + Internal Standard) Sample->Extraction Homogenization->Extraction Centrifugation 4. Centrifugation (Remove debris/protein) Extraction->Centrifugation Supernatant 5. Supernatant Transfer Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis (e.g., HILIC-MS/MS) Supernatant->LCMS Data 7. Data Acquisition (MRM Mode) LCMS->Data Processing 8. Data Processing (Peak Integration, Quantification) Data->Processing Result 9. Result Reporting (Concentration Tables) Processing->Result

Caption: Experimental workflow for this compound metabolomic analysis.

Experimental Protocols

Protocol 1: Quantification of this compound from Plasma

This protocol is adapted from methods described for the analysis of lysosphingolipids in plasma.[17]

1. Materials and Reagents:

  • Plasma samples (store at -80°C).

  • Methanol (LC-MS grade).

  • Isotope-labeled internal standard (IS), e.g., d5-Glucosylsphingosine (d5-GluSph).

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge capable of >13,000 rpm.

  • Autosampler vials with inserts.

2. Preparation of Internal Standard Spiking Solution:

  • Prepare a stock solution of d5-GluSph in methanol.

  • Create a working spiking solution by diluting the stock solution in methanol to the desired concentration (e.g., 200 ng/mL).[18]

3. Sample Extraction:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 5 volumes (250 µL) of the ice-cold methanol containing the d5-GluSph internal standard.[17]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[18]

  • Incubate on ice for 20 minutes to enhance protein precipitation.

4. Centrifugation:

  • Centrifuge the tubes at maximum speed (>13,000 rpm) for 10-30 minutes at 4°C to pellet the precipitated proteins.[18][19]

5. Supernatant Collection:

  • Carefully transfer the supernatant containing the extracted metabolites to a clean autosampler vial, ensuring not to disturb the protein pellet.

6. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography: Use a HILIC column for separation of GlcSph from its isobaric epimer, galactosylsphingosine.[20][21]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for both GlcSph and the d5-GluSph internal standard.

  • Quantification: Create a multipoint calibration curve using known concentrations of GlcSph standard. Quantify the endogenous GlcSph in samples by comparing its peak area ratio to the internal standard against the calibration curve.[17]

Protocol 2: Extraction of this compound from Brain Tissue

This protocol is based on methodologies for lipid extraction from mouse brain tissue.[1][18]

1. Materials and Reagents:

  • Brain tissue samples (snap-frozen in liquid nitrogen and stored at -80°C).

  • 2% CHAPS solution.

  • Acetonitrile (LC-MS grade).

  • Isotope-labeled internal standards: d5-Glucosylsphingosine (d5-GluSph).

  • Homogenizer (e.g., Bead Ruptor).

  • Homogenization tubes with ceramic beads.

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge.

2. Tissue Homogenization:

  • Weigh the frozen brain tissue (e.g., 100-300 mg).

  • Place the tissue in a homogenization tube containing ceramic beads.

  • Add ice-cold 2% CHAPS solution (e.g., 4 mL/g of wet tissue).[18]

  • Homogenize the tissue using a bead beater (e.g., two 30-second cycles at 5.65 m/s with a 45-second pause).[18] Keep samples on ice between cycles.

3. Protein Precipitation and Extraction:

  • Prepare an internal standard solution in acetonitrile (e.g., 200 ng/mL of d5-GluSph).[18]

  • Transfer a known volume of the tissue homogenate to a microcentrifuge tube.

  • Add a defined volume of the cold acetonitrile/internal standard solution (e.g., 4 parts acetonitrile solution to 1 part homogenate).

  • Vortex the mixture for approximately 3 minutes.[18]

4. Centrifugation:

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[18]

5. Supernatant Collection:

  • Transfer the resulting supernatant to a clean autosampler vial for analysis.[18]

6. LC-MS/MS Analysis:

  • Proceed with LC-MS/MS analysis as described in Protocol 1, optimizing chromatographic conditions for brain matrix if necessary. A significant challenge is the chromatographic separation of GlcSph from the more abundant isobaric galactosyl epimers present in brain tissue.[1][3]

References

Application Notes and Protocols for the Synthesis of Glucosylsphingosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the chemical and chemoenzymatic synthesis of Glucosylsphingosine (GlcSph) analogs. This compound is a key biomarker for Gaucher disease and is implicated in the pathology of related neurological conditions such as Parkinson's disease. The ability to synthesize a variety of GlcSph analogs, including those with fluorescent or spin labels, is crucial for advancing research into the roles of this lysosphingolipid in cellular signaling and for the development of novel therapeutic strategies.

Overview of Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches: chemical synthesis and chemoenzymatic synthesis.

  • Chemical Synthesis: This approach relies on traditional organic chemistry techniques to construct the GlcSph molecule. A common strategy involves the glycosylation of a protected sphingosine acceptor with a protected glucose donor, followed by global deprotection. This method offers versatility in modifying both the lipid and glycan moieties.

  • Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. Typically, a chemically synthesized precursor is further modified using enzymes such as glycosyltransferases or glycosynthases to achieve specific glycosidic linkages with high stereoselectivity, often under milder reaction conditions and with fewer protection/deprotection steps.[1][2]

Chemical Synthesis Protocols

Total Synthesis of D-erythro-Glucosylsphingosine

This protocol outlines a chirospecific method for the total synthesis of D-erythro-sphingosine, which can then be glycosylated to form this compound.[3]

Experimental Protocol:

A detailed, step-by-step protocol for the total synthesis of D-erythro-sphingosine and its subsequent conversion to glucosylceramide (a precursor to GlcSph) is described in the literature.[3] The key steps involve the formation of an azidosphingosine intermediate from D-galactose. This intermediate provides a handle for further modifications and ensures the correct stereochemistry. The azidosphingosine is then reduced and coupled with a protected glucose donor to form the glucoside. Finally, deprotection yields the target this compound.

Synthesis of a Fluorescent this compound Analog

This protocol describes the synthesis of a fluorescently labeled this compound analog, which can be used as a probe in various biological assays.[4]

Experimental Protocol:

  • Starting Material: this compound (sphingosyl-1-O-beta-D-glucoside).

  • Fluorescent Label: 12-[N-methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)] aminododecanoic acid (NBD-aminododecanoic acid).

  • Coupling Reaction: Covalently link the fluorescent fatty acid to the primary amino group of this compound. This is typically achieved using standard peptide coupling reagents (e.g., DCC/NHS or HATU) in an appropriate organic solvent.

  • Purification: The resulting fluorescent this compound analog is purified by silica gel column chromatography to remove unreacted starting materials and coupling reagents.

  • Characterization: The structure and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods offer a powerful alternative for the synthesis of complex glycosphingolipids with high efficiency and stereoselectivity.[5][6]

General Chemoenzymatic Strategy for Glycosphingolipid Synthesis

This strategy involves the enzymatic glycosylation of a chemically synthesized lipid acceptor.[5]

Experimental Workflow:

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation cluster_final_steps Final Modifications Lipid_Acceptor Synthesis of Azido-Sphingosine Acceptor Coupling Enzymatic Coupling (Glycosyltransferase) Lipid_Acceptor->Coupling Glycosyl_Donor Preparation of Glycosyl Donor (e.g., N-phenyltrifluoroacetimidate) Glycosyl_Donor->Coupling Reduction Reduction of Azide Coupling->Reduction N_Acylation N-Acylation Reduction->N_Acylation Deprotection Global Deprotection N_Acylation->Deprotection Final_Analog This compound Analog Deprotection->Final_Analog

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocol:

  • Synthesis of Lipid Acceptor: A sphingosine derivative with a reactive handle (e.g., an azide group) is synthesized chemically.

  • Preparation of Glycosyl Donor: The desired sugar moiety is converted into an activated glycosyl donor, such as a glycosyl N-phenyltrifluoroacetimidate.

  • Enzymatic Glycosylation: The lipid acceptor and glycosyl donor are incubated with a specific glycosyltransferase, which catalyzes the formation of the glycosidic bond with high stereoselectivity.

  • Final Modifications: The product from the enzymatic step is then subjected to further chemical modifications, such as reduction of the azide to an amine, N-acylation with a desired fatty acid, and finally, removal of all protecting groups to yield the target this compound analog.[5]

Quantitative Data Summary

Synthetic ApproachAnalog SynthesizedKey ReagentsYield (%)Reference
ChemicalD-erythro-GlucosylceramideD-galactose, palmitic acid>99% purity[3]
ChemicalFluorescent GlucosylceramideThis compound, NBD-aminododecanoic acidNot specified[4]
ChemoenzymaticBlood Group A GSLAzido-sphingosine, enzymatically synthesized tetrasaccharide67% (for coupling)[5]
ChemoenzymaticGM3 GangliosideLactosyl sphingosine, sialyltransferaseNot specified[1]

Signaling Pathways Involving this compound

Elevated levels of this compound are a hallmark of Gaucher disease and have been linked to the neurodegeneration observed in Parkinson's disease. GlcSph is known to influence several key cellular signaling pathways.

This compound and α-Synuclein Aggregation

In the context of Gaucher and Parkinson's diseases, GlcSph has been shown to directly promote the pathological aggregation of α-synuclein.[7][8][9]

alpha_synuclein_pathway GBA1_mutation GBA1 Gene Mutation GCase_deficiency Reduced GCase Activity GBA1_mutation->GCase_deficiency GlcCer_accumulation Glucosylceramide Accumulation GCase_deficiency->GlcCer_accumulation GlcSph_accumulation This compound (GlcSph) Accumulation GlcCer_accumulation->GlcSph_accumulation Acid Ceramidase oligomers Toxic α-Synuclein Oligomers GlcSph_accumulation->oligomers Promotes aggregation alpha_synuclein α-Synuclein Monomers alpha_synuclein->oligomers fibrils α-Synuclein Fibrils (Lewy Bodies) oligomers->fibrils neurodegeneration Neurodegeneration fibrils->neurodegeneration

Caption: GlcSph-induced α-synuclein aggregation.

This compound and mTOR Signaling

This compound has also been implicated in the dysregulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

mtor_pathway GlcSph Elevated this compound mTORC1 mTORC1 Activation GlcSph->mTORC1 Protein_synthesis Increased Protein Synthesis mTORC1->Protein_synthesis Autophagy_inhibition Inhibition of Autophagy mTORC1->Autophagy_inhibition Cell_growth Cell Growth & Proliferation mTORC1->Cell_growth Lysosomal_dysfunction Lysosomal Dysfunction Autophagy_inhibition->Lysosomal_dysfunction

Caption: GlcSph and mTOR signaling pathway.

References

Troubleshooting & Optimization

troubleshooting Glucosylsphingosine quantification in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Glucosylsphingosine (Lyso-Gb1) in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample collection to data analysis.

Question: Why am I seeing high variability in my this compound measurements between replicate samples?

Answer: High variability in this compound (Lyso-Gb1) quantification can stem from several factors throughout the analytical process. Here’s a systematic approach to troubleshoot this issue:

  • Sample Handling and Stability: Inconsistent sample handling can lead to variability. Although Lyso-Gb1 is relatively stable in plasma at 4°C for up to 22 days, repeated freeze-thaw cycles should be avoided.[1] Ensure uniform sample collection, processing, and storage conditions for all samples. For dried blood spot (DBS) samples, ensure complete and uniform spotting of blood.

  • Sample Preparation: The extraction efficiency of Lyso-Gb1 can be a significant source of variation.

    • Protein Precipitation: Incomplete protein precipitation can lead to matrix effects and inconsistent recovery. Ensure thorough vortexing and centrifugation after adding the precipitation solvent (e.g., acetonitrile or methanol).[2][3]

    • Internal Standard Addition: Ensure the internal standard (IS), preferably a stable isotope-labeled version like d5-GlcSph, is added accurately to all samples, standards, and quality controls before any extraction steps.[2][4] Inconsistent IS addition will lead to erroneous normalization.

    • Extraction Method: For complex matrices like brain tissue, homogenization must be thorough and consistent.[3]

  • Chromatography: Poor chromatographic performance can lead to inconsistent peak integration.

    • Peak Shape: Observe the peak shape of both the analyte and the internal standard. Tailing or fronting peaks can indicate column degradation or an inappropriate mobile phase.

    • Retention Time Stability: Fluctuations in retention time can suggest issues with the LC system, such as pump performance or column equilibration.

  • Mass Spectrometry:

    • Source Cleanliness: A dirty ion source can lead to inconsistent ionization and signal suppression. Regular cleaning is crucial.

    • Matrix Effects: Complex biological samples contain numerous endogenous components that can interfere with the ionization of Lyso-Gb1, causing ion suppression or enhancement.[5][6] This can vary between samples, leading to high variability. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for these effects.[7]

Troubleshooting Workflow for High Variability

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Actionable Steps cluster_3 Resolution start High Variability in Replicates sample_prep Review Sample Preparation Protocol start->sample_prep lc_params Check LC Parameters start->lc_params ms_performance Evaluate MS Performance start->ms_performance is_check Verify Internal Standard Addition sample_prep->is_check extraction_check Optimize Extraction Efficiency sample_prep->extraction_check column_check Inspect Column and Peak Shape lc_params->column_check source_clean Clean Ion Source ms_performance->source_clean matrix_effect_eval Assess Matrix Effects ms_performance->matrix_effect_eval end Consistent Measurements is_check->end extraction_check->end column_check->end source_clean->end matrix_effect_eval->end

Caption: Troubleshooting workflow for high measurement variability.

Question: How can I resolve the co-elution of this compound and its isobaric isomer, Galactosylsphingosine?

Answer: The chromatographic separation of this compound (Lyso-Gb1) and Galactosylsphingosine (psychosine) is a significant challenge due to their identical mass and similar physicochemical properties.[8][9] Their separation is critical for accurate quantification, especially in studies where both may be present or for the specific diagnosis of Gaucher and Krabbe diseases.

  • Chromatographic Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating these isomers. HILIC columns provide a different selectivity compared to traditional reversed-phase (C18) columns, which often fail to resolve these compounds. An amide-based HILIC column can be particularly effective.

  • Method Parameters:

    • Column: A BEH amide column is a suitable choice for this separation.[10]

    • Mobile Phase: A gradient elution using a mobile phase system of ammonium formate in water and acetonitrile is commonly employed. For example, a gradient with mobile phase A (0.1% formic acid and 1 mM ammonium formate in water) and mobile phase B (0.1% formic acid and 1 mM ammonium formate in 95:5 acetonitrile:water) can achieve separation.[2]

    • Gradient Optimization: A shallow gradient elution is often necessary to achieve baseline resolution.

Question: My signal intensity for this compound is low. How can I improve it?

Answer: Low signal intensity can be due to issues with sample preparation, chromatography, or mass spectrometer settings.

  • Sample Preparation and Extraction:

    • Recovery: Evaluate the recovery of your extraction method. A simple protein precipitation with acetonitrile or methanol typically yields around 85% recovery.[2] To improve this, you can try adjusting the pH of the sample before precipitation. Adding a small amount of 0.5 N NaOH before protein precipitation has been shown to improve recovery by disrupting ionic interactions between the analyte and proteins.[2]

    • Sample Volume: If possible, increase the starting sample volume to increase the absolute amount of analyte injected.

  • Mass Spectrometry Optimization:

    • Ionization Mode: this compound is readily protonated and is best analyzed in positive electrospray ionization (ESI) mode.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific instrument.

    • MS/MS Transitions: Ensure you are using the optimal precursor and product ions for Selected Reaction Monitoring (SRM). For this compound, the transition m/z 462.3 -> 282.3 is commonly used.

Frequently Asked Questions (FAQs)

1. What is the most common method for this compound quantification?

The most widely accepted and robust method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][9] This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from other lipids and its isomers.[8][9]

2. Which internal standard should I use for this compound quantification?

The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[7] A commonly used internal standard is [5-9] 13C5-Glucosylsphingosine (d5-GlcSph).[4]

3. What are the typical concentration ranges of this compound in plasma?

The concentration of this compound is significantly elevated in patients with Gaucher disease compared to healthy individuals.

Group This compound Concentration (ng/mL)
Healthy ControlsTypically < 4.9 ng/mL, often around 1.5 ng/mL[7][11][12]
Untreated Gaucher Disease PatientsMassively elevated, can be around 180.9 ng/mL[12]
Treated Gaucher Disease Patients (ERT)Markedly reduced, can be around 89 ng/mL[12]

4. Can I use dried blood spots (DBS) for this compound quantification?

Yes, dried blood spots are a viable and increasingly popular sample type for this compound analysis.[13][14] DBS samples are easy to collect, transport, and store, making them suitable for newborn screening and routine monitoring.[13] The extraction from DBS typically involves a methanol-acetonitrile-water mixture.[15][16][17]

5. What is the role of this compound in cellular signaling?

In Gaucher disease, the deficient activity of the enzyme acid β-glucosidase leads to the accumulation of glucosylceramide, which is then converted to this compound by acid ceramidase.[18][19][20] Elevated levels of this compound are cytotoxic and have been implicated in several pathological signaling pathways:

  • mTORC1 Activation: this compound can activate the mTOR complex 1 (mTORC1), which disrupts lysosomal biogenesis and autophagy.[21][22]

  • Mitochondrial Dysfunction: It can negatively affect mitochondrial function, leading to reduced ATP production and oxidative stress.[20]

  • Lysosomal Membrane Permeabilization: this compound can induce lysosomal membrane permeabilization, leading to cell death.[23]

This compound Formation and Pathological Signaling

G cluster_0 Lysosome cluster_1 Cytoplasm GlcCer Glucosylceramide (GlcCer) GCase Acid β-Glucosidase (GCase) GlcCer->GCase Deficient in Gaucher Disease AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Ceramide Ceramide + Glucose GCase->Ceramide GlcSph_L This compound (GlcSph) AcidCeramidase->GlcSph_L GlcSph_C This compound (GlcSph) GlcSph_L->GlcSph_C Exits Lysosome mTORC1 mTORC1 Activation GlcSph_C->mTORC1 Mitochondria Mitochondrial Dysfunction GlcSph_C->Mitochondria LMP Lysosomal Membrane Permeabilization GlcSph_C->LMP CellDeath Cell Death mTORC1->CellDeath Mitochondria->CellDeath LMP->CellDeath

Caption: Formation and pathological effects of this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum

This protocol is adapted from methods described for high-throughput analysis.[2][10]

  • Sample Aliquoting: Aliquot 50 µL of standards, quality controls, blank, or study samples into 2 mL polypropylene tubes.

  • Alkalinization (Optional but Recommended): Add 10 µL of 0.5 N NaOH aqueous solution to each tube and vortex for 15 seconds. This step can improve recovery.[2]

  • Internal Standard Addition and Protein Precipitation:

    • Add 1 mL of the internal standard working solution (e.g., d5-GlcSph in acetonitrile). For the blank sample, add 1 mL of acetonitrile without the internal standard.

    • Vortex the samples vigorously for approximately 3 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Acidification:

    • Transfer the supernatant to 1.2 mL glass inserts within a 96-well plate.

    • To each insert, add 10 µL of 10% formic acid in acetonitrile (v/v) to acidify the sample before injection.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

Experimental Workflow for Plasma/Serum Sample Preparation

G start Start: Plasma/Serum Sample (50 µL) aliquot Aliquot into 2 mL Tube start->aliquot alkalinize Add 10 µL 0.5 N NaOH (Optional) aliquot->alkalinize vortex1 Vortex 15s alkalinize->vortex1 add_is Add 1 mL IS in Acetonitrile vortex1->add_is vortex2 Vortex 3 min add_is->vortex2 centrifuge Centrifuge at 10,000 rpm for 10 min vortex2->centrifuge transfer Transfer Supernatant to 96-well plate centrifuge->transfer acidify Add 10 µL 10% Formic Acid in Acetonitrile transfer->acidify end Ready for LC-MS/MS acidify->end

Caption: Workflow for this compound extraction from plasma/serum.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of this compound.[2][22]

  • LC System: UHPLC system

  • Column: HILIC column (e.g., InfinityLab Poroshell HILIC, 2.7 µm; 3.0 x 150 mm)[22]

  • Column Temperature: 35°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 1-10 µL

  • Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water[2]

  • Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in acetonitrile:water (95:5)[2]

  • Flow Rate: 0.5 - 1.5 mL/min (will vary with column dimensions)

  • Gradient:

    • A steep initial gradient can be used, followed by a shallow gradient to separate isomers, and then a wash and re-equilibration step. An example gradient is as follows:

      • 0.0 - 2.25 min: 100% B

      • 2.25 - 3.0 min: Gradient to 90% B

      • 3.0 - 3.5 min: Gradient to 5% B

      • 3.5 - 6.75 min: Hold at 5% B

      • 6.75 - 7.25 min: Gradient back to 100% B

      • 7.25 - 9.0 min: Hold at 100% B for re-equilibration

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • This compound: Precursor ion (m/z) 462.3, Product ion (m/z) 282.3

    • d5-Glucosylsphingosine (IS): Precursor ion (m/z) 467.3, Product ion (m/z) 287.3

References

improving the sensitivity of Glucosylsphingosine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Glucosylsphingosine (GlcSph) assays.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for quantifying this compound (GlcSph)?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of GlcSph.[1][2][3] This method offers high sensitivity and specificity, allowing for the accurate measurement of GlcSph in various biological matrices, including plasma, cerebrospinal fluid (CSF), and dried blood spots (DBS).[1][4][5] The use of an identical radiolabeled internal standard further enhances the precision of this technique.[1]

Q2: Why is this compound (GlcSph) an important biomarker?

A2: GlcSph is a highly sensitive and specific biomarker for Gaucher disease (GD), a lysosomal storage disorder.[6][7][8] Its levels are significantly elevated in untreated GD patients and decrease in response to enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[1][7][8] This makes it valuable for diagnosis, monitoring disease progression, and assessing therapeutic efficacy.[1][9] Beyond Gaucher disease, GlcSph is also being investigated for its role in the pathology of other conditions like Parkinson's disease.[10]

Q3: What are the typical endogenous levels of this compound (GlcSph) in healthy individuals versus those with Gaucher disease?

A3: In healthy individuals, plasma GlcSph levels are very low, typically around 1.5 ng/mL.[7] In untreated Gaucher disease patients, these levels can be massively elevated, with reported averages around 180.9 ng/mL and some patients exceeding 300 ng/mL.[6][7] Following treatment, a significant reduction in GlcSph levels is observed.[7][8]

Q4: Can other molecules interfere with GlcSph measurement?

A4: Yes, the primary interfering molecule is galactosylsphingosine (psychosine), an isomer of GlcSph.[11][12] Since they have the same mass, they cannot be distinguished by mass spectrometry alone. Therefore, chromatographic separation is crucial for accurate quantification.[13] Fortunately, studies have shown that in the plasma of Gaucher patients, the levels of galactosylsphingosine are generally low enough not to significantly interfere with GlcSph quantitation.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Sensitivity / High Limit of Quantification (LOQ) 1. High endogenous levels of GlcSph in the matrix used for the standard curve.2. Inefficient sample extraction.3. Suboptimal mass spectrometry parameters.1. Use a surrogate matrix with low or no endogenous GlcSph, such as delipidized plasma, for the standard curve. This has been shown to significantly improve assay sensitivity.[14][15]2. Optimize the extraction solvent and procedure. A common method involves protein precipitation with an organic solvent like acetonitrile.[16]3. Tune the mass spectrometer for the specific parent and daughter ions of GlcSph and the internal standard.
Poor Peak Shape or Peak Tailing 1. Issues with the analytical column.2. Inappropriate mobile phase composition.1. Ensure the column is not degraded and is appropriate for lipid analysis. A C18 reversed-phase column is commonly used.2. Optimize the gradient elution program. A typical mobile phase consists of water with a formic acid additive and an organic solvent like acetonitrile or methanol.[4]
Inaccurate or Imprecise Results 1. Interference from isomeric compounds (e.g., galactosylsphingosine).2. Lack of an appropriate internal standard.3. Matrix effects.1. Optimize the liquid chromatography method to achieve baseline separation of GlcSph from its isomers.[13]2. Utilize a stable isotope-labeled internal standard (e.g., d5-GlcSph) to compensate for variations in sample preparation and instrument response.[16]3. Evaluate and minimize matrix effects by using a surrogate matrix for calibration standards or by employing more extensive sample cleanup procedures.
Low Recovery 1. Inefficient protein precipitation or lipid extraction.2. Adsorption of the analyte to labware.1. Ensure complete protein precipitation by vortexing thoroughly and centrifuging at a sufficient speed.[16] Experiment with different extraction solvents.2. Use low-binding microcentrifuge tubes and pipette tips.

Quantitative Data on this compound Assay Performance

Parameter Value Matrix Method Reference
Lower Limit of Quantification (LLOQ) 0.1 µg/mLDelipidized Human PlasmaLC-MS/MS[14][15]
Linear Range 0.1 to 20 µg/mLDelipidized Human PlasmaLC-MS/MS[14]
Extraction Recovery (GlcSph) 68.4%Normal Human PlasmaLC-MS/MS[14]
Extraction Recovery (Internal Standard) 73.2%Normal Human PlasmaLC-MS/MS[14]
Intra-assay Variation 3.1%PlasmaLC-MS/MS[3]
Inter-assay Variation 11.5%PlasmaLC-MS/MS[3]
Sensitivity 100%PlasmaLC-MS/MS[6]
Specificity 100%PlasmaLC-MS/MS[6]

Experimental Protocols

Detailed Methodology for GlcSph Quantification in Plasma using LC-MS/MS

This protocol is a synthesis of methodologies described in the cited literature.

1. Materials and Reagents:

  • This compound (GlcSph) standard

  • Stable isotope-labeled internal standard (e.g., d5-GlcSph)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (for quality controls)

  • Delipidized human plasma (for standard curve)

  • Low-binding microcentrifuge tubes

2. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of GlcSph and the internal standard in an appropriate solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the GlcSph stock solution in delipidized plasma to create a calibration curve.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in normal human plasma.

3. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC in a low-binding microcentrifuge tube, add 200 µL of the internal standard solution in acetonitrile.

  • Vortex the mixture vigorously for 3 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v)

    • Flow Rate: 0.5 mL/min

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for both GlcSph and the internal standard.

5. Data Analysis:

  • Integrate the peak areas for GlcSph and the internal standard.

  • Calculate the ratio of the GlcSph peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of GlcSph in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

This compound Formation and Pathological Signaling

GlcSph_Pathway cluster_GD In Gaucher Disease GlcCer Accumulated Glucosylceramide GCase Deficient Glucocerebrosidase GlcCer->GCase Hydrolysis AcidCeramidase Upregulated Acid Ceramidase GlcCer->AcidCeramidase Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GlcSph Elevated This compound AcidCeramidase->GlcSph mTORC1 mTORC1 Activation GlcSph->mTORC1 MitochondrialDysfunction Mitochondrial Dysfunction GlcSph->MitochondrialDysfunction CellDeath Lysosomal Membrane Permeabilization & Cell Death GlcSph->CellDeath Autophagy Inhibition of Autophagy mTORC1->Autophagy

Caption: this compound formation and its downstream pathological effects.

Experimental Workflow for GlcSph Assay

Assay_Workflow Start Start: Plasma Sample AddIS Add Internal Standard (e.g., d5-GlcSph) Start->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data End End: GlcSph Concentration Data->End

Caption: A typical experimental workflow for this compound quantification.

References

Technical Support Center: Glucosylsphingosine (GlcSph) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges in quantifying Glucosylsphingosine (GlcSph), with a specific focus on the interference from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound (GlcSph) that interfere with analysis?

A1: The primary interfering isomer is Galactosylsphingosine (GalSph), also known as psychosine. GlcSph and GalSph are structural isomers, differing only in the stereochemistry of the hydroxyl group at the C4 position of the hexose ring (glucose vs. galactose).[1] They are also isobaric, meaning they have the identical mass, making them indistinguishable by mass spectrometry alone.[2]

Q2: Why is it clinically crucial to separate GlcSph from its isomers?

A2: Accurate, isomer-specific quantification is vital for the differential diagnosis of two distinct lysosomal storage disorders.[1]

  • Gaucher Disease: Characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of this compound (GlcSph).[1][3][4][5]

  • Krabbe Disease: Caused by a deficiency of the galactosylceramidase enzyme, resulting in the accumulation of the cytotoxic lipid Galactosylsphingosine (GalSph/psychosine).[1]

Failure to separate these isomers can lead to misdiagnosis, incorrect assessment of disease severity, or improper monitoring of therapeutic response.[6]

Diagram: Clinical Relevance of Isomer Separation

cluster_diseases Lysosomal Storage Disorders cluster_biomarkers Specific Biomarkers cluster_analysis Analytical Requirement Gaucher Gaucher Disease GlcSph Elevated this compound (GlcSph) Gaucher->GlcSph causes elevation of Krabbe Krabbe Disease GalSph Elevated Galactosylsphingosine (GalSph) Krabbe->GalSph causes elevation of Analysis LC-MS/MS Analysis GlcSph->Analysis GalSph->Analysis Critical Isomer Separation is CRITICAL for Correct Diagnosis Analysis->Critical

Caption: Relationship between diseases, their specific isomeric biomarkers, and the need for analytical separation.

Q3: What makes the separation of GlcSph and GalSph so technically challenging?

A3: The difficulty arises from their nearly identical physicochemical properties. As structural isomers, they have the same mass and a very similar structure, which causes them to behave almost identically in many analytical systems, particularly standard reversed-phase liquid chromatography.[2] Effective separation requires a chromatographic technique that can exploit the subtle difference in the spatial arrangement of a single hydroxyl group on the sugar moiety.[1]

Q4: What is the most effective analytical technique for achieving baseline separation of these isomers?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the most successful and widely cited technique.[1][7][8] HILIC stationary phases are polar and specifically interact with the polar sugar moieties of the lipids, allowing for separation based on the subtle differences in their hydrophilicity, which is sufficient to resolve GlcSph and GalSph.[1]

Troubleshooting Guide

Problem 1: Poor or no chromatographic separation of GlcSph and GalSph peaks.

  • Possible Cause: Use of an inappropriate column chemistry, such as a standard C18 reversed-phase column.

  • Solution: Switch to a HILIC column . This is essential for resolving these isomers.[1][7] For particularly difficult separations, using two HILIC columns in tandem can improve the resolution and theoretical plate number.[9]

  • Possible Cause: Suboptimal mobile phase composition.

  • Solution: Carefully optimize the HILIC mobile phase. This typically involves a high percentage of an organic solvent like acetonitrile with a smaller amount of an aqueous buffer. Adjusting the gradient slope and the pH or concentration of additives (e.g., formic acid, ammonium formate) can significantly impact resolution. Some studies note that decreasing the formic acid concentration to 0.1% can improve peak intensity and separation.[9]

Problem 2: Low signal intensity or poor sensitivity.

  • Possible Cause: Inefficient extraction from the sample matrix (e.g., plasma, Dried Blood Spots - DBS).

  • Solution: Optimize the sample preparation protocol. A simple protein precipitation with acetonitrile is often effective and allows the supernatant to be directly injected onto a HILIC column.[1] To improve recovery, especially from plasma, adding a small volume of 0.5 N NaOH before adding the precipitation solvent can disrupt ionic interactions between the analytes and proteins.[1]

  • Possible Cause: Suboptimal mass spectrometer source conditions.

  • Solution: Ensure the mass spectrometer is operating in the correct mode (positive-ion electrospray, ESI+) and that source parameters like cone voltage, capillary temperature, and gas flows are optimized for GlcSph.

Problem 3: Poor reproducibility of retention times.

  • Possible Cause: Insufficient column equilibration. HILIC columns are notoriously sensitive to equilibration.

  • Solution: Implement a strict and sufficiently long column equilibration step between each injection.[1] Ensure the mobile phase composition and flow rate are constant during equilibration to guarantee a stable hydrophilic layer on the stationary phase.

  • Possible Cause: Sample solvent mismatch.

  • Solution: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions (i.e., high in organic solvent). Injecting a sample dissolved in a high-aqueous solvent onto a HILIC column will cause significant peak distortion and retention time shifts.

Problem 4: Inaccurate quantification due to matrix effects.

  • Possible Cause: Ion suppression or enhancement from co-eluting endogenous components in the sample matrix (e.g., salts, phospholipids).

  • Solution: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., d5-GlcSph and d5-GalSph) is mandatory.[1] These standards co-elute with their respective analytes and experience the same matrix effects, allowing for accurate correction during data processing. Additionally, refining the sample cleanup procedure (e.g., with solid-phase extraction) can help remove interfering substances.[10]

Quantitative Data Summary

The following table summarizes the performance of validated HILIC-LC-MS/MS methods for the simultaneous analysis of GlcSph and GalSph, demonstrating the feasibility of achieving sensitive and robust quantification.

ParameterMethod 1: Mouse Serum[1][8]Method 2: Human CSF[11]
Chromatography HILICHILIC
Sample Matrix Mouse SerumHuman Cerebrospinal Fluid (CSF)
Total Run Time 7 minutesNot Specified
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (for both isomers)0.1 pg/mL (for both isomers)
Key Outcome Achieved baseline separation and accurate quantification for diagnosis and treatment monitoring.Demonstrated ultra-high sensitivity needed for quantifying low endogenous levels in CSF.

Detailed Experimental Protocol: HILIC-LC-MS/MS Method

This protocol is a generalized example based on published methods for analyzing GlcSph and GalSph from plasma or dried blood spots.[1][12]

1. Sample Preparation (from Plasma)

  • Aliquot 50 µL of plasma into a 2 mL polypropylene tube.

  • Add 10 µL of 0.5 N NaOH and vortex for 15 seconds to disrupt protein binding.[1]

  • Add 1 mL of acetonitrile containing the deuterated internal standards (e.g., d5-GlcSph and d5-GalSph).

  • Vortex vigorously for 3 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.[1]

2. Liquid Chromatography Parameters

  • Column: A HILIC column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 25% B (linear ramp)

    • 5.0 - 5.1 min: 25% to 95% B (column wash)

    • 5.1 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B (return to initial)

    • 6.1 - 7.0 min: 5% B (equilibration)

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions:

    • This compound (GlcSph): m/z 462.4 → 282.3

    • d5-Glucosylsphingosine (IS): m/z 467.4 → 287.3

    • Galactosylsphingosine (GalSph): m/z 462.4 → 282.3

    • d5-Galactosylsphingosine (IS): m/z 467.4 → 287.3 (Note: MRM transitions should be empirically optimized on the specific instrument used.)

Diagram: Isomer-Resolved GlcSph Analytical Workflow

Sample Sample Collection (Plasma or DBS) IS Add Internal Standards (d5-GlcSph & d5-GalSph) Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Cent Centrifugation Precip->Cent Super Transfer Supernatant Cent->Super LC Chromatographic Separation (HILIC Column) Super->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Peak Integration & Quantification) MS->Data

Caption: Step-by-step workflow for the analysis of GlcSph and its isomers using HILIC-LC-MS/MS.

References

Technical Support Center: Refining Protocols for Glucosylsphingosine (Lyso-Gb1) Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to Glucosylsphingosine (Lyso-Gb1) stability testing. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lyso-Gb1) and why is its stability important?

Q2: What are the primary factors that can affect the stability of Lyso-Gb1 in biological samples?

A2: The stability of Lyso-Gb1 can be influenced by several factors, including:

  • Temperature: Storage and handling temperatures are critical.

  • pH: The acidity or alkalinity of the sample environment can affect its stability.

  • Enzymatic Degradation: The presence of certain enzymes in the biological matrix can potentially degrade Lyso-Gb1.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples may impact the integrity of the analyte.

  • Sample Matrix: The type of biological sample (e.g., plasma, serum, tissue homogenate) can influence stability.

  • Extraction Solvents: The choice of solvents for sample preparation can affect recovery and stability.

Troubleshooting Guide

Issue 1: I am seeing lower than expected Lyso-Gb1 concentrations in my plasma samples.

  • Possible Cause 1: Sample Degradation due to Improper Storage.

    • Recommendation: Ensure that plasma samples are processed and frozen as soon as possible after collection. For short-term storage (up to 22 days), refrigeration at 4°C is acceptable.[2] For long-term storage, freezing at -80°C is recommended. One study on similar lysosphingolipids showed stability for up to one year at -80°C.

  • Possible Cause 2: Degradation due to Multiple Freeze-Thaw Cycles.

    • Recommendation: Aliquot samples into single-use tubes before freezing to minimize the number of freeze-thaw cycles. While some lysosphingolipids have shown stability for up to three freeze-thaw cycles, it is best practice to avoid repeated cycling.[3]

  • Possible Cause 3: Inefficient Extraction.

    • Recommendation: Optimize your extraction procedure. Protein precipitation with methanol is a commonly used and effective method for extracting Lyso-Gb1 from plasma.[4] Ensure complete protein precipitation and efficient recovery of the supernatant.

Issue 2: I am observing high variability in my Lyso-Gb1 measurements between replicates.

  • Possible Cause 1: Matrix Effects in LC-MS/MS Analysis.

    • Recommendation: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can cause variability.[5] To mitigate this, use a stable isotope-labeled internal standard for quantification.[6] Also, ensure proper sample clean-up to remove interfering substances.

  • Possible Cause 2: Inconsistent Sample Handling.

    • Recommendation: Standardize all sample handling procedures, from collection to analysis. This includes consistent timing for processing, storage, and thawing.

Issue 3: I am concerned about the potential for enzymatic degradation of Lyso-Gb1 in my samples.

  • Possible Cause: Presence of this compound Glucosyl Hydrolase.

    • Recommendation: The enzyme this compound glucosyl hydrolase can degrade Lyso-Gb1, with an optimal pH of 4.8.[7] To minimize enzymatic activity, process samples quickly after collection and store them at low temperatures (4°C or frozen). For tissue samples, immediate homogenization in a suitable buffer and subsequent freezing is crucial.

Issue 4: I am unsure which anticoagulant to use for plasma collection.

  • Recommendation: Studies have shown that both EDTA and heparin are suitable anticoagulants for the analysis of Lyso-Gb1, with no significant difference observed in the measured concentrations.[8] Hemolyzed EDTA-blood samples have also been shown to yield identical results, suggesting robustness in this matrix.[2]

Quantitative Data on Lyso-Gb1 Stability

ConditionMatrixDurationTemperatureStabilityCitation
Short-Term Storage PlasmaUp to 22 days4°CStable[2]
PlasmaUp to 96 hoursRoom Temperature~17% increase[8]
PlasmaUp to 96 hours4°CStable[8]
Freeze-Thaw Cycles Plasma (for similar lysosphingolipids)3 cyclesFrozenStable[3]
Long-Term Storage Plasma (for similar lysosphingolipids)Up to 1 year-80°CStable[3]

Experimental Protocols

Protocol 1: Short-Term Stability Testing of Lyso-Gb1 in Plasma
  • Sample Collection: Collect whole blood from subjects in EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood at 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Aliquoting: Pool the plasma and create multiple aliquots in polypropylene tubes.

  • Baseline Analysis (T=0): Immediately process and analyze a set of aliquots for their Lyso-Gb1 concentration using a validated LC-MS/MS method.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., 4°C and room temperature).

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72, and 96 hours), retrieve a set of aliquots from each storage condition and analyze for Lyso-Gb1 concentration.

  • Data Analysis: Compare the Lyso-Gb1 concentrations at each time point to the baseline (T=0) concentration to determine the percentage change.

Protocol 2: Freeze-Thaw Stability Testing of Lyso-Gb1 in Plasma
  • Sample Preparation: Use pooled plasma, aliquoted as described in Protocol 1.

  • Baseline Analysis (Cycle 0): Analyze a set of unfrozen aliquots.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Thaw a set of aliquots completely at room temperature.

    • Analyze this set for Lyso-Gb1 concentration (Cycle 1).

    • Re-freeze the remaining thawed aliquots at -80°C for at least 12 hours.

    • Repeat the thaw-analyze-refreeze process for the desired number of cycles (e.g., up to 5 cycles).

  • Data Analysis: Compare the Lyso-Gb1 concentrations after each freeze-thaw cycle to the baseline concentration.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_stability_testing Stability Testing cluster_analysis Data Analysis A Collect Whole Blood (EDTA) B Centrifuge to Separate Plasma A->B C Pool and Aliquot Plasma B->C D Baseline Analysis (T=0) C->D E Store Aliquots at Different Conditions (Temperature, Freeze-Thaw) C->E F Analyze at Subsequent Time Points E->F G Quantify Lyso-Gb1 by LC-MS/MS F->G H Compare to Baseline G->H I Determine Stability Profile H->I

Caption: Workflow for this compound Stability Testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions A Inaccurate Lyso-Gb1 Results (Low Concentration or High Variability) B Sample Degradation A->B C Matrix Effects A->C D Inconsistent Handling A->D E Optimize Storage (Temp, Aliquoting) B->E F Use Internal Standard & Proper Clean-up C->F G Standardize Protocols D->G

Caption: Troubleshooting Logic for Inaccurate Lyso-Gb1 Results.

References

Technical Support Center: High-Throughput Glucosylsphingosine Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-throughput Glucosylsphingosine (GlcSph) screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for high-throughput quantification of this compound?

A1: The most widely accepted and robust method for high-throughput quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate measurement of GlcSph in various biological matrices.

Q2: Can isomeric forms of this compound interfere with measurement?

A2: Yes, isomers such as galactosylsphingosine can potentially interfere with the accurate quantification of GlcSph due to their identical mass. However, studies have shown that in plasma samples, the levels of galactosylsphingosine are generally low enough not to cause significant interference.[1] For applications where differentiation is critical, chromatographic separation using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) is essential.

Q3: What are the best practices for sample collection and storage for GlcSph analysis?

A3: For plasma samples, it is recommended to use EDTA as an anticoagulant and to process the blood sample as soon as possible. Plasma should be stored at -80°C for long-term stability. Dried blood spots (DBS) are also a viable option and should be thoroughly dried and stored in a sealed bag with desiccant at -20°C.[2] Stability studies have shown that analytes in DBS can be well-preserved.

Q4: What is the significance of elevated this compound levels?

A4: Elevated levels of this compound are a hallmark of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase. GlcSph is a sensitive and specific biomarker used for the diagnosis of Gaucher disease and for monitoring the response to therapy.[3][4]

Q5: Are there commercially available kits for high-throughput GlcSph screening?

A5: While specific all-in-one kits for high-throughput GlcSph screening are not widely available, several companies offer the necessary reagents, standards, and analytical services for GlcSph quantification. These services often utilize validated LC-MS/MS methods.[5]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your high-throughput this compound screening experiments.

LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Column degradation.2. Inappropriate mobile phase composition.3. Sample matrix effects.1. Replace the analytical column.2. Optimize the mobile phase pH and organic solvent gradient.3. Incorporate a more rigorous sample clean-up step or use a divert valve to direct the early eluting components to waste.
Low Signal Intensity 1. Inefficient ionization.2. Poor sample recovery during extraction.3. Instrument contamination.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).2. Evaluate and optimize the extraction protocol; ensure complete evaporation and reconstitution in an appropriate solvent.3. Clean the mass spectrometer ion source.
High Background Noise 1. Contaminated solvents or reagents.2. Matrix effects from the biological sample.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents.2. Improve sample preparation with solid-phase extraction (SPE) or liquid-liquid extraction (LLE).3. Implement a robust needle wash protocol between samples.
Inconsistent Results/Poor Reproducibility 1. Inconsistent sample preparation.2. Instability of the analyte in the autosampler.3. Fluctuations in instrument performance.1. Automate sample preparation where possible to minimize human error.2. Ensure the autosampler is temperature-controlled and minimize the time samples are queued for injection.3. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.
High-Throughput Screening (HTS) Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability 1. Inconsistent cell seeding.2. "Edge effects" in microplates due to evaporation.3. Inaccurate liquid handling by automated systems.1. Ensure cells are in a single-cell suspension and evenly distributed before plating.2. Use plates with lids, seal plates during incubation, and avoid using the outer wells of the plate.3. Calibrate and perform regular maintenance on liquid handlers.
False Positives/Negatives 1. Compound interference with the detection method (e.g., autofluorescence).2. Cytotoxicity of test compounds.3. Off-target effects of compounds.1. Screen compounds for autofluorescence or other interferences in a cell-free system.2. Perform a parallel cytotoxicity assay to identify and exclude toxic compounds.3. Conduct secondary assays and counter-screens to confirm on-target activity.
Low Assay Signal Window (Z'-factor) 1. Suboptimal assay conditions (e.g., incubation time, reagent concentration).2. Low enzyme activity in the cell model.3. High background signal.1. Optimize assay parameters through a systematic design of experiments (DoE) approach.2. Use a cell line with a more robust phenotype or overexpress the target enzyme.3. Identify and minimize the source of background signal (e.g., non-specific binding, substrate instability).

Data Presentation

This compound Levels in Gaucher Disease
Group GlcSph Concentration (ng/mL) Reference
Healthy Controls2.1 - 9.9[6]
Gaucher Disease Patients (Untreated)190.5 - 2380.6[6]
Performance of a this compound LC-MS/MS Assay
Parameter Value Reference
Intra-assay Variation 2.0% - 8.2%[6]
Inter-assay Variation 3.8% - 10.2%[6]
Accuracy 93.5% - 112.6%[6]
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]

Experimental Protocols

Protocol for this compound Extraction from Dried Blood Spots (DBS)

This protocol is adapted from a method for the multiplex analysis of GlcSph from DBS.[2]

Materials:

  • 1/8 inch hole puncher

  • 96-well microplate

  • Extraction Solution: Dimethyl sulfoxide (DMSO) and Methanol (MeOH) in a 1:1 ratio, containing an appropriate internal standard (e.g., ¹³C₆-Lyso-Gb3).

  • Orbital shaker

  • Centrifuge

Method:

  • Punch three 3.2 mm discs from the dried blood spot into a well of a 96-well microplate.

  • Add 150 µL of the extraction solution with the internal standard to each well.

  • Seal the plate and incubate for 20 minutes at 37°C on an orbital shaker at 300 rpm.

  • Centrifuge the plate for 10 minutes at 4750 rpm and 20°C to pellet the paper discs and any precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol for this compound Extraction from Plasma

This protocol is a general guide for the extraction of GlcSph from plasma samples.

Materials:

  • Plasma sample (EDTA)

  • Acetonitrile (ACN) containing an internal standard (e.g., d5-GluSph).

  • Vortex mixer

  • Centrifuge

Method:

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Glucosylsphingosine_Metabolic_Pathway This compound Metabolic Pathway cluster_synthesis Synthesis Ceramide Ceramide Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide Glucosylceramide Synthase Glucosylceramide->Ceramide Glucocerebrosidase (Deficient in Gaucher Disease) This compound This compound (GlcSph) Glucosylceramide->this compound Acid Ceramidase Sphingosine Sphingosine Sphingosine->this compound Glucosyltransferase

Caption: Metabolic pathways of Glucosylceramide and this compound.

HTS_Workflow High-Throughput Screening Workflow Start Start: Cell Plating Compound_Addition Compound Addition (HTS Library) Start->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., Luminescence, Fluorescence) Incubation->Assay_Readout Data_Analysis Data Analysis (Hit Identification) Assay_Readout->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., GlcSph Quantification) Hit_Confirmation->Secondary_Assays End End: Lead Compound Secondary_Assays->End

Caption: A typical workflow for a high-throughput screening campaign.

References

Technical Support Center: Glucosylsphingosine (GlcSph) Analysis in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for Glucosylsphingosine (GlcSph) analysis in cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound (GlcSph) in cerebrospinal fluid (CSF) important?

A1: this compound (GlcSph) is a crucial biomarker for Gaucher disease (GD), a lysosomal storage disorder caused by mutations in the GBA1 gene.[1] Reduced activity of the GCase enzyme leads to the accumulation of GlcCer and its deacylated form, GlcSph.[1] In neuronopathic forms of Gaucher disease, monitoring GlcSph levels in the CSF is critical for assessing disease progression and the effectiveness of therapies targeting the central nervous system. Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD), making CSF GlcSph a valuable biomarker in that field as well.[2]

Q2: What are the main challenges in accurately quantifying GlcSph in CSF?

A2: The primary challenges include:

  • Low Concentrations: GlcSph is present at very low concentrations in the CSF of healthy individuals and even in patients with GBA1 mutations, often requiring highly sensitive analytical methods.[2]

  • Isobaric Interference: this compound (GlcSph) and its isomer, galactosylsphingosine (GalSph or psychosine), have the same molecular weight and can interfere with each other during mass spectrometry analysis.[3][4] Chromatographic separation is essential for accurate quantification.

  • Matrix Effects: Components of the CSF matrix can suppress or enhance the ionization of GlcSph, leading to inaccurate measurements.[5]

  • Sample Stability: Proper handling and storage of CSF samples are crucial to prevent the degradation of GlcSph.

Q3: What is a suitable internal standard for GlcSph analysis?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte. For GlcSph analysis, ¹³C₆-GlcSph or d₅-GlcSph are commonly used internal standards.[4][6] These standards have a slightly higher mass than the endogenous GlcSph, allowing them to be distinguished by the mass spectrometer while behaving similarly during sample preparation and chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no GlcSph signal 1. Insufficient sample concentration: GlcSph levels in CSF can be extremely low. 2. Inefficient extraction: The analyte may not be effectively recovered from the CSF matrix. 3. Degradation of GlcSph: Improper sample handling or storage. 4. Instrument sensitivity issues: The mass spectrometer may not be sensitive enough.1. Increase sample volume: Use a larger volume of CSF for extraction if possible. 2. Optimize extraction method: Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction protocols. A cationic exchange SPE method has been shown to be effective.[4] 3. Ensure proper sample handling: Collect CSF in polypropylene tubes, freeze immediately at -80°C, and avoid repeated freeze-thaw cycles.[7] 4. Enhance instrument sensitivity: Optimize mass spectrometer parameters, including collision energy and declustering potential.
Poor peak shape or resolution 1. Suboptimal chromatographic conditions: The mobile phase composition or gradient may not be ideal. 2. Column degradation: The analytical column may be old or contaminated. 3. Interference from matrix components. 1. Optimize chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to effectively separate GlcSph from its isobaric isomer, GalSph.[6] Connecting two HILIC columns in tandem can further improve separation.[4] Adjust the mobile phase composition and gradient. 2. Replace or clean the column: Use a new column or follow the manufacturer's instructions for column washing. 3. Improve sample cleanup: Incorporate an additional cleanup step in the sample preparation protocol.
High variability between replicates 1. Inconsistent sample preparation: Pipetting errors or variations in extraction efficiency. 2. Matrix effects: Differential ion suppression or enhancement between samples. 3. Instrument instability. 1. Standardize procedures: Use calibrated pipettes and ensure consistent execution of the sample preparation protocol. 2. Assess and mitigate matrix effects: Prepare a calibration curve in a surrogate matrix (e.g., artificial CSF) and validate it against spiked native CSF.[8] 3. Perform system suitability tests: Inject a standard solution periodically to monitor instrument performance.
Inaccurate quantification 1. Interference from Galactosylsphingosine (GalSph): Inadequate separation of the two isomers. 2. Non-linearity of the calibration curve. 3. Improper internal standard usage. 1. Confirm isomer separation: Analyze a standard mixture of GlcSph and GalSph to ensure baseline separation.[6] 2. Use an appropriate regression model: A weighted linear regression (1/x or 1/x²) is often suitable for bioanalytical assays. 3. Ensure consistent internal standard concentration: Add a fixed amount of the internal standard to all samples, standards, and quality controls.

Quantitative Data Summary

The following table summarizes representative concentrations of this compound (GlcSph) and Galactosylsphingosine (GalSph) in human cerebrospinal fluid (CSF) from healthy individuals. Note that values can vary between different studies and analytical methods.

AnalyteMean Concentration (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)Reference
This compound (GlcSph)1.070.1[2]
Galactosylsphingosine (GalSph)9.440.1[2]

Experimental Protocols

Detailed Methodology for GlcSph Quantification in CSF by LC-MS/MS

This protocol is a synthesis of best practices described in the literature.[4][6]

1. Materials and Reagents:

  • This compound (GlcSph) standard

  • Galactosylsphingosine (GalSph) standard

  • ¹³C₆-Glucosylsphingosine (¹³C₆-GlcSph) internal standard

  • Human cerebrospinal fluid (CSF)

  • Artificial CSF (for calibration curve)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Cationic exchange solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw CSF samples on ice.

  • To 200 µL of CSF, add 20 µL of the internal standard working solution (e.g., 10 pg/mL ¹³C₆-GlcSph).

  • Add 800 µL of a methanol/water/formic acid mixture (e.g., 450:550:5, v/v/v).

  • Vortex mix the samples.

  • Condition the cationic exchange SPE cartridges with 1 mL of methanol followed by 1 mL of the methanol/water/formic acid mixture.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of the methanol/water/formic acid mixture.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Two HILIC columns (e.g., 150 mm x 4.6 mm, 2.7 µm) connected in tandem.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate GlcSph and GalSph.

    • Flow Rate: e.g., 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • GlcSph: m/z 462.3 → 282.3

      • ¹³C₆-GlcSph: m/z 468.3 → 288.3

      • GalSph: m/z 462.3 → 282.3

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for GlcSph and the internal standard.

  • Calculate the peak area ratio (GlcSph / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of GlcSph in the CSF samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample Add_IS Add Internal Standard (¹³C₆-GlcSph) CSF_Sample->Add_IS Extraction Solid-Phase Extraction (Cationic Exchange) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC HILIC Separation (Isomer Resolution) Reconstitution->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for GlcSph analysis in CSF.

Troubleshooting_Logic Start Low or No Signal Check_Sensitivity Instrument Sensitivity Sufficient? Start->Check_Sensitivity Optimize_MS Optimize MS Parameters Check_Sensitivity->Optimize_MS No Check_Recovery Adequate Recovery? Check_Sensitivity->Check_Recovery Yes Optimize_MS->Check_Recovery Optimize_Extraction Optimize Extraction Protocol Check_Recovery->Optimize_Extraction No Check_Stability Proper Sample Handling? Check_Recovery->Check_Stability Yes Optimize_Extraction->Check_Stability Review_Handling Review Sample Collection & Storage Check_Stability->Review_Handling No Success Signal Improved Check_Stability->Success Yes Review_Handling->Success

Caption: Troubleshooting logic for low GlcSph signal.

References

Technical Support Center: In Vitro Glucosylsphingosine Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using in vitro models to study the effects of Glucosylsphingosine (GlcSph), particularly in the context of Gaucher disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in creating an in vitro this compound (GlcSph) model that accurately reflects Gaucher disease pathology?

A1: The main difficulty is mimicking the chronic, progressive nature of Gaucher disease in an acute in vitro setting. While high concentrations of exogenous GlcSph can induce acute cytotoxicity, this may not accurately represent the slow accumulation and long-term cellular stress seen in patients. Researchers must balance inducing a measurable phenotype with maintaining physiological relevance.

Q2: How does this compound (GlcSph) induce cytotoxicity in vitro?

A2: GlcSph is an amphiphilic molecule that can disrupt cell membranes. Its cytotoxic effects are primarily linked to its ability to permeabilize membranes, leading to a significant influx of Ca2+ from the extracellular environment. This disruption of calcium homeostasis triggers downstream apoptotic pathways, leading to cell death. It has also been shown to inhibit protein kinase C and modulate other signaling pathways.

Q3: Why is the choice of cell type critical for my GlcSph model?

A3: Different cell types exhibit varying sensitivities to GlcSph. For instance, neuronal cells are particularly vulnerable, which is relevant for studying the neuronopathic forms of Gaucher disease. The choice should be guided by the specific research question. Using cells relevant to Gaucher pathology, such as macrophages (e.g., RAW 264.7) or neuronal lines (e.g., SH-SY5Y), is recommended for more translatable results.

Q4: What is the role of Glucosylceramidase (GBA1) inhibition in these models?

A4: In Gaucher disease, mutations in the GBA1 gene lead to a deficiency of the lysosomal enzyme glucocerebrosidase, causing the accumulation of GlcSph. Therefore, many in vitro models use chemical inhibitors of GBA1, such as Conduritol B Epoxide (CBE), to induce endogenous accumulation of GlcSph. This approach can provide a more physiologically relevant model of chronic accumulation compared to the acute addition of high-concentration exogenous GlcSph.

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with GlcSph.

Issue 1: High Variability or No Reproducibility in Experimental Results

This is often the most common and frustrating issue. The root cause typically lies in the preparation and handling of GlcSph or in the experimental setup itself.

Potential Cause Troubleshooting Step
GlcSph Solubility Issues GlcSph is a lipid and has poor solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO, ethanol) before adding it to the cell culture medium. Vortex thoroughly. Prepare fresh dilutions for each experiment from a concentrated stock.
Inconsistent Final Solvent Concentration The solvent used to dissolve GlcSph (e.g., DMSO) can have its own cellular effects. Ensure that the final concentration of the solvent is consistent across all treatment groups, including the vehicle control.
Cell Passage Number and Health Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inaccurate GlcSph Concentration Verify the concentration of your GlcSph stock solution. If possible, perform a quality control check using mass spectrometry.
Issue 2: Unexpectedly High or Rapid Cell Death

If you observe massive cell death even at low GlcSph concentrations or short incubation times, consider the following.

Potential Cause Troubleshooting Step
Acute Membrane Disruption High concentrations of GlcSph act as a detergent, rapidly permeabilizing cell membranes and causing necrosis, which may not be the desired effect. Lower the GlcSph concentration and/or shorten the exposure time to focus on apoptotic or signaling pathways.
Synergistic Effects with Media Components Certain components in serum or media could potentially exacerbate GlcSph toxicity. Test the effect of GlcSph in serum-free vs. serum-containing media to identify any confounding factors.
Cell Line Hypersensitivity The chosen cell line may be exceptionally sensitive to lipid-induced stress. Consider using a more robust cell line or one that is more physiologically relevant to Gaucher disease.
Issue 3: No Observable Phenotype or Cellular Response

Conversely, you may not see the expected cellular response.

Potential Cause Troubleshooting Step
Insufficient GlcSph Concentration The concentration of GlcSph may be too low to induce a measurable effect within your experimental timeframe. Perform a dose-response curve to determine the optimal concentration.
GlcSph Degradation GlcSph may not be stable in your culture medium over long incubation periods. Consider refreshing the medium with newly added GlcSph for long-term experiments.
Incorrect Endpoint Measurement The cellular pathway you are measuring (e.g., a specific cytokine) may not be the primary one affected in your chosen cell line. Broaden your analysis to include other known GlcSph targets, such as calcium influx, lysosomal stress, or other inflammatory markers.
Model System Limitations An in vitro model based solely on adding exogenous GlcSph may not fully replicate the complex pathology of Gaucher disease, which also involves glucosylceramide accumulation and lysosomal dysfunction. Consider a dual approach using a GBA1 inhibitor like CBE alongside GlcSph treatment.

Experimental Protocols & Workflows

Protocol 1: General Method for Inducing GlcSph Cytotoxicity
  • Cell Plating: Plate cells (e.g., SH-SY5Y for neuronal studies) in a suitable plate format (e.g., 96-well for viability assays) and allow them to adhere and grow for 24 hours.

  • GlcSph Preparation: Prepare a concentrated stock solution of GlcSph (e.g., 10 mM) in 100% DMSO.

  • Treatment Dilution: On the day of the experiment, serially dilute the GlcSph stock in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1-50 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the GlcSph-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Endpoint Analysis: Measure the desired outcome, such as cell viability (e.g., using an MTT or LDH assay), apoptosis (e.g., caspase-3/7 activity assay), or calcium influx (e.g., using a fluorescent calcium indicator like Fura-2).

Troubleshooting Workflow for In Vitro GlcSph Experiments

The following diagram outlines a logical workflow for troubleshooting common issues.

G start Experiment Start: Inconsistent or Unexpected Results check_solubility Check GlcSph Preparation & Solubility start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_controls Verify Controls: Vehicle & Untreated controls_ok Controls Behave as Expected? check_controls->controls_ok check_cells Assess Cell Health: Passage #, Morphology cells_ok Cells Healthy? check_cells->cells_ok solubility_ok->check_controls Yes revise_prep Action: Revise Solubilization Protocol (e.g., fresh stock, vortexing) solubility_ok->revise_prep No controls_ok->check_cells Yes revise_controls Action: Check Solvent Lot, Recalibrate Instruments controls_ok->revise_controls No culture_cells Action: Use New, Low Passage Cell Stock cells_ok->culture_cells No dose_response Perform Dose-Response & Time-Course Experiment cells_ok->dose_response Yes revise_prep->start revise_controls->start culture_cells->start dose_ok Results Logical? dose_response->dose_ok rethink_model Consider Advanced Model: - GBA1 Inhibition (CBE) - Different Cell Line dose_ok->rethink_model No success Problem Resolved: Proceed with Experiment dose_ok->success Yes rethink_model->start

Caption: A troubleshooting decision tree for in vitro GlcSph experiments.

Signaling Pathway: GlcSph-Induced Cytotoxicity

GlcSph triggers cell death primarily through the disruption of calcium signaling. This diagram illustrates the proposed mechanism.

G glcsph Extracellular This compound (GlcSph) membrane Plasma Membrane Permeabilization glcsph->membrane disrupts pkc Protein Kinase C (PKC) Inhibition glcsph->pkc inhibits ca_influx Massive Ca2+ Influx membrane->ca_influx er_stress ER Stress & UPR ca_influx->er_stress mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction apoptosis Apoptosis er_stress->apoptosis mito_dysfunction->apoptosis

Caption: Key pathways in GlcSph-induced cytotoxicity.

strategies for enhancing the reproducibility of Glucosylsphingosine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Glucosylsphingosine (GlcSph).

I. Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification and cell-based assays.

Problem Potential Cause Recommended Solution
Low or undetectable GlcSph signal in LC-MS/MS 1. Inefficient Extraction: GlcSph may not be efficiently extracted from the sample matrix.Optimize the extraction protocol. A common method involves protein precipitation with acetonitrile containing an internal standard. Ensure thorough vortexing and centrifugation.[1]
2. Sample Degradation: GlcSph may have degraded due to improper storage or handling.Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles by aliquoting solutions.[2] For plasma samples, stability has been shown for up to 22 days at 4°C.[3]
3. Co-elution with Isobaric Interferences: GlcSph can co-elute with its isobaric isomer, galactosylsphingosine (psychosine), leading to inaccurate quantification.[4][5]Utilize a liquid chromatography method capable of chromatographically separating GlcSph and psychosine.[5] While some studies suggest psychosine levels are negligible in Gaucher patient plasma, separation is crucial for accurate quantification in other contexts.[5]
High Variability Between Replicates 1. Inconsistent Sample Homogenization: Incomplete homogenization of tissue samples can lead to variable GlcSph levels.Use a bead homogenizer for tissues like brain and liver to ensure complete disruption.[1]
2. Pipetting Errors: Inaccurate pipetting of small volumes of internal standards or samples can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
3. Matrix Effects in Mass Spectrometry: Components of the biological matrix can suppress or enhance the ionization of GlcSph, leading to inconsistent measurements.Incorporate a stable isotope-labeled internal standard (e.g., d5-GluSph) to normalize for matrix effects.[1]
Unexpected Cellular Responses in Culture 1. Solvent Toxicity: The solvent used to dissolve GlcSph (e.g., DMSO) may be causing cellular toxicity, masking the effects of GlcSph.Perform a vehicle control experiment using the same concentration of the solvent to assess its impact on the cells.[6]
2. GlcSph Concentration: The concentration of GlcSph used may be too high, leading to non-specific toxicity, or too low to elicit a response.Conduct a dose-response study to determine the optimal concentration range for your cell type. For example, concentrations of 1-10 μM have been shown to induce effects in LA-N-2 cells, while 20-45 μM is lethal to MCF7 cells.[2]
3. Cell Line Sensitivity: Different cell lines may have varying sensitivities to GlcSph.Characterize the response of your specific cell line to GlcSph. Consider that neuronal cells have been shown to be susceptible to GlcSph-induced toxicity.[2]

II. Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: How should I store my this compound stock solutions and samples?

A1: For long-term storage of up to 6 months, stock solutions should be aliquoted and kept at -80°C.[2] For shorter periods of up to one month, storage at -20°C is acceptable, but the solution should be protected from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[2] Plasma samples have been found to be stable for at least 22 days when stored at 4°C.[3]

Q2: What is the best method for extracting this compound from tissues?

A2: A widely used and effective method is protein precipitation followed by liquid-liquid extraction. For tissues like the brain and liver, homogenization using a bead ruptor is recommended for thorough sample disruption.[1] The homogenate is then typically mixed with an acetonitrile solution containing a suitable internal standard, such as d5-GluCer and d5-GluSph.[1] After vortexing and centrifugation, the supernatant containing the lipids can be collected for analysis.[1]

Quantification and Analysis

Q3: Why is the separation of this compound from its isomers important?

A3: this compound (GlcSph) and its isobaric isomer, galactosylsphingosine (psychosine), have the same mass and can be difficult to distinguish using mass spectrometry alone.[4][5] Co-elution of these isomers can lead to an overestimation of GlcSph levels. Therefore, chromatographic separation is a significant challenge and a critical step for accurate quantification, especially in tissues with high levels of galactosyl epimers like brain white matter.[4][7]

Q4: What is a suitable internal standard for this compound quantification by LC-MS/MS?

A4: A stable isotope-labeled version of the analyte is the ideal internal standard. For this compound, d5-glucosylsphingosine (d5-GluSph) is commonly used.[1] This allows for correction of variations in sample preparation and matrix effects during mass spectrometry analysis.

Experimental Design and Interpretation

Q5: What are typical concentrations of this compound found in biological samples?

A5: this compound levels are significantly elevated in individuals with Gaucher disease.[8] In healthy individuals, plasma GlcSph levels are very low, typically in the range of 0.8-2.7 nM.[8] In contrast, untreated Gaucher disease patients can have plasma concentrations that are over 200-fold higher, with a median of around 230 nM and a range of 15.6-1035.2 nM.[8] In brain tissue of neuronopathic Gaucher disease models, GlcSph levels are also significantly elevated.[4][7]

Q6: What are the known downstream effects of elevated this compound levels?

A6: Elevated this compound is not just a biomarker but is also considered a bioactive molecule with cytotoxic properties.[2][9] It has been shown to induce neuronal cell death and is implicated in the neurodegenerative aspects of Gaucher disease.[2][9] In cellular models, GlcSph has been observed to activate the mTORC1 signaling pathway, which can interfere with lysosomal biogenesis and autophagy.[10][11] It can also promote the aggregation of α-synuclein, a key protein in Parkinson's disease.[12] Furthermore, studies have shown that GlcSph can affect mitochondrial function by reducing ATP production and inducing oxidative stress.[6]

III. Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Brain and Liver by LC-MS/MS

This protocol is adapted from published methods for the analysis of glucosylceramide and this compound levels.[1]

1. Sample Homogenization:

  • Weigh frozen brain or liver tissue samples.

  • Add the tissue to a tube containing homogenization beads.

  • Add an appropriate volume of a suitable buffer.

  • Homogenize the tissue using a bead ruptor (e.g., Bead Ruptor 24) for two cycles of 30 seconds at 5.65 m/s, with a 45-second pause between cycles.[1]

2. Lipid Extraction:

  • Prepare an internal standard solution in acetonitrile containing d5-GluCer (250 ng/mL) and d5-GluSph (200 ng/mL).[1]

  • To the tissue homogenate, add the internal standard solution.

  • Vortex the mixture vigorously for approximately 3 minutes.[1]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

3. Sample Analysis:

  • Carefully transfer the supernatant to glass inserts within a 96-well plate.[1]

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for lipid analysis.

IV. Visualizations

GBA1_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol GlcCer Glucosylceramide (GlcCer) GCase β-Glucocerebrosidase (GCase) (encoded by GBA1) GlcCer->GCase Hydrolysis AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GlcSph This compound (GlcSph) AcidCeramidase->GlcSph mTORC1_activation mTORC1 Activation GlcSph->mTORC1_activation Exits Lysosome Sphingosine Sphingosine GlcCerSynthase Glucosylceramide Synthase Sphingosine->GlcCerSynthase Glucosylation CytosolicGlcCer Glucosylceramide (GlcCer) GlcCerSynthase->CytosolicGlcCer GBA1_mutation GBA1 Gene Mutation GBA1_mutation->GCase Deficiency Lysosomal_dysfunction Lysosomal Dysfunction & Autophagy Block mTORC1_activation->Lysosomal_dysfunction Leads to

Caption: this compound (GlcSph) metabolic pathways and downstream effects of GBA1 mutation.

experimental_workflow start Start: Sample Collection (e.g., Brain, Liver, Plasma) homogenization 1. Sample Homogenization (for tissues) start->homogenization extraction 2. Lipid Extraction (with Internal Standard) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis 5. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing 6. Data Processing & Quantification lc_ms_analysis->data_processing end End: Results data_processing->end

Caption: A generalized workflow for the quantification of this compound from biological samples.

References

Validation & Comparative

Comparative Analysis of Glucosylsphingosine and Psychosine in Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping roles of two key sphingolipids in Gaucher and Krabbe diseases.

This guide provides a detailed comparison of Glucosylsphingosine (GlcSph) and Psychosine (Galactosylsphingosine), two structurally similar yet pathologically distinct lysosphingolipids. While both are implicated as cytotoxic metabolites in severe lysosomal storage disorders, their biosynthesis, accumulation, and mechanisms of toxicity exhibit crucial differences. Understanding these distinctions is paramount for the development of targeted therapeutic strategies.

Quantitative Comparison of this compound and Psychosine

The following table summarizes key quantitative data, highlighting the differences in concentration and cytotoxic potential between this compound and Psychosine in their respective disease contexts.

ParameterThis compound (in Gaucher Disease)Psychosine (in Krabbe Disease)Reference
Normal Plasma/Serum Conc. 1 - 5 ng/mL< 1 ng/mL
Pathological Plasma/Serum Conc. 10 - 1000 ng/mL2 - 20 ng/mL
Normal Brain Tissue Conc. Undetectable to low levelsUndetectable to low levels
Pathological Brain Tissue Conc. Elevated, but less pronounced than in periphery50 - 500 nmol/g tissue
Primary Accumulation Site Peripheral tissues (spleen, liver, bone marrow) and plasmaCentral and peripheral nervous system (white matter)
Primary Enzyme Deficiency Glucocerebrosidase (GBA)Galactocerebrosidase (GALC)
Reported Cytotoxicity (IC50) Cell-type dependent, typically in the 10-50 µM rangeHighly cytotoxic, particularly to oligodendrocytes, with IC50 in the 1-10 µM range

Pathogenic Roles and Signaling Pathways

This compound and Psychosine are not merely biomarkers but are considered key pathogenic molecules that drive the clinical manifestations of Gaucher and Krabbe diseases, respectively. Their cytotoxicity stems from their ability to disrupt cellular membranes and interfere with critical signaling pathways.

Biosynthesis and Accumulation

The accumulation of these lipids is a direct consequence of specific enzyme deficiencies.

Biosynthesis_Pathways cluster_Gaucher Gaucher Disease cluster_Krabbe Krabbe Disease GlcCer Glucosylceramide (GlcCer) GlcSph This compound (GlcSph) GlcCer->GlcSph Deacylation (Acid Ceramidase) GBA Glucocerebrosidase (GBA) GlcCer->GBA Lysosomal Catabolism Sphingosine_G Sphingosine Sphingosine_G->GlcSph Glucosylation label_GlcSph Accumulation & Toxicity GlcSph->label_GlcSph GBA->Sphingosine_G Deficient GalCer Galactosylceramide (GalCer) Psychosine Psychosine (Galactosylsphingosine) GalCer->Psychosine Deacylation (Acid Ceramidase) GALC Galactocerebrosidase (GALC) GalCer->GALC Lysosomal Catabolism Sphingosine_K Sphingosine Sphingosine_K->Psychosine Galactosylation label_Psychosine Accumulation & Toxicity Psychosine->label_Psychosine GALC->Sphingosine_K Deficient

Caption: Comparative biosynthesis pathways of this compound and Psychosine.

In Gaucher disease, the deficiency of glucocerebrosidase (GBA) leads to the accumulation of its primary substrate, glucosylceramide. This accumulated glucosylceramide can then be deacylated by acid ceramidase to form this compound. Similarly, in Krabbe disease, a deficiency in galactocerebrosidase (GALC) causes the buildup of galactosylceramide. This substrate is subsequently deacylated to form the highly cytotoxic Psychosine. For both lipids, an alternative, though less significant, synthesis pathway involves the direct glycosylation of sphingosine.

Comparative Cytotoxic Signaling

While both lipids are cytotoxic, Psychosine generally exhibits more potent and rapid toxicity, particularly towards myelin-producing cells (oligodendrocytes and Schwann cells). This aligns with the severe neurological phenotype of Krabbe disease. This compound's toxicity is more systemic, affecting macrophages, hematopoietic cells, and neurons, which reflects the multi-systemic nature of Gaucher disease.

The diagram below illustrates the key cytotoxic mechanisms initiated by both molecules.

Cytotoxic_Signaling cluster_GlcSph This compound (GlcSph) Effects cluster_Psychosine Psychosine Effects cluster_Shared Shared Mechanisms GlcSph This compound Ca_Glc ↑ Intracellular Ca2+ GlcSph->Ca_Glc Inflammation Inflammation (Macrophage Activation) GlcSph->Inflammation LMP_Glc Lysosomal Membrane Permeabilization (LMP) GlcSph->LMP_Glc LMP_Shared Lysosomal Membrane Permeabilization GlcSph->LMP_Shared Ca_Shared Ca2+ Dysregulation GlcSph->Ca_Shared ER_Stress_Glc ER Stress Ca_Glc->ER_Stress_Glc CellDeath_Glc Cell Death (Apoptosis) ER_Stress_Glc->CellDeath_Glc Inflammation->CellDeath_Glc LMP_Glc->CellDeath_Glc Cathepsin Release Psychosine Psychosine Membrane Membrane Disruption (Lipid Rafts) Psychosine->Membrane PKC PKC Inhibition Psychosine->PKC ROS ↑ ROS Production Psychosine->ROS Psychosine->LMP_Shared Psychosine->Ca_Shared Membrane->PKC Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-9, -3) Mito->Caspase CellDeath_Psy Apoptosis (Oligodendrocytes) Caspase->CellDeath_Psy

Caption: Comparative cytotoxic signaling pathways of this compound and Psychosine.

Key distinctions in their mechanisms of action include:

  • Psychosine: Directly perturbs cell and organelle membranes, particularly lipid rafts, leading to inhibition of key enzymes like Protein Kinase C (PKC). This disruption, coupled with the induction of reactive oxygen species (ROS), triggers mitochondrial dysfunction and a robust apoptotic cascade via caspase activation, which is especially detrimental to oligodendrocytes.

  • This compound: Elicits a potent inflammatory response by activating macrophages. It also disrupts intracellular calcium homeostasis and induces endoplasmic reticulum (ER) stress. Both GlcSph and Psychosine can induce lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent cell death.

Experimental Protocols

Detailed and validated protocols are essential for the accurate quantification and functional assessment of this compound and Psychosine.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for sensitive and specific quantification of lysosphingolipids in biological matrices.

  • Objective: To accurately measure the concentration of this compound and Psychosine in plasma, tissues, or cells.

  • Methodology:

    • Sample Preparation:

      • Plasma/Serum: Protein precipitation is performed by adding a 3-4 fold volume of cold methanol containing an appropriate internal standard (e.g., a deuterated or C17-analog of the analytes).

      • Tissues: Homogenize the tissue in a suitable buffer. Perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures. The lipid extract is dried and reconstituted in the injection solvent.

    • Chromatographic Separation:

      • A reverse-phase C18 column is typically used.

      • A gradient elution is employed, starting with a high aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high organic mobile phase (e.g., acetonitrile/isopropanol with 0.1% formic acid). This separates the analytes from other lipids and matrix components.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard.

        • This compound transition: e.g., m/z 462.4 -> 300.3

        • Psychosine transition: e.g., m/z 462.4 -> 300.3 (Note: As isomers, they must be separated chromatographically).

    • Quantification:

      • A standard curve is generated using known concentrations of pure this compound and Psychosine.

      • The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Objective: To determine the concentration-dependent toxicity (e.g., IC50) of this compound or Psychosine on a specific cell type.

  • Methodology:

    • Cell Culture: Plate cells (e.g., oligodendrocytes, macrophages, or a relevant neuronal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound or Psychosine (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the lipids).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

    • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the lipid concentration and use a non-linear regression to calculate the IC50 value.

Logical Disease Progression Model

The following diagram illustrates the logical flow from the genetic defect to the ultimate pathology in both Gaucher and Krabbe diseases, highlighting the central, comparative roles of this compound and Psychosine.

Disease_Progression cluster_Gaucher Gaucher Disease Pathogenesis cluster_Krabbe Krabbe Disease Pathogenesis GBA_mut GBA Gene Mutation GBA_def Deficient GBA Enzyme GBA_mut->GBA_def GlcCer_acc Glucosylceramide Accumulation (in Macrophages) GBA_def->GlcCer_acc GlcSph_prod This compound Production GlcCer_acc->GlcSph_prod Gaucher_cell Gaucher Cell Formation GlcCer_acc->Gaucher_cell Patho_Gaucher Systemic Inflammation, Organomegaly, Bone Disease, Neuronopathy (in some types) GlcSph_prod->Patho_Gaucher Cytotoxicity & Inflammation Gaucher_cell->Patho_Gaucher GALC_mut GALC Gene Mutation GALC_def Deficient GALC Enzyme GALC_mut->GALC_def GalCer_acc Galactosylceramide Accumulation (in Myelinating Cells) GALC_def->GalCer_acc Psychosine_prod Psychosine Production GalCer_acc->Psychosine_prod Globoid_cell Globoid Cell Formation (Microglia/Macrophages) Psychosine_prod->Globoid_cell Triggers Patho_Krabbe Oligodendrocyte Death, Demyelination, Severe Neurodegeneration Psychosine_prod->Patho_Krabbe High Cytotoxicity

Caption: Logical flow from genetic defect to pathology in Gaucher and Krabbe diseases.

comparing Glucosylsphingosine levels in different patient cohorts

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Glucosylsphingosine Levels in Diverse Patient Populations

This guide provides a comparative analysis of this compound (GlcCer/Lyso-Gb1) levels across various patient cohorts, intended for researchers, scientists, and professionals in drug development. This compound, the deacylated form of glucosylceramide, has emerged as a crucial biomarker, particularly for Gaucher disease (GD).[1][2][3][4] Its concentration in plasma is a sensitive and specific indicator for diagnosis and for monitoring therapeutic response.[5][6]

Data Presentation: Comparative this compound Levels

The following table summarizes plasma this compound concentrations in healthy individuals and various patient cohorts as reported in multiple studies. Levels are significantly elevated in patients with Gaucher disease compared to healthy controls, carriers of a Gaucher mutation, and patients with other lysosomal storage disorders.

Patient CohortThis compound Level (Plasma)Source
Healthy Controls Median: 1.3 nM (Range: 0.8 - 2.7 nM)[1]
Average: 1.5 ng/mL (95% CI: 1.3 - 1.7 ng/mL)[3][4]
Below pathological cut-off (<12 ng/mL)[5][7]
Gaucher Disease (Type 1, Untreated) Median: 230.7 nM (Range: 15.6 - 1035.2 nM)[8]
Average: 180.9 ng/mL (95% CI: 145.4 - 216.5 ng/mL)[3][4]
Consistently >12 ng/mL[5]
Gaucher Disease (Type 1, Treated with ERT) Average: 89 ng/mL (95% CI: 69.2 - 129.4 ng/mL)[3][4]
Gaucher Disease by Genotype (Untreated)
N370S HomozygousMedian: 143.1 ng/mL[2][7]
L444P HomozygousMedian: 184.5 ng/mL[2][7]
Gaucher Disease Carriers (Heterozygotes) Not significantly elevated[8]
Below pathological cut-off (<12 ng/mL)[2][5]
Uniformly <1.4 ng/mL[9]
Other Lysosomal Storage Disorders Below pathological cut-off (<12 ng/mL)[2][5]
(e.g., Niemann-Pick Type C, Krabbe, Hunter, Fabry)

Note: In neuronopathic Gaucher disease (types 2 and 3), this compound accumulation is significant in brain tissue, with reported concentrations of 24–437 ng/mg protein for type 2 and 14–32 ng/mg protein for type 3.[10] In contrast to Gaucher disease, Krabbe disease is characterized by the accumulation of a different lysolipid, galactosylsphingosine (psychosine).[11]

Experimental Protocols

The quantification of this compound in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its sensitivity and specificity. Enzyme-Linked Immunosorbent Assays (ELISA) are also available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate quantification of this compound.[12][13]

1. Sample Preparation (Plasma/Serum):

  • Internal Standard Addition: An internal standard, such as a stable isotope-labeled this compound ([5-9] (13)C5-GlcSph) or N,N-Dimethylsphingosine, is added to a small volume of plasma (e.g., 20 µL).[3][12]

  • Protein Precipitation & Lipid Extraction: A solvent mixture, typically chloroform:methanol (e.g., 2:3), is added to the plasma sample to precipitate proteins and extract lipids. The mixture is vortexed for several minutes.[3]

  • Phase Separation: The sample is centrifuged to separate the liquid supernatant from the solid protein pellet. The supernatant containing the lipids is transferred to a new tube.[3]

  • Liquid-Liquid Extraction: Chloroform and water are added to the supernatant to perform a liquid-liquid extraction, further purifying the lipid fraction from aqueous contaminants.[3]

  • Drying and Reconstitution: The final lipid extract is dried under a stream of nitrogen and then reconstituted in an appropriate solvent for injection into the LC-MS/MS system.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system to separate this compound from other lipids.[14]

  • Mass Spectrometric Detection: The separated molecules are ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor the mass transition for this compound (e.g., m/z 462.3) and its internal standard.[12]

  • Quantification: The concentration of this compound in the sample is determined by comparing the ratio of its peak area to that of the known concentration of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput alternative for this compound quantification.[15][16] The following describes a typical sandwich ELISA protocol.[16][17]

1. Plate Preparation: A microplate pre-coated with a capture antibody specific for this compound is used.[16] 2. Sample/Standard Addition: Diluted samples and a series of standards of known this compound concentrations are added to the wells and incubated.[16] 3. Detection Antibody: A detection antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), is added to the wells. This antibody binds to the this compound captured by the first antibody, forming a "sandwich".[16] 4. Washing: The plate is washed multiple times to remove any unbound antibodies and reagents.[18] 5. Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of this compound in the sample.[16][18] 6. Reaction Stop & Measurement: A stop solution is added to terminate the reaction, and the absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[16] 7. Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then calculated from this curve.[16]

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_key Key s_plasma Plasma Sample Collection s_is Add Internal Standard s_plasma->s_is s_extract Lipid Extraction (Chloroform:Methanol) s_is->s_extract s_purify Purification (Liquid-Liquid Extraction) s_extract->s_purify s_dry Dry & Reconstitute s_purify->s_dry a_inject UPLC Separation s_dry->a_inject a_detect Mass Spectrometry Detection (ESI-MS/MS) a_inject->a_detect a_quant Data Analysis & Quantification a_detect->a_quant key_start Process Step logical_relationship cluster_levels Plasma this compound Levels cluster_cohorts start Patient Cohorts healthy Healthy Controls carriers Gaucher Carriers other_lsd Other LSDs (Krabbe, Fabry, etc.) gaucher Gaucher Disease low Normal / Trace Levels (<12 ng/mL) high Markedly Elevated (>100-fold increase) healthy->low carriers->low other_lsd->low gaucher->high

References

A Comparative Guide to Animal Models for Glucosylsphingosine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosylsphingosine (Lyso-Gb1) is a critical biomarker and a key pathogenic metabolite in Gaucher disease, the most common lysosomal storage disorder. The development of effective therapies targeting Lyso-Gb1 requires robust and well-characterized animal models that accurately recapitulate the human disease phenotype. This guide provides a comparative overview of commonly used animal models for this compound research, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to aid researchers in selecting the most appropriate models for their studies.

Comparison of Key Animal Models

The validation of animal models for this compound research hinges on their ability to mimic the biochemical and pathological hallmarks of diseases like Gaucher disease. This includes elevated levels of this compound (Lyso-Gb1), reduced glucocerebrosidase (GCase) activity, and the manifestation of associated clinical signs. Below is a summary of quantitative data from several widely used mouse models.

Animal ModelKey Genetic ModificationLyso-Gb1 Levels (Fold Increase vs. Wild-Type)GCase Activity (% of Wild-Type)Key PhenotypesRelevant Disease(s)
4L/PS-NA Gba1 V394L point mutation, prosaposin knockout with prosaposin transgeneSignificant increase in brain[1][2]~6% in brain[2]Neuroinflammation, motor deficits, enlarged visceral organs, Purkinje cell loss.[1][3]Neuronopathic Gaucher Disease
GBA1 D409V KI Gba1 D409V knock-in~12-fold in brain (homozygous)[4]~10% in brain (homozygous)[4]Cognitive impairments, α-synuclein pathology in the hippocampus.[4]Gaucher Disease, Parkinson's Disease
GBA1 L444P KI Gba1 L444P knock-in~6-fold in brain (homozygous)Significantly reducedExacerbates α-synuclein pathology when crossed with α-synuclein transgenic mice.[4]Gaucher Disease, Parkinson's Disease
GBA1 Knockout (KO) Complete deletion of the Gba1 gene~100-fold elevation in brain (homozygous)<4% of wild-typeNeonatal lethality due to skin permeability defects.[5]Acute Neuronopathic Gaucher Disease
Conditional GBA1 KO Tissue-specific deletion of Gba1Up to 166-fold in liver, 60-fold in spleenAbsent in targeted tissuesHepatosplenomegaly, anemia, osteopenia, T-cell and dendritic cell development aberrations.[6]Type 1 Gaucher Disease
Chemically-Induced (CBE) Inhibition of GCase by conduritol-B-epoxideSignificantly elevated in the brainInhibitedNeurodegeneration, microglia activation, α-synuclein aggregation.[7]Gaucher Disease

Experimental Protocols

Accurate and reproducible measurement of key biomarkers and pathological features is essential for the validation of animal models. Below are detailed methodologies for critical experiments in this compound research.

Quantification of this compound (Lyso-Gb1) by LC-MS/MS

This protocol outlines the measurement of Lyso-Gb1 in mouse tissues using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation (from mouse tissue): [8]

  • Immediately freeze tissue samples in liquid nitrogen after collection.

  • Lyophilize the frozen samples and homogenize them into a fine powder.

  • To 2-5 mg of tissue powder, add 50 µL of extraction solution (e.g., acetonitrile with an internal standard like d5-GluSph).

  • Vortex the mixture for 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for analysis.

b. LC-MS/MS Analysis: [8]

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Separate the analytes on a C8 or HILIC column.

  • Use a gradient elution with mobile phases consisting of acetonitrile and water with formic acid and ammonium formate.

  • Detect Lyso-Gb1 and the internal standard using multiple reaction monitoring (MRM) mode.

Glucocerebrosidase (GCase) Activity Assay

This protocol describes the measurement of GCase enzyme activity in mouse brain tissue.[2][9]

a. Tissue Homogenization:

  • Homogenize fresh or frozen brain tissue in a lysis buffer (e.g., citrate/phosphate buffer pH 5.2 containing 0.25% sodium taurocholate and 0.1% Triton X-100).

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.

  • Collect the supernatant for the activity assay.

  • Determine the protein concentration of the supernatant using a standard method like the BCA assay.

b. Enzyme Activity Measurement:

  • Incubate a specific amount of protein from the supernatant with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in the assay buffer at 37°C.

  • To measure specific GCase activity, a parallel reaction can be set up in the presence of a GCase inhibitor like conduritol-B-epoxide (CBE).

  • Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

Immunohistochemistry for Neuroinflammation Markers

This protocol details the staining of brain sections for markers of astrocytosis (GFAP) and microgliosis (Iba1).[7]

a. Tissue Preparation:

  • Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose solution.

  • Cut the brain into thin sections (e.g., 30 µm) using a cryostat or vibratome.

b. Staining:

  • Wash the sections in phosphate-buffered saline (PBS).

  • Perform antigen retrieval if necessary.

  • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).

  • Incubate the sections with primary antibodies against GFAP and Iba1 overnight at 4°C.

  • Wash the sections and incubate with fluorescently labeled secondary antibodies.

  • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and quantify the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying this compound-induced pathology is crucial for developing targeted therapies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Glucosylsphingosine_Signaling GBA1 GBA1 Mutation GCase Reduced GCase Activity GBA1->GCase GlcCer Glucosylceramide (GlcCer) GCase->GlcCer Accumulation LysoGb1 This compound (Lyso-Gb1) GlcCer->LysoGb1 Conversion mTORC1 mTORC1 Activation LysoGb1->mTORC1 Neuroinflammation Neuroinflammation (Microgliosis, Astrocytosis) LysoGb1->Neuroinflammation AlphaSyn α-Synuclein Aggregation LysoGb1->AlphaSyn Lysosomal_Dys Lysosomal Dysfunction mTORC1->Lysosomal_Dys Neurodegeneration Neurodegeneration Lysosomal_Dys->Neurodegeneration Neuroinflammation->Neurodegeneration AlphaSyn->Neurodegeneration

Caption: this compound-mediated pathogenic signaling cascade.

Animal_Model_Validation_Workflow Model Select Animal Model (e.g., 4L/PS-NA, GBA1 KI) Breeding Breeding and Genotyping Model->Breeding Phenotyping Phenotypic Characterization Breeding->Phenotyping Biochem Biochemical Analysis Phenotyping->Biochem Histo Histopathological Analysis Phenotyping->Histo Behavior Behavioral Testing Phenotyping->Behavior LysoGb1 Lyso-Gb1 Quantification (LC-MS/MS) Biochem->LysoGb1 GCase GCase Activity Assay Biochem->GCase Neuroinflam Neuroinflammation Staining (Iba1, GFAP) Histo->Neuroinflam Motor Motor Function Tests (Rotarod, Beam walk) Behavior->Motor Data Data Analysis and Model Validation LysoGb1->Data GCase->Data Neuroinflam->Data Motor->Data

Caption: Experimental workflow for validating animal models.

References

A Comparative Guide to Sphingolipid Biomarkers: Glucosylsphingosine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of disease progression and therapeutic efficacy is paramount. In the realm of lysosomal storage disorders (LSDs) and other metabolic diseases, sphingolipid biomarkers have emerged as critical tools. This guide provides an objective comparison of Glucosylsphingosine (GlcSph) with other key sphingolipid biomarkers, including psychosine (galactosylsphingosine), ceramides, and sphingosine-1-phosphate (S1P), supported by experimental data and detailed methodologies.

This compound (lyso-Gb1) has garnered significant attention as a highly sensitive and specific biomarker, particularly for Gaucher disease (GD).[1][2][3][4] Its utility in diagnosis, monitoring disease severity, and tracking therapeutic response is well-documented.[1][2][3][4] However, a comprehensive understanding of its performance relative to other sphingolipid biomarkers is essential for its optimal application in research and clinical settings.

Quantitative Comparison of Sphingolipid Biomarkers

The following tables summarize the quantitative data for this compound and other sphingolipid biomarkers from various studies. These values highlight the dynamic range and clinical relevance of each marker in their respective primary associated diseases.

Table 1: this compound (GlcSph) as a Biomarker for Gaucher Disease

ParameterHealthy ControlsGaucher Disease Patients (Untreated)Fold IncreaseSensitivity & SpecificityReference
Plasma Concentration~1.5 ng/mL (1.3-1.7, 95% CI)~180.9 ng/mL (145.4-216.5, 95% CI)>100-fold100% sensitivity and specificity with a cutoff of 4 ng/mL[3]
Plasma ConcentrationBelow 12 ng/mLAbove 12 ng/mLSignificant100% sensitivity and specificity with a cutoff of 12 ng/mL[5]
Correlation with Disease SeverityN/ACorrelates with hepatosplenomegaly, skeletal involvement, and hematological abnormalities.N/AN/A[1]

Table 2: Psychosine (Galactosylsphingosine) as a Biomarker for Krabbe Disease

ParameterHealthy Controls/Normal GALC ActivityKrabbe Disease PatientsFold IncreaseNotesReference
Dried Blood Spot (DBS) Concentration<3 ng/mL7 to 73 ng/mL (infantile)>2 to 24-foldUseful as a second-tier analysis in newborn screening.
Pathophysiological RoleN/AAccumulation leads to demyelination and neurodegeneration.N/AConsidered a cytotoxic substance.

Table 3: Ceramides as Biomarkers for Metabolic Diseases

BiomarkerAssociated ConditionsObservationPathophysiological RoleReference
Various Ceramide SpeciesType 2 Diabetes, Cardiovascular Disease, ObesityElevated plasma levels are associated with insulin resistance and cardiovascular events.Key mediators of lipotoxicity.
Specific Ceramide Species (e.g., C16:0, C18:0, C18:1)Metabolic SyndromeAltered profiles and ratios are predictive of disease onset and progression.Involved in inflammation, apoptosis, and insulin signaling.

Table 4: Sphingosine-1-Phosphate (S1P) as a Biomarker

BiomarkerAssociated ConditionsObservationPathophysiological RoleReference
Sphingosine-1-Phosphate (S1P)Inflammatory Disorders, Multiple Sclerosis, Alzheimer's DiseaseAltered levels in cerebrospinal fluid and plasma.Regulates immune cell trafficking, vascular integrity, and neuronal function.[6]

Experimental Protocols: Quantification of Sphingolipid Biomarkers

The gold-standard for the quantitative analysis of sphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these lipids in complex biological matrices.

Sample Preparation: A Generalized Protocol for Plasma/Serum
  • Internal Standard Spiking: To a 50-100 µL aliquot of plasma or serum, add a mixture of deuterated internal standards for each analyte of interest (e.g., GlcSph-d5, Psychosine-d5, Ceramide-d17:1/18:1, S1P-d7).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1 mL of a methanol/dichloromethane (1:1, v/v) solution to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of the initial mobile phase components (e.g., 100 µL of methanol/water).

LC-MS/MS Analysis: A Multiplex Approach
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used. For the separation of isomers like GlcSph and psychosine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be employed.[7][8]

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a characteristic product ion.

    • MRM Transitions (Example):

      • This compound: m/z 462.4 -> 282.3

      • Psychosine: m/z 462.4 -> 282.3 (requires chromatographic separation from GlcSph)

      • Ceramide (d18:1/16:0): m/z 538.5 -> 264.3

      • Sphingosine-1-phosphate: m/z 380.3 -> 264.3

Signaling Pathways and Pathophysiological Roles

The accumulation of these sphingolipids is not merely an indicator of enzymatic deficiency but actively contributes to the pathophysiology of the respective diseases through various signaling pathways.

This compound (GlcSph) in Gaucher Disease

In Gaucher disease, the deficiency of the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide, which is then deacylated to form GlcSph.[4] Elevated GlcSph levels are cytotoxic and are implicated in the inflammatory response and neuronal damage seen in neuronopathic forms of the disease.

GlcSph_Pathway GlcCer Glucosylceramide (accumulates) GCase Glucocerebrosidase (deficient in Gaucher) GlcCer->GCase (blocked) AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase GlcSph This compound (accumulates) Inflammation Inflammation GlcSph->Inflammation Neuronal_Damage Neuronal Damage GlcSph->Neuronal_Damage AcidCeramidase->GlcSph

Caption: Pathogenic pathway of this compound in Gaucher Disease.

Psychosine (Galactosylsphingosine) in Krabbe Disease

In Krabbe disease, the deficiency of galactocerebrosidase (GALC) leads to the accumulation of psychosine. Psychosine is highly cytotoxic to oligodendrocytes, the myelin-producing cells in the central nervous system, leading to widespread demyelination. Its toxicity is thought to be mediated through the disruption of lipid rafts and activation of apoptotic pathways.

Psychosine_Pathway Galactosylceramide Galactosylceramide GALC Galactocerebrosidase (deficient in Krabbe) Galactosylceramide->GALC (blocked) Psychosine Psychosine (accumulates) Oligodendrocytes Oligodendrocytes Psychosine->Oligodendrocytes is cytotoxic to Apoptosis Apoptosis Oligodendrocytes->Apoptosis Demyelination Demyelination Apoptosis->Demyelination

Caption: Pathogenic pathway of Psychosine in Krabbe Disease.

Ceramides in Metabolic Disease

Ceramides are central molecules in sphingolipid metabolism and are involved in a complex network of signaling pathways that regulate cellular processes like insulin signaling, inflammation, and apoptosis. In conditions of metabolic stress, such as obesity, the overproduction of ceramides can lead to insulin resistance and cellular dysfunction.

Ceramide_Pathway Metabolic_Stress Metabolic Stress (e.g., excess fatty acids) Ceramide_Synthases Ceramide Synthases Metabolic_Stress->Ceramide_Synthases Ceramides Ceramides (accumulate) Ceramide_Synthases->Ceramides Insulin_Signaling Insulin Signaling Ceramides->Insulin_Signaling inhibits Inflammation Inflammation Ceramides->Inflammation promotes Apoptosis Apoptosis Ceramides->Apoptosis promotes Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: Role of Ceramides in Metabolic Disease signaling.

Conclusion

This compound stands out as a premier biomarker for Gaucher disease due to its exceptional sensitivity, specificity, and strong correlation with disease status. While psychosine serves a similar critical role in Krabbe disease, ceramides and S1P are more broadly implicated in a range of metabolic and inflammatory conditions, often as part of a complex biomarker panel. The continued development of multiplexed LC-MS/MS methods will further enhance the clinical utility of these sphingolipid biomarkers, enabling a more comprehensive and nuanced understanding of disease pathogenesis and therapeutic response. For researchers and drug development professionals, the choice of biomarker will depend on the specific disease context, with GlcSph being the unequivocal choice for studies focused on Gaucher disease.

References

Unraveling the Enigma of Glucosylsphingosine: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosylsphingosine (GlcSph), a deacylated form of glucosylceramide, has emerged as a critical player in the pathophysiology of Gaucher disease (GD), the most common lysosomal storage disorder. Its accumulation, once considered a mere byproduct of deficient glucocerebrosidase (GBA1) activity, is now understood to be a key driver of the disease's diverse clinical manifestations. This guide provides a comprehensive comparison of GlcSph's mechanism of action with relevant alternatives, supported by experimental data and detailed protocols to facilitate further research and therapeutic development.

At a Glance: this compound's Pathophysiological Impact

The deficiency of the lysosomal enzyme GBA1 in Gaucher disease leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and subsequently, a marked increase in GlcSph.[1][2][3] This elevation of GlcSph is a more sensitive and specific biomarker for Gaucher disease than GlcCer.[1][2][3]

ParameterHealthy ControlsUntreated Gaucher Disease (Type 1) Patients
Plasma this compound (GlcSph) Median: 1.3 nM (Range: 0.8-2.7 nM)Median: 230.7 nM (Range: 15.6-1035.2 nM)[1][3][4]
Plasma Glucosylceramide (GlcCer) Median: 5.7 µM (Range: 3.7-7.6 µM)Median: 17.9 µM (Range: 7.0-54.2 µM)[1]
Tissue this compound (Spleen) Not typically measured54 to 1298 ng/mg protein[5]
Tissue this compound (Brain - Neuronopathic GD) Normal range (e.g., 1.0 ng/mg protein in Type 1)14 to 437 ng/mg protein (Types 2 and 3)[5]

Table 1: Comparative Levels of this compound and Glucosylceramide. This table summarizes the stark contrast in GlcSph and GlcCer concentrations between healthy individuals and patients with Type 1 Gaucher disease, as well as the significant accumulation of GlcSph in the tissues of affected individuals.

Key Mechanistic Insights: A Multi-pronged Assault on Cellular Homeostasis

GlcSph exerts its cytotoxic effects through a variety of mechanisms, disrupting fundamental cellular processes.

Enzyme Inhibition: A Tale of Two Glucosidases

GlcSph has been shown to inhibit the non-lysosomal β-glucosidase (GBA2), an enzyme that also hydrolyzes GlcCer. This inhibition creates a vicious cycle, further contributing to the accumulation of glycosphingolipids. In contrast, sphingosine, a downstream metabolite, also inhibits GBA2, albeit with a different inhibitory profile.

EnzymeInhibitorIC50Inhibition Type
GBA2 This compound1.5 ± 0.1 μM[6]-
GBA2 Sphingosine25.0 ± 0.2 μM[6]Mixed Inhibition[7]

Table 2: Comparative Inhibition of GBA2. This table highlights the potent inhibitory effect of this compound on GBA2 compared to sphingosine.

Disruption of Calcium Homeostasis

GlcSph has been demonstrated to induce the release of calcium from intracellular stores, a critical second messenger in numerous signaling pathways. This dysregulation of calcium homeostasis is thought to contribute to the cellular dysfunction observed in Gaucher disease. While other related lipids like galactosylsphingosine also stimulate calcium release, GlcCer itself does not directly trigger this effect but can augment agonist-stimulated calcium release via ryanodine receptors.[8]

Aberrant mTORC1 Signaling and Lysosomal Dysfunction

A pivotal discovery in understanding GlcSph's neurotoxicity is its ability to activate the mammalian target of rapamycin complex 1 (mTORC1). This hyperactivation interferes with lysosomal biogenesis and autophagy, essential processes for cellular clearance and homeostasis.[9] This pathogenic cascade can be visualized as follows:

GlcSph_mTORC1_Pathway cluster_lysosome Lysosome GBA1 Deficient GBA1 GlcCer Glucosylceramide (Accumulation) AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation GlcSph_L This compound AcidCeramidase->GlcSph_L GlcSph_C Cytoplasmic This compound GlcSph_L->GlcSph_C Export mTORC1 mTORC1 (Hyperactivation) GlcSph_C->mTORC1 Activation Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: GlcSph-mediated activation of mTORC1 leading to lysosomal dysfunction.

Impact on Osteoblast Viability

The skeletal pathology in Gaucher disease is a significant cause of morbidity. Research suggests that downstream metabolites of GlcSph, such as sphingosine, are toxic to osteoblasts, the cells responsible for bone formation. Deletion of GBA2 in a mouse model of Gaucher disease, which prevents the conversion of GlcSph to sphingosine, was shown to rescue the bone phenotype, highlighting the detrimental role of sphingosine in this context.[10] While direct comparative data on the cytotoxicity of GlcSph and sphingosine on osteoblasts is still emerging, the evidence points towards sphingosine as a key mediator of bone disease in Gaucher patients.

Experimental Protocols for Validation

To facilitate further investigation into this compound's mechanism of action, this section provides detailed protocols for key experiments.

Workflow for Investigating GlcSph's Cellular Effects

Experimental_Workflow cluster_assays Cellular Assays start Gaucher Disease Model (iPSC-derived neurons, patient cells, or animal models) glcsph_treatment Treatment with this compound start->glcsph_treatment control Control (Vehicle) start->control gba2_assay GBA2 Activity Assay glcsph_treatment->gba2_assay calcium_imaging Intracellular Calcium Imaging glcsph_treatment->calcium_imaging mTOR_western mTORC1 Signaling (Western Blot) glcsph_treatment->mTOR_western lysosome_analysis Lysosomal Function Analysis glcsph_treatment->lysosome_analysis viability_assay Osteoblast Viability Assay glcsph_treatment->viability_assay control->gba2_assay control->calcium_imaging control->mTOR_western control->lysosome_analysis control->viability_assay

Caption: General experimental workflow for validating GlcSph's mechanism of action.

Protocol 1: GBA2 Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of non-lysosomal β-glucosidase (GBA2) using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell or tissue lysates

  • McIlvaine buffer (0.1 M citric acid, 0.2 M phosphate buffer), pH 5.8

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO)

  • Conduritol B epoxide (CBE) stock solution (to inhibit GBA1 activity, e.g., 10 mM in water)

  • This compound or other inhibitors

  • Stop buffer (e.g., 1 M glycine-NaOH, pH 10.6)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of McIlvaine buffer, pH 5.8

    • 10 µL of cell lysate (diluted to an appropriate concentration)

    • 10 µL of CBE solution (final concentration ~1 mM) to inhibit GBA1. For control wells without CBE, add 10 µL of buffer.

    • 10 µL of this compound or other inhibitor at various concentrations. For control wells, add 10 µL of vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for GBA1 inhibition.

  • Initiate Reaction: Add 20 µL of 4-MUG solution (final concentration typically 1-5 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Stop Reaction: Add 100 µL of stop buffer to each well.

  • Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader.

  • Data Analysis: Create a standard curve using known concentrations of 4-MU. Calculate the GBA2 activity as the rate of 4-MU production per unit of protein per unit of time.

Protocol 2: Analysis of mTORC1 Signaling by Western Blot

This protocol outlines the detection of mTORC1 pathway activation by measuring the phosphorylation of its downstream target, S6 kinase (S6K), at Threonine 389.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389) and anti-total S6K

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K and total S6K (typically at 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.

Protocol 3: Intracellular Calcium Measurement with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • Cultured cells on coverslips

  • Fura-2 AM stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (e.g., 20% solution in DMSO)

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscopy system with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting emission at ~510 nm.

    • Establish a baseline reading before adding this compound or other stimuli.

    • Add the stimulus and continue to record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of GlcSph in plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma samples

  • Internal standard (e.g., isotope-labeled GlcSph)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of plasma (e.g., 50 µL), add a known amount of the internal standard.

    • Precipitate proteins by adding a larger volume of cold methanol (e.g., 250 µL).

    • Vortex and centrifuge to pellet the proteins.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both GlcSph and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GlcSph.

    • Calculate the concentration of GlcSph in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

The validation of this compound's multifaceted mechanism of action has solidified its position as a key therapeutic target for Gaucher disease and potentially other related disorders. Its role as a sensitive biomarker is already transforming disease management. Future research should focus on further dissecting the intricate signaling pathways initiated by GlcSph, particularly in different cell types, and on developing targeted therapies that can effectively neutralize its cytotoxic effects. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this critical area of investigation, ultimately paving the way for novel and more effective treatments for patients suffering from the devastating consequences of this compound accumulation.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Reproducibility of Glucosylsphingosine's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistent and reproducible biological activities of a molecule is paramount. Glucosylsphingosine (GlcSph), a lysosphingolipid that accumulates in Gaucher disease, has garnered significant attention for its diverse and potent effects, ranging from cytotoxicity in cancer cells to neurotoxicity and involvement in neurodegenerative diseases. This guide provides a comprehensive comparison of the reported biological effects of GlcSph, with a focus on the reproducibility of these findings across different experimental systems. We delve into the quantitative data, detailed experimental protocols, and the signaling pathways implicated in its multifaceted actions.

At a Glance: The Cytotoxic Profile of this compound

One of the most studied biological effects of this compound is its ability to induce cell death. The half-maximal lethal concentration (LC50) or half-maximal inhibitory concentration (IC50) has been determined in various cell lines, providing a quantitative measure of its cytotoxic potency. The following table summarizes these findings, offering a snapshot of the reproducibility of its cytotoxic effects across different cellular contexts.

Cell LineCell TypeAssayLC50/IC50 (µM)Reference Study
MCF7Human Breast AdenocarcinomaPropidium Iodide/Hoechst Staining33Stahl-Meyer et al., 2022[1][2]
LA-N-2Human NeuroblastomaNot specified~1-10 (qualitative)Schueler et al., 2003[3][4]

Note: The study on LA-N-2 cells reported cytotoxic effects at concentrations between 1 and 10 µM but did not provide a specific IC50 value.

Delving into the Mechanisms: Key Signaling Pathways

The biological effects of this compound are underpinned by its modulation of critical cellular signaling pathways. Two key pathways that have been consistently implicated are the mTORC1 and cAMP signaling pathways.

The mTORC1 Pathway in Neuronal Dysfunction

In the context of Gaucher disease-associated neurodegeneration, elevated levels of GlcSph have been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1). This hyperactivation disrupts lysosomal biogenesis and autophagy, crucial processes for cellular homeostasis. The reproducibility of this finding is supported by studies using induced pluripotent stem cell (iPSC)-derived neurons from Gaucher disease patients.

GlcSph_mTORC1_Pathway This compound and the mTORC1 Pathway in Neurons GlcSph This compound (Elevated in Gaucher Disease) mTORC1 mTORC1 Activation GlcSph->mTORC1 Activates Lysosomal_Dysfunction Lysosomal Dysfunction (Impaired Biogenesis & Autophagy) mTORC1->Lysosomal_Dysfunction Leads to Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration Contributes to

Caption: GlcSph-induced mTORC1 activation and its downstream consequences in neurons.

The cAMP Signaling Pathway in Cancer Cell Cytotoxicity

In contrast to its role in neurons, in cancer cells, GlcSph-induced cytotoxicity has been linked to the activation of the cyclic AMP (cAMP) signaling pathway. Studies in MCF7 breast cancer cells have demonstrated that GlcSph treatment leads to an increase in cAMP levels, contributing to lysosomal membrane permeabilization and subsequent cell death.

GlcSph_cAMP_Pathway This compound and the cAMP Pathway in Cancer Cells GlcSph This compound cAMP cAMP Increase GlcSph->cAMP Induces LMP Lysosomal Membrane Permeabilization cAMP->LMP Contributes to Cell_Death Cell Death LMP->Cell_Death Leads to

Caption: The role of cAMP signaling in GlcSph-mediated cancer cell death.

A Potential Role in Neurodegeneration: α-Synuclein Aggregation

Emerging evidence suggests a potential role for this compound in the pathology of Parkinson's disease. Specifically, GlcSph has been shown to promote the aggregation of α-synuclein, a protein whose misfolding and aggregation are central to the formation of Lewy bodies, a hallmark of the disease. While this is a promising area of research, further studies are needed to firmly establish the reproducibility and in vivo relevance of this finding.

GlcSph_AlphaSynuclein_Workflow Experimental Workflow for Assessing GlcSph's Effect on α-Synuclein Aggregation cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement AlphaSyn_Monomer α-Synuclein Monomers Incubation Incubation at 37°C with shaking AlphaSyn_Monomer->Incubation GlcSph_Solution This compound GlcSph_Solution->Incubation ThT_Assay Thioflavin T Assay Incubation->ThT_Assay Fluorescence Fluorescence Measurement (Ex: 450nm, Em: 485nm) ThT_Assay->Fluorescence

Caption: A typical workflow to study the effect of GlcSph on α-synuclein aggregation.

Experimental Protocols: A Guide to Reproducible Research

To facilitate the independent verification and extension of these findings, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Propidium Iodide and Hoechst 33342 Staining)

This method, as described by Stahl-Meyer et al. (2022), is used to quantify the percentage of dead cells in a population.[1][2]

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

  • Staining: Add a solution containing Propidium Iodide (PI) and Hoechst 33342 to each well. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells. Hoechst 33342 is a cell-permeable dye that stains the nuclei of all cells.

  • Imaging and Analysis: Image the wells using a high-content imaging system. The percentage of dead cells is calculated as the number of PI-positive cells divided by the total number of Hoechst-stained cells.

Lysosomal Membrane Permeabilization (LMP) Assay (Galectin Puncta Assay)

This assay is used to visualize the permeabilization of the lysosomal membrane, a key event in GlcSph-induced cell death.

  • Cell Culture and Transfection: Plate cells on coverslips. For visualization, cells can be transfected with a plasmid encoding a fluorescently tagged galectin-3.

  • Treatment: Treat cells with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., saponin).

  • Immunostaining: If not using transfected cells, stain for endogenous galectin-3 using a specific primary antibody followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the cells using fluorescence microscopy. In healthy cells, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, galectin-3 is recruited to the damaged lysosomes, appearing as distinct puncta.

α-Synuclein Aggregation Assay (Thioflavin T Assay)

This assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

  • Reagent Preparation: Prepare a solution of purified recombinant α-synuclein monomer in a suitable buffer (e.g., phosphate-buffered saline). Prepare a stock solution of Thioflavin T (ThT).

  • Assay Setup: In a 96-well plate, mix the α-synuclein solution with this compound at various concentrations. Add ThT to each well.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively. ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. An increase in fluorescence over time indicates the aggregation of α-synuclein.

Conclusion

The biological effects of this compound are potent and varied, with significant implications for both inherited metabolic disorders and common diseases. The findings on its cytotoxicity in cancer cells and its role in mTORC1-mediated neuronal dysfunction appear to be reproducible across multiple studies. The involvement of the cAMP pathway in its cytotoxic mechanism and its ability to promote α-synuclein aggregation are compelling observations that warrant further independent validation. By providing a clear comparison of the quantitative data and detailed experimental protocols, this guide aims to facilitate the ongoing research into the complex and fascinating biology of this compound, ultimately paving the way for the development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Glucosylsphingosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and appropriate disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of glucosylsphingosine, a bioactive sphingolipid utilized in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1][2]

I. Personal Protective Equipment (PPE) and Hazard Assessment

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. Although not considered hazardous, good laboratory practice dictates a cautious approach.[1][2]

Recommended PPE:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin from contamination.

Hazard Assessment:

  • Chemical Incompatibilities: Avoid mixing this compound with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this could lead to hazardous reactions.[1]

  • Physical State: this compound is typically a solid powder but may be in a solvent.[3][4] Disposal procedures will vary based on its physical state.

II. Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form (solid, liquid, or in solution) and the quantity of waste.

For pure, solid this compound or materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves):

  • Segregation: Collect all solid waste in a designated, leak-proof container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and should specify "this compound Waste."

  • Containment: Ensure the waste container is kept sealed when not in use to prevent accidental spills or contamination.

  • Disposal: Arrange for the disposal of the contained solid waste through your institution's licensed hazardous waste disposal service. While this compound is not hazardous, it is best practice to dispose of it as chemical waste rather than in the regular trash to avoid any potential environmental impact.

For this compound dissolved in a solvent or in a liquid form:

  • Segregation: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Non-Hazardous Chemical Waste" with the contents listed (e.g., "this compound in Methanol").

  • Containment: Keep the liquid waste container tightly sealed and stored in a secondary containment bin to prevent spills.

  • Disposal: Dispose of the liquid waste through your institution's licensed hazardous waste disposal service. Do not pour concentrated solutions of this compound down the drain. While some dilute, non-hazardous nutrient solutions containing lipids may be drain-disposable with approval, this does not apply to concentrated laboratory waste.[5]

Proper disposal of empty containers is crucial to prevent cross-contamination and ensure safety.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid chemical waste.[6] Subsequent rinsates can also be collected as chemical waste.

  • Deface Label: After rinsing and air-drying, deface or remove the original label on the container.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

III. Accidental Spill Cleanup

In the event of an accidental spill of this compound:

  • Ensure Safety: Make sure you are wearing the appropriate PPE.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1] For solid spills, carefully sweep the material to avoid creating dust.

  • Decontaminate: Clean the spill area with alcohol.[1]

  • Collect Waste: Place all contaminated materials (absorbent, cleaning materials, and any contaminated PPE) in a sealed container labeled as "Non-Hazardous Chemical Waste" for disposal through your institution's waste management service.

IV. Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely established due to its non-hazardous nature, the following table provides general guidelines for handling related laboratory waste.

Waste TypeRecommended ActionKey Considerations
Solid this compoundCollect in a labeled, sealed container for chemical waste pickup.Do not dispose of in regular trash.
Concentrated Liquid this compoundCollect in a labeled, sealed, and compatible container for chemical waste pickup.Do not dispose of down the drain.
First Rinse of Empty ContainerCollect as liquid chemical waste.[6]This rinseate is considered contaminated.
Subsequent Rinses of Empty ContainerCollect as liquid chemical waste.Ensures thorough decontamination.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container start Identify Form of Waste solid_waste Solid or Contaminated Solid start->solid_waste Solid liquid_waste Liquid or In Solution start->liquid_waste Liquid empty_container Empty Container start->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid dispose_solid Dispose via Institutional Chemical Waste Service collect_solid->dispose_solid collect_liquid Collect in Labeled, Sealed, Compatible Container liquid_waste->collect_liquid dispose_liquid Dispose via Institutional Chemical Waste Service collect_liquid->dispose_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect First Rinsate as Chemical Waste triple_rinse->collect_rinsate deface_label Deface Label and Air Dry collect_rinsate->deface_label recycle_container Recycle or Dispose of Clean Container deface_label->recycle_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucosylsphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glucosylsphingosine, a critical biomarker in Gaucher disease research. Adherence to these procedural steps will help ensure personal safety and maintain the integrity of your experiments.

While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals, especially given that the toxicological properties may not be fully investigated.[1][2][3] Standard laboratory personal protective equipment (PPE) is recommended to avoid contact with eyes and skin and to prevent inhalation.[1][3]

Personal Protective Equipment (PPE) for Handling this compound

A summary of recommended PPE for various laboratory procedures involving this compound is provided below.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended to handle in a chemical fume hood to avoid dust inhalation.
Dissolving and Solution Preparation Safety glasses with side shieldsNitrile glovesLaboratory coatWork in a well-ventilated area or a chemical fume hood.
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLaboratory coatStandard sterile cell culture hood.
Spill Cleanup Safety gogglesChemical-resistant glovesLaboratory coatN95 respirator if significant dust is generated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear safety glasses and gloves during this inspection.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration, and date of receipt.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically -20°C.

Handling and Preparation of Solutions
  • Engineering Controls: Whenever possible, handle solid this compound in a chemical fume hood to minimize the risk of inhalation.[3]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use vials.

  • Solubility: this compound is soluble in a mixture of chloroform and methanol (2:1), as well as in ethanol and methanol.[4]

  • Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For small spills of the solid compound, gently cover with a damp paper towel to avoid generating dust.[5] Wearing appropriate PPE, wipe up the material and place it in a sealed container for disposal.

  • Liquid Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous, it should not be disposed of in the general trash or down the drain.

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound and its subsequent use in a cell culture experiment.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution:

    • In a chemical fume hood, weigh out the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • In a sterile environment (e.g., a cell culture hood), dilute the stock solution with pre-warmed cell culture medium to the desired final concentration for your experiment. It is important to perform serial dilutions if a very low final concentration is required.

  • Treating Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the cell culture medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired period as per your experimental design.

Visualizing Workflows and Pathways

To further clarify the handling procedures and the scientific context of this compound, the following diagrams are provided.

Glucosylsphingosine_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect store Store at -20°C in a Tightly Sealed Container inspect->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working treat_cells Treat Cells in Culture prepare_working->treat_cells collect_waste Collect Waste treat_cells->collect_waste dispose Dispose via Chemical Waste Stream collect_waste->dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Glucosylsphingosine_in_Gaucher_Disease Simplified Pathway of this compound Accumulation in Gaucher Disease cluster_gaucher In Gaucher Disease GC Glucosylceramide GCase Deficient Glucocerebrosidase (GBA1) GC->GCase Hydrolysis AcidCeramidase Acid Ceramidase GC->AcidCeramidase Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose This compound This compound (Accumulates) AcidCeramidase->this compound

Caption: The role of this compound accumulation in the pathogenesis of Gaucher disease.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。